Radicicol

Catalog No.
S541007
CAS No.
12772-57-5
M.F
C18H17ClO6
M. Wt
364.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radicicol

CAS Number

12772-57-5

Product Name

Radicicol

IUPAC Name

(4R,6R,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione

Molecular Formula

C18H17ClO6

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1

InChI Key

WYZWZEOGROVVHK-GTMNPGAYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone, KF58332, KF9-A, monorden, monordene, radicicol

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

The exact mass of the compound Radicicol is 364.0714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Properties of Radicicol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Radicicol [1]:

Property Specification
DrugBank ID DB03758 [1]
Generic Name This compound [1]
Modality Small Molecule [1]
Status Experimental; not approved for clinical use in the US or elsewhere [1]
Chemical Formula C₁₈H₁₇ClO₆ [1]
Molecular Weight 364.777 g/mol [1]
Synonyms Monorden, NSC-294404 [1]
CAS Number 12772-57-5 [1]

Mechanism of Action and Key Targets

This compound's primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins [2] [3].

  • Primary Target: this compound binds competitively to the N-terminal ATP/ADP binding pocket of Hsp90, inhibiting its ATPase activity and disrupting its chaperoning function [4] [3]. This leads to the proteasomal degradation of Hsp90 client proteins [2].
  • Key Client Proteins Affected: Treatment with this compound or its active analogues depletes various oncogenic client proteins, including:
    • ErbB2 (HER2): An important target in certain breast cancers [2] [5].
    • Bcr-Abl: The key oncogenic driver in chronic myeloid leukemia (CML) [2].
    • Raf-1 and Akt: Critical signaling proteins that promote cell survival and proliferation [5].

The following diagram illustrates the pathway through which this compound exerts its antitumor effects:

g This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds & Inhibits ClientProteins Hsp90 Client Proteins (ErbB2, Bcr-Abl, Raf-1, Akt) Hsp90->ClientProteins Fails to Stabilize ProteinDegradation Ubiquitin-Proteasome Degradation ClientProteins->ProteinDegradation Destabilization AntitumorEffects Antitumor Effects (Growth Inhibition, Apoptosis) ProteinDegradation->AntitumorEffects

Experimental Data and Key Findings

In Vitro and In Vico Efficacy

This compound exhibits potent activity in cellular models but faces challenges in animal studies.

Model System Key Finding Reference
In Vitro (Cell-free) Nanomolar potency (IC₅₀ ~20 nM) against Hsp90 [4]. [4]
In Vitro (Cellular) Depletes Hsp90 client proteins (e.g., ErbB2, Raf-1); induces apoptosis in cancer cell lines (e.g., KPL-4 breast cancer) [5]. [5]
In Vivo Low or no antitumor activity due to metabolic instability (e.g., epoxide ring reactivity, Michael addition susceptibility) [2] [4]. [2] [4]
Strategies for Improving this compound

Researchers have developed analogues to overcome this compound's limitations, primarily focusing on modifying its reactive epoxide and dienone structures [4] [3]. The most successful strategy has been the synthesis of oxime derivatives [2] [3].

  • KF58333: A this compound oxime derivative that showed potent in vivo antitumor activity against human breast cancer xenografts in mice. Its activity is stereospecific, as its oxime isomer (KF58333) was ineffective [5].
  • Mechanism Confirmation: The antitumor activity of KF58333 was directly linked to the depletion of Hsp90 client proteins (ErbB2, Raf-1, Akt) and induction of apoptosis within the tumor [5].

Biosynthesis Pathway

This compound is a resorcylic acid lactone (RAL). Its carbon scaffold is assembled by two large, iterative polyketide synthases (PKSs) in a collaborative manner [4]:

g Rdc5 HR-PKS (Rdc5) Assembles reduced pentaketide Rdc1 NR-PKS (Rdc1) Extends & cyclizes Rdc5->Rdc1 Pentaketide Transfer MonocillinII (R)-Monocillin II (Key Intermediate) Rdc1->MonocillinII Macrolactonization Rdc2 Halogenase (Rdc2) C6 Chlorination MonocillinII->Rdc2 This compound This compound Rdc2->this compound

Guidance for Researchers

Based on the established research, here are key considerations for experimental work with this compound:

  • Choosing Compounds: For in vivo studies, stable analogues like KF58333 (a this compound oxime) are more appropriate candidates than this compound itself due to superior metabolic stability and proven efficacy [2] [5].
  • Key Experimental Endpoints: When evaluating this compound or its analogues, essential mechanistic endpoints include:
    • Depletion of Hsp90 client proteins (e.g., ErbB2, Raf-1, Akt) via western blot [5].
    • Induction of apoptosis (e.g., caspase activation, TUNEL assay) [5].
    • Direct binding to Hsp90 using competitive binding assays [5].
  • Stereochemistry Matters: The biological activity of this compound analogues can be highly stereospecific. The stereochemistry of modifications, such as the oxime moiety, is critical for in vivo activity [5].

References

Comprehensive Technical Analysis of Radicicol Biosynthesis: Pathway, Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol and Its Biosynthetic Origin

This compound (also known as monorden) is a macrocyclic resorcylic acid lactone (RAL) that has garnered significant scientific interest due to its potent biological activities, particularly as a nanomolar inhibitor of heat shock protein 90 (Hsp90). This fungal polyketide demonstrates promising anticancer potential through its ability to disrupt Hsp90 function, which in turn affects numerous oncogenic client proteins [1] [2]. First isolated in 1953 from Monosporium bonorden, this compound is primarily biosynthesized by various fungal species including Pochonia chlamydosporia and Chaetomium chiversii [1] [2]. The compound features a distinctive chlorinated resorcylate core fused to a 14-membered macrolactone ring containing a trans-cis dienone moiety and an epoxide functionality, structural elements that are essential for its biological activity [3] [1].

The biosynthesis of this compound follows a fungal iterative polyketide pathway characterized by a collaborative two-module system involving highly specialized enzymes. The core scaffold is assembled by two iterative type I polyketide synthases (IPKSs) that work in concert to construct the characteristic RAL framework [3] [1]. This biosynthetic pathway exemplifies the sophisticated programming strategies employed by fungal megasynthases, where catalytic domains within each PKS module are strategically activated during polyketide chain extension to introduce specific functional groups and stereochemical features. Understanding this compound biosynthesis provides valuable insights into fungal secondary metabolism and offers opportunities for bioengineering novel analogues through metabolic engineering and combinatorial biosynthesis approaches [4] [3].

This compound Biosynthesis Pathway

Core Polyketide Synthase System

The foundation of this compound biosynthesis is established by two giant iterative polyketide synthases that operate sequentially to construct the characteristic resorcylic acid lactone scaffold. This bimodular PKS system exemplifies the division of labor in complex fungal natural product biosynthesis [3]:

  • Rdc5 - Highly Reducing PKS (HRPKS): This enzyme is responsible for assembling the reduced polyketide portion that eventually forms the macrolactone ring. Rdc5 contains a complete ensemble of catalytic domains including ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), acyl carrier protein (ACP), and the full complement of β-keto processing enzymes: ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). The HRPKS iteratively catalyzes decarboxylative condensations of malonyl-CoA extender units with selective reduction at specific carbon centers to produce a reduced pentaketide intermediate [3].

  • Rdc1 - Non-Reducing PKS (NRPKS): This enzyme receives the reduced intermediate from Rdc5 and performs four additional elongations without reductive processing, generating a poly-β-ketone chain that undergoes regioselective cyclization to form the resorcylic acid aromatic ring. Rdc1 contains distinctive domains including an N-terminal starter unit:ACP transacylase (SAT) that recognizes and accepts the Rdc5-derived intermediate, a product template (PT) domain that guides cyclization of the linear polyketide into the resorcylaldehyde scaffold, and a C-terminal thioesterase (TE) domain that catalyzes macrolactonization to release the RAL intermediate [3].

Table 1: Core Polyketide Synthases in this compound Biosynthesis

Enzyme Type Key Domains Function in Pathway
Rdc5 Highly Reducing PKS (HRPKS) KS, MAT, DH, ER, KR, ACP Synthesizes reduced pentaketide precursor via iterative chain extension with reductive processing
Rdc1 Non-Reducing PKS (NRPKS) SAT, PT, TE, ACP Accepts pentaketide from Rdc5, performs 4 additional elongations, cyclizes aromatic ring, and catalyzes macrolactonization

The collaborative action of these two megasynthases produces (R)-monocillin II, which serves as the first stable polyketide intermediate in the pathway and the immediate precursor for all subsequent tailoring modifications [3] [1]. The transfer of the intermediate from Rdc5 to Rdc1 exemplifies trans-acylation between fungal PKSs, while the Rdc1 TE domain demonstrates remarkable flexibility in accepting both (R)- and (S)-configured hydroxyl nucleophiles during macrolactonization, though it naturally produces the (R)-configured lactone found in this compound [3].

Post-PKS Tailoring Steps

Following the assembly and macrocyclization of the core RAL scaffold by the PKS system, (R)-monocillin II undergoes several enzymatic modifications to become fully functional this compound. These tailoring reactions introduce chemical features essential for the compound's biological activity and stability [1]:

  • Halogenation: The flavin-dependent halogenase Rdc2 specifically chlorinates the C6 position of the resorcylic acid aromatic ring, converting (R)-monocillin II to monocillin I. This chlorination step is catalyzed by a dedicated halogenase enzyme that utilizes FADH₂ and molecular oxygen to generate hypochlorous acid, which then facilitates electrophilic aromatic substitution. The chlorine atom plays a critical role in this compound's bioactivity by modulating the electron density of the aromatic ring system and enhancing binding affinity to Hsp90 [4] [3] [1].

  • Epoxidation: The cytochrome P450 epoxidase Rdc4 installs the C7'-C8' epoxide moiety through oxidation of the corresponding alkene in monocillin I. This epoxidation generates the strained oxirane ring that contributes significantly to this compound's electrophilic character and biological activity. The epoxide formation represents the final step in the biosynthesis, yielding mature this compound [1].

The diagram below illustrates the complete this compound biosynthesis pathway:

G This compound Biosynthesis Pathway cluster_PKS Core PKS System cluster_tailoring Tailoring Enzymes MalonylCoA Malonyl-CoA building blocks Rdc5 Rdc5 (HRPKS) Reduced pentaketide synthesis MalonylCoA->Rdc5 Iterative condensation Rdc1 Rdc1 (NRPKS) Chain extension & cyclization Rdc5->Rdc1 Trans-acylation MonocillinII (R)-Monocillin II Core RAL scaffold Rdc1->MonocillinII Macrolactonization MonocillinI Monocillin I C6-chlorinated intermediate MonocillinII->MonocillinI C6 chlorination This compound This compound C7'-C8' epoxide MonocillinI->this compound C7'-C8' epoxidation Rdc2 Rdc2 Halogenase Rdc2->MonocillinII Rdc4 Rdc4 P450 Epoxidase Rdc4->MonocillinI

This compound biosynthesis involves coordinated action of PKS modules and tailoring enzymes.

Table 2: Tailoring Enzymes in this compound Biosynthesis

Enzyme Type Reaction Catalyzed Structural Outcome
Rdc2 Flavin-dependent halogenase C6 chlorination of resorcylic ring Introduces chlorine atom essential for Hsp90 binding affinity
Rdc4 Cytochrome P450 oxidase C7'-C8' epoxidation of diene system Forms strained epoxide moiety critical for biological activity

Genetic evidence supporting this pathway comes from targeted gene inactivation studies in Chaetomium chiversii, where disruption of the halogenase gene (radH) resulted in accumulation of dechloro-radicicol (monocillin I), while inactivation of the P450 epoxidase gene yielded pochonin D, a deepoxy-dihydro this compound analog [4] [1]. The sequential action of these tailoring enzymes enhances both the potency and stability of the final natural product, though this compound's in vivo efficacy remains limited by metabolic instability attributed to its conjugated dienone system and strained epoxide [3] [2].

Experimental Approaches for Pathway Elucidation

Heterologous Reconstitution in Model Systems

The complete biosynthetic pathway for this compound biosynthesis has been successfully reconstituted in heterologous hosts such as Saccharomyces cerevisiae, enabling detailed functional characterization of the individual enzymes. This heterologous expression strategy allows researchers to study complex biosynthetic pathways in genetically tractable model systems [3]. The experimental workflow involves several key steps:

  • Gene Isolation and Vector Construction: The this compound biosynthetic gene cluster (containing rdc1, rdc2, rdc4, rdc5, and regulatory elements) is isolated from the native fungal producer and cloned into appropriate expression vectors suitable for transformation into the heterologous host. This typically involves yeast integration vectors or bacterial-artificial chromosome systems that can accommodate large genomic fragments [3].

  • Strain Engineering: The host organism (typically S. cerevisiae) is engineered to provide necessary precursors and cofactors by modifying endogenous metabolic pathways. This may include enhancing malonyl-CoA availability through genetic modifications to acetyl-CoA carboxylase and fatty acid metabolism, and ensuring adequate supply of methyl donors and redox cofactors required for PKS function [3].

  • Pathway Assembly and Expression: The individual PKS genes and tailoring enzymes are introduced into the engineered host either sequentially or simultaneously. Galinducible promoters are commonly employed for controlled expression of the large PKS genes, while constitutive promoters may be used for tailoring enzymes [3].

  • Metabolite Analysis and Characterization: Transformed strains are cultured under optimized conditions, and culture extracts are analyzed using LC-MS/MS and NMR spectroscopy to identify pathway intermediates and final products. Comparison with authentic standards allows verification of structural identity [3].

This heterologous reconstitution approach confirmed that the earliest resorcylic acid lactone intermediate in the this compound pathway is (R)-monocillin II, and established the exquisite timing of the Rdc5 enoyl reductase domain during polyketide chain assembly [3]. Furthermore, this system enabled precursor-directed biosynthesis experiments that demonstrated Rdc1's ability to accept an N-acetylcysteamine thioester mimic of the reduced pentaketide product of Rdc5, synthesizing (R)-monocillin II with four additional iterations of polyketide elongation [3].

Domain Dissection and Mutational Analysis

Comprehensive understanding of the unique functions within the this compound biosynthetic pathway has been achieved through systematic domain dissection and site-directed mutagenesis studies:

  • Thioesterase Domain Function: The role of the Rdc1 thioesterase domain in macrolactonization was confirmed through both site-directed mutagenesis of the catalytic serine residue and complete domain deletion. These experiments demonstrated that TE inactivation results in accumulation of linear polyketide intermediates, confirming its essential role in macrocycle formation [3].

  • Ketoreductase Specificity: The KR domain within Rdc5 was shown to confer the (R)-stereochemistry at the C10' position through domain-swapping experiments with related RAL systems that produce (S)-configured hydroxyl groups. These studies revealed the structural basis for stereochemical control in fungal polyketide biosynthesis [3].

  • Halogenase Substrate Specificity: Reconstitution of the halogenase Rdc2 both in vivo and in vitro demonstrated its ability to chlorinate the resorcylate core at C6, producing pochonin D and a new halogenated analog 6-chloro,7',8'-dehydrozearalenol when provided with appropriate substrates [3].

The experimental workflow for this compound pathway analysis is summarized below:

G Experimental Workflow for this compound Pathway Analysis GeneIsolation Gene Cluster Isolation HeterologousHost Heterologous Host Engineering GeneIsolation->HeterologousHost PathwayRecon Pathway Reconstitution HeterologousHost->PathwayRecon MetaboliteAnalysis Metabolite Analysis LC-MS/MS & NMR PathwayRecon->MetaboliteAnalysis DomainMutagenesis Domain Dissection & Mutagenesis MetaboliteAnalysis->DomainMutagenesis Intermediate Identification EnzymeChar Enzyme Functional Characterization DomainMutagenesis->EnzymeChar

Experimental approaches combine heterologous expression with biochemical characterization.

Therapeutic Significance and Molecular Targets

Hsp90 Inhibition and Anticancer Mechanisms

This compound exhibits potent anticancer activity primarily through its inhibition of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. Hsp90 facilitates protein maturation, folding, and assembly while minimizing aggregation within the intracellular environment [2]. The mechanism of this compound's Hsp90 inhibition involves several key aspects:

  • ATP-Competitive Binding: this compound binds directly to the N-terminal ATP-binding pocket of Hsp90, competing with adenosine triphosphate and preventing the conformational changes necessary for Hsp90's chaperone function. This binding mimics the ADP-bound conformation of Hsp90, effectively locking the protein in an inactive state [2].

  • Structural Basis of Inhibition: Crystallographic studies reveal that this compound adopts a folded conformation within the Hsp90 binding pocket, with its macrocycle and aromatic ring positioned perpendicularly. The resorcinol moiety of this compound behaves similarly to the adenine ring of ATP, forming critical hydrogen bonds with key residues in the binding pocket, particularly Asp93 [2].

  • Effects on Client Proteins: By inhibiting Hsp90 function, this compound promotes the ubiquitin-mediated degradation of oncogenic client proteins including anaplastic lymphoma kinase (ALK), v-raf murine sarcoma viral oncogene homolog B1 (BRAF), epidermal growth factor receptor (EGFR), ErbB family 2 (ERBB2), and multiple other cancer-driving kinases and transcription factors [2].

Despite its nanomolar inhibitory potency (IC₅₀ = 20 nM) against Hsp90 in biochemical assays, this compound demonstrates limited in vivo efficacy due to rapid metabolism and short half-life in physiological systems. The compound's metabolic instability has been attributed to its reactive epoxide moiety and the conjugated dienone system, which are susceptible to nucleophilic attack and Michael addition reactions [3] [2]. These limitations have prompted extensive structure-activity relationship studies and the development of synthetic analogs with improved pharmacological properties.

Emerging Molecular Targets

Recent research has revealed that this compound possesses additional molecular targets beyond Hsp90, expanding its potential therapeutic applications:

  • Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: Computational studies using molecular docking and molecular dynamics simulations have demonstrated that this compound can stably bind within the ICMT active site by bridging both the S-adenosylmethionine cofactor pocket and the hydrophobic prenyl substrate tunnel [5]. This dual-site binding represents a novel mechanism of action for this compound, with potential implications for mislocalizing prenylated proteins like Ras, which requires ICMT-mediated methylation for proper membrane association and oncogenic signaling [5].

  • Structural Basis for ICMT Inhibition: Molecular dynamics simulations of 100 ns duration revealed that this compound forms persistent interactions with key ICMT residues including a hydrogen bond with Val116 and induced-fit engagement of Arg125. These interactions support a stable this compound-ICMT complex with binding affinity comparable to native ligands [5].

Table 3: Molecular Targets of this compound

Target Protein Binding Site Biological Consequence Therapeutic Implication
Hsp90 N-terminal ATP-binding pocket Disruption of chaperone function leading to client protein degradation Anticancer effects through combinatorial blockade of multiple oncogenic pathways
ICMT Dual binding across SAM cofactor and prenyl substrate sites Mislocalization of prenylated proteins like Ras Potential anticancer strategy targeting Ras membrane association

The discovery of ICMT as a potential secondary target for this compound suggests that this natural product may exert its biological effects through polypharmacology rather than single-target inhibition. This dual inhibition profile could be advantageous for cancer therapy, as simultaneous disruption of Hsp90 function and Ras localization might produce synergistic antitumor effects [5] [2]. However, the relative contributions of these targets to this compound's overall bioactivity profile require further experimental validation through comparative studies with target-specific inhibitors.

Conclusion and Future Perspectives

The this compound biosynthetic pathway represents a sophisticated example of fungal secondary metabolism, featuring a collaboratively functioning two-module polyketide synthase system that constructs the complex resorcylic acid lactone scaffold with precise stereochemical control. The core PKS enzymes Rdc5 (HRPKS) and Rdc1 (NRPKS) efficiently synthesize (R)-monocillin II, which subsequently undergoes strategic tailoring modifications including halogenation by Rdc2 and epoxidation by Rdc4 to yield the mature natural product [3] [1].

From a therapeutic perspective, this compound's potent inhibition of Hsp90 and emerging evidence for ICMT inhibition position it as a valuable lead compound for anticancer drug development [5] [2]. However, the compound's pharmacological limitations, particularly its metabolic instability and poor in vivo performance, have prompted extensive medicinal chemistry efforts to develop analogs with improved drug-like properties. Notable successes include CCT018159 and NVP-AUY922, which retain the critical resorcinol moiety essential for Hsp90 binding while replacing labile functional groups with more stable bioisosteres [2].

References

Primary Mechanism: Hsp90 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Radicicol is a macrocyclic lactone antibiotic that functions as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90) [1] [2].

  • Target and Affinity: It binds with nanomolar affinity (IC₅₀ = 20 nM) to the N-terminal ATPase pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis [3] [4].
  • Cellular Consequence: This inhibition disrupts the chaperoning and maturation of Hsp90's "client proteins," many of which are oncoproteins. This leads to their degradation via the ubiquitin-proteasome pathway, thereby suppressing multiple oncogenic signaling pathways and inducing apoptosis in cancer cells [1] [2].
  • Limitations and Derivative Development: Despite its potent in vitro activity, this compound shows poor efficacy in vivo due to chemical instability from its reactive epoxy and conjugated dienone groups [1] [3]. This has spurred the development of more stable derivatives with promising clinical potential, such as Ganetespib (STA-9090) and Luminespib (NVP-AUY922) [1].

Secondary Mechanism: Dual-Site Inhibition of ICMT

A recent computational study has revealed a novel, potential mechanism of action for this compound, separate from its Hsp90 inhibition [5].

  • Novel Target: this compound was found to stably bind within the active site of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme critical for the final post-translational modification and membrane localization of the Ras oncoprotein [5].
  • Dual-Site Binding Mode: Molecular docking and dynamics simulations suggest this compound acts as a dual-site inhibitor, simultaneously occupying the hydrophobic pocket for the prenylated protein substrate and the polar pocket for the S-adenosylmethionine (SAM) cofactor [5].
  • Key Interactions: The binding is stabilized by key interactions, including a persistent hydrogen bond with Val116 and an induced-fit engagement of Arg125 [5].
  • Therapeutic Implication: Inhibiting ICMT can mislocalize Ras and disrupt its oncogenic signaling, representing a potential second anticancer mechanism for this compound [5].

Comparative Mechanisms of Action at a Glance

The table below summarizes the two distinct mechanisms of action associated with this compound.

Feature Hsp90 Inhibition [1] [2] [3] ICMT Inhibition [5]
Primary Target Heat Shock Protein 90 (Hsp90) Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Binding Site N-terminal ATPase pocket Spans both the SAM cofactor pocket and the hydrophobic prenyl substrate tunnel
Binding Affinity Nanomolar (IC₅₀ ~20 nM) High (Computational Glide XP score: -10.39; ΔGᵦᵢₙd: -60.13 kcal/mol)
Key Residues/Interactions Interacts with the nucleotide-binding pocket Persistent H-bond with Val116; induced-fit engagement of Arg125
Biological Outcome Degradation of multiple oncogenic client proteins (e.g., Raf, AKT); induction of apoptosis Mislocalization of Ras and other prenylated proteins; disruption of oncogenic signaling
Validation Level Well-established, confirmed by multiple experimental methods Computational prediction (Docking & Molecular Dynamics)

Experimental Protocols for Mechanism Study

For researchers aiming to validate or explore these interactions, here are detailed methodologies cited in the search results.

HDX-MS for Studying Hsp90-Radicicol Interaction

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe conformational changes in Hsp90 upon this compound binding [4].

Detailed Protocol [4]:

  • Sample Preparation: Prepare purified Hsp90N (N-terminal domain) protein samples.
  • Ligand Treatment: Treat one sample with this compound; keep another as an untreated control.
  • Deuterium Labeling: Dilute both protein samples into a deuterium oxide (D₂O) buffer to initiate HDX. Allow labeling to proceed for various time points (e.g., 10 seconds to 2 hours).
  • Quenching and Digestion: At each time point, quench the reaction by lowering pH and temperature. Pass the sample through an immobilized pepsin column for on-line proteolytic digestion.
  • LC-MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them with a mass spectrometer (MS).
  • Data Analysis: Compare the deuterium uptake kinetics of peptides from the this compound-treated sample versus the control. A reduction in deuterium uptake in specific peptides indicates regions where binding has reduced solvent accessibility, thus mapping the interaction site.
Computational Molecular Docking for ICMT Inhibition

The following workflow was used to elucidate this compound's binding mode with ICMT [5].

G PDB Retrieve Crystal Structure (PDB: 4A2N) Prep Protein & Ligand Preparation PDB->Prep Grid Define Receptor Grid Prep->Grid Dock Docking Simulation (Glide XP Mode) Grid->Dock Refine Binding Energy Refinement (MM-GBSA) Dock->Refine MD Molecular Dynamics (100 ns Simulation) Refine->MD Analyze Trajectory Analysis (RMSD, H-bonds, Contacts) MD->Analyze

Workflow for computational analysis of this compound-ICMT binding [5].

Detailed Protocol [5]:

  • Protein Preparation: The crystal structure of M. acetivorans ICMT (PDB ID: 4A2N) is used. Prepare the protein by adding hydrogen atoms, assigning protonation states at pH 7, and minimizing side-chain conformations using tools like Schrödinger's Protein Preparation Wizard.
  • Ligand Preparation: Generate a 3D structure of this compound, assign proper bond orders, and perform geometry minimization using a force field like OPLS3e.
  • Receptor Grid Generation: Define the binding site for docking by creating a grid box centered on the crystallographic position of the native ligand (S-adenosyl-L-homocysteine, SAH).
  • Molecular Docking: Perform docking simulations using an extra-precision (XP) algorithm, such as Glide XP, to predict the most favorable binding pose of this compound within the ICMT active site.
  • Binding Free Energy Calculation: Refine the binding affinity predictions by subjecting the top docking poses to Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations.
  • Molecular Dynamics (MD) Simulation: To assess binding stability, simulate the docked this compound-ICMT complex in a solvated lipid bilayer environment for at least 100 ns. Analyze the root-mean-square deviation (RMSD) and protein-ligand interactions over the simulation trajectory.

This compound's Broader Bioactivity Profile

Beyond Hsp90 and ICMT inhibition, this compound exhibits a range of other reported bioactivities, which may be secondary effects or contribute to its overall pharmacological profile [2]:

  • Kinase Inhibition: Potent inhibitor of protein tyrosine kinases like p60v-src.
  • Anti-angiogenic Effects: Suppresses VEGF expression by inhibiting the interaction between HIF-1α/Arnt and the hypoxia-responsive element (HRE).
  • Transcription Regulation: Inhibitor of AP-1-, NF-κB-, and serum response factor (SRF)-mediated transcription.
  • Other Enzymatic Activities: Non-competitive inhibitor of ATP citrate lyase and inhibitor of cyclooxygenase-2 (COX-2) expression.

Conclusion for Research and Development

  • A well-established role as a potent, natural Hsp90 inhibitor, whose scaffold has been successfully optimized into clinical-stage derivatives like Ganetespib to overcome initial instability issues [1].
  • An emerging, computationally predicted role as a novel dual-site inhibitor of ICMT, offering a potential new avenue for anticancer drug development that warrants further experimental validation [5].

The experimental protocols for HDX-MS and computational docking provide a solid starting point for researchers to probe these mechanisms further.

References

Molecular Mechanism of Hsp90 Inhibition by Radicicol

Author: Smolecule Technical Support Team. Date: February 2026

Radicicol is a macrocyclic lactone produced by fungi that acts as a highly specific inhibitor of Hsp90 [1] [2]. It exerts its effects by targeting the N-terminal ATP-binding site of Hsp90, a pocket known as the "Bergerat fold" [3] [4].

  • ATPase Inhibition: Hsp90's chaperone function depends on its ATPase activity, which drives a cycle of conformational changes essential for client protein folding and maturation. By binding to the Bergerat fold with high affinity, this compound acts as a competitive antagonist, displacing ATP and blocking the ATPase activity of Hsp90 [4] [5].
  • Consequences for Client Proteins: The inhibition of Hsp90's ATPase cycle prevents the proper folding and stabilization of its numerous "client proteins." This leads to the polyubiquitination and proteasomal degradation of these clients [2]. As many client proteins are key drivers of oncogenic signaling, their degradation effectively halts multiple cancer-promoting pathways simultaneously.

The following diagram illustrates this core mechanism and its downstream cellular consequences:

G This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds to Bergerat Fold Client_Proteins Client_Proteins Hsp90->Client_Proteins Fails to Stabilize ATP ATP ATP->Hsp90 Competes with Degradation Degradation Client_Proteins->Degradation Ubiquitin-Mediated Anticancer_Effects Anticancer_Effects Degradation->Anticancer_Effects Leads to

This compound inhibits Hsp90 function by competing with ATP, leading to client protein degradation.

Biological Effects and Research Applications

The disruption of Hsp90 function by this compound produces a wide array of biological effects, making it a valuable tool in biological research and a potential therapeutic agent.

Anticancer Activity

This compound demonstrates robust antitumor activity across various cancer models by simultaneously depleting multiple oncogenic client proteins [1] [2].

  • Client Protein Degradation: Treatment with this compound leads to the depletion of key survival and proliferation proteins, including Akt, HER2/ERbB2, and Raf-1 [2]. The loss of these clients disrupts critical signaling pathways like PI3K/Akt, which is a major mediator of cell survival and growth [2].
  • Induction of Cell Death: In anaplastic thyroid carcinoma cells, this compound treatment increases the cleavage of PARP, a marker of apoptosis, and reduces cell viability in a time- and concentration-dependent manner [2].
  • Synergistic Combinations: Research shows that this compound-induced cell death can be significantly enhanced by co-inhibiting Hsp70, a compensatory chaperone that is upregulated in response to Hsp90 inhibition [2].
Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of the Chikungunya virus (CHIKV), revealing a novel viral target [6].

  • Replication Cycle Inhibition: Time-of-addition experiments indicate this compound acts at an early, post-entry step of the CHIKV life cycle, strongly suppressing the synthesis of both positive- and negative-strand viral RNA [6].
  • Novel Viral Target: Drug-resistant mutant mapping and co-immunoprecipitation studies identified the viral nonstructural protein 2 (nsP2), specifically its methyltransferase-like domain, as a putative target. This compound disrupts the interaction between nsP2 and the host chaperone Hsp90β, which is required for CHIKV replication [6].
Anti-adipogenic Activity

Beyond oncology and virology, this compound inhibits the differentiation of 3T3-L1 preadipocytes into mature fat cells, suggesting a potential role in managing obesity [7] [8].

  • Inhibition of Differentiation: this compound treatment dose-dependently reduces intracellular fat accumulation by downregulating key adipogenic transcription factors, including PPARγ and C/EBPα, and their downstream targets (FAS and FABP4) [7] [8].
  • Cell Cycle Arrest: The compound blocks the cell cycle at the G1-S phase, inhibiting the mitotic clonal expansion necessary for adipocyte differentiation. This effect is linked to the suppression of the PDK1/Akt signaling pathway [7] [8].

Quantitative Data on this compound's Activity

The table below summarizes key potency and efficacy data for this compound from various experimental models.

Biological System Measured Activity Reported Value Citation
Chikungunya Virus (CHIKV) Antiviral Efficacy (EC₅₀) 0.04 ± 0.01 μM [6]
Mammalian Cell Cytotoxicity (CC₅₀) 6.44 ± 0.54 μM [6]
Anaplastic Thyroid Carcinoma Reduction in pAkt (Ser473) Significant decrease after 72h at 10μM [2]
3T3-L1 Preadipocytes Lipid Accumulation Dose-dependent inhibition at 2.5-10μM [7] [8]

Experimental Protocol: Assessing this compound's Anticancer Activity In Vitro

The following methodology, adapted from a study on anaplastic thyroid carcinoma, provides a robust protocol for evaluating the cytotoxic effects of this compound [2].

Cell Viability and Death Assay

This protocol uses the CCK-8 assay for viability and trypan blue exclusion for direct cell death counting.

  • Materials:

    • Cell Lines: Cancer cell lines of interest (e.g., 8505C, CAL62 ATC cells).
    • Test Compound: this compound (e.g., prepared as a 10 mM stock solution in DMSO).
    • Controls: Vehicle control (DMSO, not exceeding 0.1% final concentration).
    • Equipment: Cell culture incubator (37°C, 5% CO₂), 96-well plates, spectrophotometer or plate reader, hemocytometer.
  • Procedure:

    • Cell Plating: Plate cells in 96-well plates at a density of 5×10³ cells/well in 100 μL of complete medium. Incubate overnight to allow cell attachment.
    • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve desired final concentrations (e.g., 1, 2, 5, and 10 μM). Replace the medium in the test wells with the compound-containing medium. Include vehicle control wells.
    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, 72 hours).
    • Viability Measurement (CCK-8):
      • Add 10 μL of the CCK-8 solution directly to each well.
      • Incubate the plate for 1-4 hours at 37°C.
      • Measure the absorbance at 450 nm using a spectrophotometer.
    • Cell Death Measurement (Trypan Blue):
      • For parallel experiments, plate cells in 12-well plates at 5×10⁴ cells/well.
      • After treatment with this compound, harvest the cells by trypsinization.
      • Mix the cell suspension with 0.4% trypan blue solution at a 1:1 ratio.
      • After a few minutes, count the unstained (viable) and blue-stained (dead) cells using a hemocytometer.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and the percentage of dead cells for each treatment condition.
Western Blot Analysis for Client Protein Degradation

This protocol is used to confirm the on-target effect of this compound by analyzing the levels of Hsp90 client proteins.

  • Materials:

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Primary Antibodies: Antibodies against client proteins (e.g., p-Akt (Ser473), total Akt, Raf-1), Hsp90, Hsp70, and a loading control (e.g., β-actin).
    • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
  • Procedure:

    • Protein Extraction: After treatment with this compound, lyse the cells in ice-cold RIPA buffer. Centrifuge the lysates to remove debris and collect the supernatant.
    • Protein Quantification and Separation: Determine protein concentration. Separate equal amounts of protein by SDS-PAGE.
    • Protein Transfer and Blocking: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA.
    • Antibody Incubation:
      • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
    • Detection: Detect the bands using an enhanced chemiluminescence (ECL) system. Expected results include a decrease in client protein levels (e.g., p-Akt, Raf-1) and a potential increase in Hsp70 expression, a common compensatory response to Hsp90 inhibition [2].

Future Directions and Clinical Considerations

While this compound itself has faced challenges for clinical development, primarily due to metabolic instability and pharmacokinetic issues, it remains a foundational molecule in the Hsp90 inhibitor field [1].

  • Derivative Development: Significant efforts are dedicated to designing improved this compound derivatives. For example, molecular docking and dynamics simulations have identified novel this compound analogs with potential for enhanced selectivity, such as exclusive binding to Plasmodium falciparum Topoisomerase VIB over parasite Hsp90 [3]. Another derivative, NVP-AUY922, has been developed and shows superior binding affinity and stability compared to the parent this compound molecule [5].
  • Isoform Selectivity: Future inhibitors may aim for selectivity towards specific Hsp90 isoforms (e.g., the inducible HSP90α, the constitutive HSP90β, the endoplasmic reticulum GRP94, or the mitochondrial TRAP1) to improve therapeutic windows and reduce side effects [4].
  • Combination Therapies: As evidenced by research, combining Hsp90 inhibitors like this compound with other agents, such as Hsp70 inhibitors, represents a promising strategy to overcome compensatory resistance mechanisms and enhance anticancer efficacy [2].

References

Radicicol molecular chaperone disruption

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Radicicol

This compound is a macrocyclic antifungal compound that binds directly to the N-terminal nucleotide-binding domain (NTD) of Hsp90, acting as a high-affinity competitive inhibitor of ATP [1]. This binding prevents Hsp90 from adopting the closed, active conformation necessary for its chaperone function, thereby disrupting the maturation and stabilization of its client proteins [1] [2]. Many of these client proteins are crucial oncogenic signaling molecules, which explains this compound's observed anti-cancer and anti-angiogenic properties [3].

Quantitative Data on this compound's Action

The tables below summarize key structural and functional data related to this compound's mechanism.

Table 1: Structural and Functional Profile of this compound

Aspect Details
Primary Target Hsp90 N-terminal Domain (NTD) [1]
Mechanism Competitive inhibition of ATP binding, preventing conformational changes required for the chaperone cycle [1].
Key Structural Motif 14-membered resorcylic acid lactone macrocycle with a chlorinated phenyl ring [4].
Binding Affinity Docking score (Glide XP) of -10.39 and MM-GBSA ΔGbind of -60.13 kcal/mol for its potential interaction with ICMT [4].
Cellular Consequence Ubiquitin-proteasome-dependent degradation of Hsp90 client proteins (e.g., kinases, transcription factors) [1].

Table 2: Key Residues for this compound Binding in Hsp90 and ICMT

Target Protein Key Interaction Residues Interaction Type
Hsp90 (General) Residues in the NTD ATP-binding pocket [1]. Hydrophobic interactions, hydrogen bonding [1].
ICMT (Computational) Val116, His113, His126, Arg125 [4]. Persistent H-bond (Val116), induced-fit engagement (Arg125), hydrophobic contacts [4].

Experimental Protocols for Validation

To confidently establish this compound's mechanism and specificity, researchers employ several key methodologies.

  • Molecular Docking and Dynamics Simulations: Used to predict ligand binding. The protein structure is prepared, and the ligand is docked into the binding site. Top poses are refined, and Molecular Dynamics simulations are run to assess complex stability, analyzing metrics like Root-Mean-Square Deviation [4].
  • Cellular Validation of Hsp90 Inhibition: Treat cancer cell lines with this compound and analyze lysates via Western Blotting for reduced levels of known Hsp90 client proteins and concomitant induction of Hsp70, a marker of heat shock response activation [2].
  • In Vivo Anti-tumor and Anti-angiogenesis Assays: Evaluate efficacy using models like the mouse dorsal air sac assay to quantify inhibition of tumor-induced angiogenesis, and subcutaneous tumor xenograft models in mice to measure direct anti-tumor effects [3].

Hsp90 Inhibition Pathway

The diagram below illustrates the downstream effects of this compound-mediated Hsp90 inhibition on oncogenic signaling pathways.

G Cellular Stress Cellular Stress Hsp90 Client Proteins Hsp90 Client Proteins Cellular Stress->Hsp90 Client Proteins Oncogenic Signals Oncogenic Signals Oncogenic Signals->Hsp90 Client Proteins Hsp90-Client Complex Hsp90-Client Complex Hsp90 Client Proteins->Hsp90-Client Complex Mature Client Protein Mature Client Protein Hsp90-Client Complex->Mature Client Protein Tumor Cell Survival Tumor Cell Survival Mature Client Protein->Tumor Cell Survival Angiogenesis Angiogenesis Mature Client Protein->Angiogenesis This compound This compound Inactive Hsp90 Inactive Hsp90 This compound->Inactive Hsp90 Client Degradation Client Degradation Inactive Hsp90->Client Degradation Apoptosis Apoptosis Client Degradation->Apoptosis Tumor Regression Tumor Regression Apoptosis->Tumor Regression

> this compound (red) binds Hsp90, preventing client protein maturation and leading to their degradation, which inhibits tumor survival signals.

Future Directions and Challenges

While a potent inhibitor, this compound's poor pharmacokinetic properties and bioavailability have limited its clinical translation [3]. Current research focuses on developing more effective analogs and novel targeting strategies [5] [3]. Key future directions include:

  • Analog Development: Creating derivatives like 14,16-dipalmitoyl-radicicol to improve in vivo efficacy and stability [3].
  • Beyond Single-Target Inhibition: Exploring multi-specific molecules that target Hsp90 in combination with other pathways [5].
  • Specificity Validation: Rigorously validating the specificity of new Hsp90 inhibitors to minimize off-target effects in a clinical setting [2].

References

Chemical Profile and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological characteristics of radicicol and related RALs.

Property/Aspect Description and Key Details
Core Chemical Structure Benzannulated macrolide featuring a β-resorcylic acid moiety embedded in a 14-membered macrolactone ring [1] [2].

| Primary Molecular Targets | • Hsp90: Binds to N-terminal ATP pocket, causing degradation of client proteins critical for cancer cell survival [2] [3]. • Kinases (e.g., via other RALs): RALs with a cis-enone moiety (e.g., hypothemycin) covalently inhibit kinases like MAPK [2]. • Novel Target (PRDX1): Pochonin D binds to peroxiredoxin 1, inhibiting its activity and inducing cuproptosis [4]. | | Key Pharmacological Activities | Potent antitumor effects across various cancer models, including triple-negative breast cancer (TNBC); also exhibits antifungal, antimalarial, and immunomodulatory properties [1] [4]. | | Current Clinical Status | Clinical development has been slow. This compound showed inactivity in vivo due to instability in serum [3]. Synthetic derivatives (e.g., KF55823, NVP-AUY922) have entered clinical trials to overcome these limitations [3]. |

Recent Breakthroughs and Mechanisms

Ongoing research continues to reveal new biological functions and therapeutic mechanisms for RALs.

  • Inducing Cuproptosis in Cancer: A 2025 study identified the RAL Pochonin D (PoD) as a novel copper ionophore that induces cuproptosis, a copper-dependent form of cell death, by targeting PRDX1 in triple-negative breast cancer cells. This represents a new, non-Hsp90 mechanism for RALs [4].
  • Biosynthesis and Genetic Engineering: Gene knockout studies in Pochonia chlamydosporia successfully identified key polyketide synthase (PKS) genes, pchE and pchI, responsible for the this compound/RAL biosynthetic pathway [5]. This enables potential yield improvement and novel analog generation through metabolic engineering [6] [5].

Key Experimental Protocols

For researchers investigating RALs, here are methodologies for common activity and biosynthesis studies.

Protocol 1: In Vitro Antitumor Activity Assessment

This cell-based assay evaluates RAL cytotoxicity and anti-proliferative effects [4].

  • Cell Culture: Maintain triple-negative breast cancer (e.g., MDA-MB-231) or other relevant cell lines in appropriate media.
  • Compound Treatment: Treat cells with a gradient of concentrations of the RAL (e.g., Pochonin D) and a vehicle control for 48-72 hours.
  • Viability Measurement: Assess cell proliferation/viability using standard assays like MTT or CCK-8.
  • Data Analysis: Calculate IC₅₀ values using non-linear regression from the dose-response data.
  • Mechanistic Follow-up: For novel targets, use the RAL as a molecular probe for pull-down assays, or perform transcriptomic/proteomic analysis.
Protocol 2: Identifying Biosynthetic Genes via Gene Knockout

This genetic approach confirms gene function in RAL biosynthesis [5].

  • Gene Identification: Mine the fungal genome to locate putative PKS gene clusters homologous to known RAL clusters.
  • Knockout Construct Design: Design a DNA construct for homologous recombination, containing a selectable marker (e.g., hygromycin resistance) flanked by sequences from the target gene.
  • Fungal Transformation: Introduce the knockout construct into the wild-type fungal protoplasts.
  • Mutant Screening: Select transformants on hygromycin-containing media and validate gene disruption via PCR and Southern blotting.
  • Metabolite Analysis: Cultivate wild-type and knockout strains, then compare their metabolic profiles using HPLC-MS to confirm the absence of the target RAL.

Research Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow connecting compound discovery to mechanistic understanding and genetic engineering, integrating the protocols above.

G Discovery Compound Discovery (Isolation from fungi/synthesis) Phenotyping Bioactivity Screening (Protocol 1: Antitumor Assay) Discovery->Phenotyping  Guides TargetID Target Identification (e.g., PRDX1, Hsp90) Phenotyping->TargetID  Identifies Candidate Mechanism Mechanism Elucidation (e.g., Cuproptosis Induction) TargetID->Mechanism  Informs Genotyping Genotyping & Pathway Mining (Genome Sequencing) Verification Experimental Verification (Protocol 2: Gene Knockout) Genotyping->Verification  Tests Hypothesis Verification->Discovery  Enables Engineering

Experimental workflow from RAL discovery to mechanistic and genetic validation.

The diagram below visualizes the multi-target mechanism of action of RALs, including the newly discovered pathway.

G RAL Resorcylic Acid Lactone (RAL) Hsp90 Inhibits Hsp90 RAL->Hsp90 Kinase Covalently Inhibits Kinases (e.g., MAPK) RAL->Kinase  cis-enone RALs PRDX1 Binds & Inhibits PRDX1 RAL->PRDX1  e.g., Pochonin D ClientProt Client Protein Degradation Hsp90->ClientProt Signaling Disrupted Cell Signaling Kinase->Signaling Cuproptosis Induces Cuproptosis PRDX1->Cuproptosis Death Cancer Cell Death ClientProt->Death Signaling->Death Cuproptosis->Death

Multi-target mechanisms of RAL-induced cancer cell death.

Future Research Directions

Despite challenges, several promising avenues exist for RAL research:

  • Overcoming Clinical Limitations: Focus on developing synthetic analogs and formulations to improve the pharmacokinetics and chemical stability of natural RALs like this compound [1] [3].
  • Expanding Bioprospecting: Isolate novel RAL-producing endophytic fungi and employ genomics-guided approaches to discover new natural products with unique bioactivities [6].
  • Exploring New Targets: Investigate the cuproptosis pathway and other novel targets like PRDX1 for cancer therapy, particularly for aggressive cancers like TNBC [4].

References

Radicicol as a Novel Dual-Site Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase: Mechanism and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a crucial enzyme in the post-translational modification pathway of Ras oncoproteins and other CAAX-motif proteins. As an integral membrane enzyme with a unique architecture among methyltransferases, ICMT catalyzes the final step in Ras processing by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the prenylated cysteine residue of its protein substrates. This methylation step is essential for proper membrane localization and subsequent oncogenic signaling of Ras proteins. The structural organization of ICMT features multiple transmembrane helices with a conserved C-terminal catalytic domain that simultaneously accommodates a polar SAM-binding pocket and an adjacent hydrophobic tunnel for lipid substrate recognition—a unique arrangement that enables its dual-substrate recognition capability. [1]

The therapeutic relevance of ICMT inhibition stems from its critical position in the Ras activation pathway. Ras proteins are frequently mutated in human cancers, driving uncontrolled cell proliferation and survival. Since ICMT-mediated methylation represents the final essential step in Ras maturation, pharmacological inhibition of ICMT can effectively mislocalize Ras from the plasma membrane, thereby disrupting oncogenic signaling. Research has demonstrated that ICMT inhibition exhibits anticancer effects in various models, making it an attractive therapeutic target, particularly for Ras-driven malignancies where direct Ras targeting has proven challenging. The development of effective ICMT inhibitors represents a promising strategy for indirectly targeting Ras function while potentially overcoming limitations associated with direct Ras inhibition. [1] [2]

Radicicol: Source, Structure, and Known Biological Activities

This compound is a 14-membered resorcylic acid lactone naturally biosynthesized by various fungal species. This macrocyclic compound features a distinctive chlorinated aromatic system and multiple oxygen-containing functional groups that contribute to its amphipathic character—a property that enables interactions with both hydrophilic and hydrophobic regions of biological targets. Originally identified as an antifungal antibiotic, this compound has demonstrated diverse bioactivities through its interactions with multiple molecular targets. The compound's structural complexity arises from its resorcylic acid core, which is incorporated into a macrocyclic lactone ring system, providing both rigidity and specific spatial orientation of its functional groups. [1]

Table: Known Molecular Targets of this compound and Their Biological Consequences

Molecular Target Binding Affinity Biological Effect Therapeutic Implication
Hsp90 Nanomolar affinity [3] Inhibition of ATPase activity [3] Anticancer effects through client protein destabilization
Plasmodium falciparum Topoisomerase VIB Not quantified [4] Inhibition of mitochondrial replication [5] Antimalarial activity
WNT-5A Expression Not quantified [6] Downregulation of WNT-5A Potential hair-growth stimulation
ICMT Docking score: -10.39 [1] Dual-site inhibition of methylation Anticancer effects through Ras mislocalization

Prior to its identification as an ICMT inhibitor, this compound was primarily recognized as a potent inhibitor of heat shock protein 90 (Hsp90). Structural studies revealed that this compound binds to the N-terminal ATP/ADP-binding domain of Hsp90 with nanomolar affinity, effectively inhibiting its inherent ATPase activity which is essential for chaperone function in vivo. This Hsp90 inhibition leads to the degradation of client proteins, many of which are oncoproteins, thereby contributing to this compound's observed anticancer properties. Interestingly, despite their unrelated chemical structures, both this compound and geldanamycin (another Hsp90 inhibitor) bind to the same nucleotide-binding site in Hsp90, employing distinct mechanisms of nucleotide mimicry to achieve inhibition. [3]

Beyond Hsp90, this compound has demonstrated activity against other biological targets. In malaria parasites (Plasmodium falciparum), this compound was found to inhibit mitochondrial replication by potentially targeting topoisomerase VIB, causing developmental arrest at the schizont stage. Additionally, this compound has been identified as an inhibitor of WNT-5A expression, suggesting potential applications in hair-growth stimulation. This diverse target profile underscores this compound's promiscuous binding capacity, which can be attributed to its structural features that enable interactions with various enzyme active sites, particularly those accommodating nucleotide cofactors or hydrophobic substrates. [6] [4] [5]

Computational Evidence for this compound's Dual-Site ICMT Inhibition

Molecular Docking Predictions

Molecular docking simulations have provided critical insights into this compound's potential mechanism of ICMT inhibition. Studies utilizing the Glide XP docking protocol with the Methanosarcina acetivorans ICMT crystal structure (PDB ID: 4A2N) have demonstrated that this compound binds within the ICMT active site with remarkably high affinity. The docking simulations yielded a Glide XP score of -10.39 for this compound, which was even more favorable than the score of -9.46 obtained for the native ligand SAH (S-adenosyl-L-homocysteine). This computational prediction suggested that this compound could potentially rival or even exceed the binding strength of natural substrates to ICMT. Further refinement of binding energy estimates through MM-GBSA calculations produced a ΔGbind of -60.13 kcal/mol for the this compound-ICMT complex, providing additional support for the formation of a highly stable inhibitor-enzyme complex. [1]

The docking poses revealed that this compound adopts a unique binding conformation that enables it to simultaneously occupy both the SAM cofactor pocket and the hydrophobic prenyl substrate tunnel. This dual-site binding mode represents a novel mechanism among known ICMT inhibitors. Specifically, the resorcylic acid lactone core of this compound positions itself such that its chlorinated dihydroxyphenyl moiety engages with polar residues in the SAM-binding region, while its macrocyclic lactone system extends into the hydrophobic tunnel normally occupied by prenylated protein substrates. This spanning orientation allows this compound to effectively block access to both substrate-binding regions, potentially resulting in more complete enzyme inhibition compared to compounds that target only one of these sites. [1]

Molecular Dynamics Validation

Molecular dynamics simulations provided further validation of this compound's stable binding to ICMT. In a comprehensive 100 ns all-atom simulation using the Desmond MD system with OPLS3e force field, the this compound-ICMT complex demonstrated remarkable stability. The system was prepared with the protein-ligand complex embedded in a POPC lipid bilayer to mimic the native membrane environment of ICMT, solvated with explicit TIP3P water molecules, and maintained under physiological conditions (0.15M NaCl, 300K, 1 atm). Analysis of the root-mean-square deviation (RMSD) of both protein and ligand atoms throughout the simulation trajectory indicated that the complex quickly reached equilibrium and maintained structural stability with minimal fluctuations after the initial stabilization period. [1]

Table: Key Protein-Ligand Interactions in the this compound-ICMT Complex

Interaction Type Residues/Region Involved Functional Significance Frequency During MD Simulation
Hydrogen Bond Val116 backbone carbonyl Mimics adenine anchoring of SAM Persistent (>30% of frames) [1]
Hydrogen Bond His126 (HIE126) side chain Engages resorcinol ether portion Present in docked pose [1]
Hydrogen Bond His113 (HIE113) side chain Part of SAM-coordinating residues Present in docked pose [1]
Hydrophobic Contacts Prenyl substrate tunnel Competes with lipid substrate Not quantified
Induced-fit Engagement Arg125 side chain Stabilizes complex conformation Observed during simulation [1]

The simulation analysis revealed that this compound maintains persistent hydrogen bonding with key residues in the ICMT active site throughout the trajectory. Most notably, a hydrogen bond with the backbone carbonyl of Val116 was maintained for more than 30% of the simulation frames, representing a stable anchor point that mimics how the adenine ring of SAM is typically positioned in the native complex. Additionally, the simulations captured an induced-fit conformational engagement of Arg125 with this compound, suggesting that ICMT undergoes structural adaptations to accommodate the inhibitor, which may contribute to binding stability and specificity. The chlorophenyl group of this compound maintained its position in a hydrophobic subpocket without significant positional drift, further confirming the stability of the binding mode observed in the initial docking experiments. [1]

Experimental Protocols for Studying this compound-ICMT Interactions

Molecular Docking Methodology

Receptor preparation begins with obtaining the crystal structure of ICMT (PDB ID: 4A2N) from the Protein Data Bank. Using Schrödinger Maestro's Protein Preparation Wizard, all heteroatoms except the native ligand (SAH) should be removed. The preparation process involves adding missing hydrogen atoms, assigning proper protonation states at physiological pH (~7.0), and optimizing side-chain conformations of residues with incomplete electron density. The prepared protein structure should then undergo constrained energy minimization using the OPLS3e force field until the root-mean-square deviation (RMSD) of heavy atoms reaches a convergence threshold of 0.30 Å to relieve atomic clashes while maintaining the overall protein fold. [1]

For ligand preparation, the three-dimensional structure of this compound should be retrieved from chemical databases such as PubChem and imported into Maestro for optimization. The preparation steps include assigning proper bond orders, generating possible tautomers and ionization states at pH 7.0±2.0, and performing conformational sampling to identify the lowest-energy structure. Since this compound lacks ionizable groups under physiological conditions, it is typically treated as a neutral molecule for docking simulations. Partial atomic charges should be assigned according to the OPLS3e force field parameters, followed by geometry optimization using the LigPrep module. The receptor grid generation is centered on the crystallographic coordinates of the native SAH ligand, with the box dimensions adjusted to encompass both the SAM-binding pocket and the adjacent hydrophobic substrate tunnel to allow this compound to explore both regions during docking. [1]

The actual docking calculations should be performed using Glide in extra-precision (XP) mode without applying constraints to allow this compound maximum flexibility in finding optimal binding poses. For comparative analysis, the native ligand (SAH) should be re-docked into the prepared ICMT structure to validate the docking protocol by confirming that the top-scoring pose reproduces the crystallographic binding mode with a heavy-atom RMSD below 1.0 Å. For each compound, the top 10-20 poses should be retained for further analysis, with binding scores recorded for comparison. To improve binding affinity predictions, MM-GBSA calculations should be performed on the top-scoring docking poses using the Prime module, which provides more reliable estimates of free energy of binding (ΔGbind) by incorporating solvation effects and conformational entropy contributions. [1]

Molecular Dynamics Simulation Protocol

System setup begins with embedding the highest-scoring this compound-ICMT complex from docking into a pre-equilibrated POPC lipid bilayer using the System Builder module in Desmond. The membrane orientation should match the predicted transmembrane topology of ICMT, with the catalytic domain positioned appropriately relative to the lipid-water interface. The system should be solvated with TIP3P water molecules in an orthorhombic box maintaining a buffer distance of at least 10 Å between the protein and box edges. Physiological conditions are established by adding 0.15 M NaCl and counterions to neutralize the system charge. The final system typically consists of approximately 80,000-100,000 atoms, including protein, ligand, lipid molecules, water, and ions. [1]

The energy minimization and equilibration process consists of multiple stages to gradually relax the system. Initially, restrained minimization is performed with solute heavy atoms constrained using a force constant of 50 kcal/mol/Ų for 1000 steps of steepest descent algorithm. This is followed by a series of equilibrations in the NVT and NPT ensembles with progressively weaker restraints on protein and lipid atoms. The production MD simulation is conducted for 100 ns using the OPLS3e force field under NPT conditions (300 K, 1 atm) with a Nosé-Hoover thermostat and Martyna-Tobias-Klein barostat. The RESPA integrator is employed with a 2-fs time step for bonded and near non-bonded interactions and 6-fs for long-range electrostatic interactions. Long-range electrostatics are handled using the smooth particle mesh Ewald method with a 9-Å cutoff for direct interactions. Coordinates should be saved every 100 ps for subsequent analysis, resulting in 1000 frames for the entire trajectory. [1]

For trajectory analysis, several key properties should be calculated using Desmond's Simulation Interaction Diagram tool. The protein and ligand RMSD values determine the stability of the complex throughout the simulation. Root-mean-square fluctuation (RMSF) analysis identifies regions of structural flexibility in the enzyme. Protein-ligand interactions are quantified by monitoring hydrogen bonds (distance cutoff < 3.5 Å, angle > 120°), hydrophobic contacts (distance < 4.0 Å), and halogen bonds (Cl-O/N distance ~3.5 Å, angle 150°-180°). Interaction lifetimes and persistence metrics should be calculated, with hydrogen bonds considered significant if they occur in >30% of simulation frames. Additionally, the solvent-accessible surface area (SASA) of the binding pocket and ligand should be analyzed to evaluate binding tightness and potential desolvation penalties. [1]

G Start Start ICMT Inhibition Study Prep Protein and Ligand Preparation Start->Prep Dock Molecular Docking Prep->Dock Prep->Dock Analysis1 Pose Analysis and Scoring Dock->Analysis1 Dock->Analysis1 MD Molecular Dynamics Simulation Analysis1->MD Analysis1->MD Analysis2 Trajectory Analysis MD->Analysis2 MD->Analysis2 Validation Experimental Validation Analysis2->Validation

Research workflow for studying this compound-ICMT interactions

Therapeutic Implications and Research Applications

Anti-Cancer Applications

The potential of this compound as an anti-cancer agent through ICMT inhibition stems primarily from its ability to disrupt Ras membrane localization and subsequent oncogenic signaling. Ras proteins are among the most frequently mutated oncogenes in human cancers, with approximately 30% of all tumors containing activating Ras mutations. Since ICMT catalyzes the final essential post-translational modification required for proper Ras membrane association, its inhibition provides a strategic approach to target Ras-driven cancers. Research has demonstrated that ICMT inhibition leads to mislocalization of all Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) regardless of their specific mutational status, addressing a significant limitation of mutation-specific Ras inhibitors. This broad-spectrum activity against multiple Ras variants represents a particular therapeutic advantage, as many aggressive cancers harbor K-Ras mutations that have proven exceptionally difficult to target with conventional approaches. [2]

In vivo validation of ICMT inhibition as an anticancer strategy comes from studies with other ICMT inhibitors, such as UCM-1336 (compound 3), which has demonstrated significant survival extension in Ras-driven acute myeloid leukemia models. This compound exhibited an IC50 of 2 μM against ICMT and showed remarkable selectivity against other enzymes involved in Ras post-translational modifications. Treatment with this inhibitor resulted in substantial impairment of Ras membrane association, decreased downstream signaling through the MAPK pathway, and induction of cell death across multiple Ras-mutated tumor cell lines. These findings provide compelling proof-of-concept for the therapeutic potential of ICMT inhibition in oncology and suggest that this compound, with its dual-site binding mechanism, may offer enhanced efficacy through more complete enzyme inhibition. [2]

Anti-Inflammatory Potential

Beyond oncology, emerging research indicates that ICMT inhibition may have significant anti-inflammatory applications. Recent studies have demonstrated that two ICMT inhibitors, cysmethynil (CyM) and 3-methoxy-N-[2-2,2,6,6-tetramethyl-4-phenyltetrahydropyran-4-yl)ethyl]aniline (MTPA), exert potent anti-inflammatory effects both in vitro and in vivo. These compounds were shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), while suppressing the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-induced macrophages without significant cytotoxicity. [7]

The molecular mechanism underlying these anti-inflammatory effects involves suppression of the ICMT/Ras/AP-1 signaling pathway. ICMT inhibitors effectively blocked the translocation of Ras to the cell membrane and subsequent phosphorylation of Ras-dependent AP-1 signaling components, including Raf, MEK1/2, ERK, p38, and JNK. This interruption of pro-inflammatory signaling translated to notable therapeutic effects in mouse models of inflammatory disease, with both CyM and MTPA ameliorating symptoms in LPS/D-GalN-triggered hepatitis and DSS-induced colitis. These findings position ICMT inhibition as a promising strategy for treating inflammatory conditions and suggest that this compound, should its ICMT inhibitory activity be confirmed in biological assays, might offer similar anti-inflammatory benefits through this mechanism. [7]

G ICMT ICMT Inhibition Ras Impaired Ras Membrane Localization ICMT->Ras Signaling Disrupted Downstream Signaling Ras->Signaling Effects Cellular Effects Signaling->Effects Ras1 Decreased Ras Activity Signaling->Ras1 AP1 Suppressed AP-1 Activation Signaling->AP1 Outcomes Therapeutic Outcomes Effects->Outcomes Prolif Reduced Cell Proliferation Ras1->Prolif Death Induced Cell Death Ras1->Death Inflam Decreased Inflammation AP1->Inflam Cancer Anti-Cancer Effects Prolif->Cancer Death->Cancer AntiInflam Anti-Inflammatory Effects Inflam->AntiInflam

Therapeutic mechanisms resulting from ICMT inhibition

Research Gaps and Future Perspectives

Despite promising computational evidence for this compound's ICMT inhibition, several significant research gaps remain to be addressed. Most notably, the current understanding of this compound-ICMT interactions relies exclusively on computational predictions, with no experimental validation of ICMT inhibition in biochemical or cellular assays. The docking and molecular dynamics studies, while sophisticated, require corroboration through traditional enzyme inhibition assays to quantify this compound's potency (IC50 value) against ICMT. Furthermore, research has not yet demonstrated that this compound treatment produces the expected cellular phenotypes associated with ICMT inhibition, such as Ras mislocalization or impairment of Ras-dependent signaling. Additionally, the potential off-target effects of this compound, particularly its well-characterized inhibition of Hsp90, complicate the interpretation of cellular phenotypes and must be carefully dissected to attribute observed effects specifically to ICMT inhibition. [1] [3]

Future research should prioritize several key directions to advance understanding of this compound's potential as an ICMT inhibitor:

  • Experimental validation of ICMT inhibition using purified enzyme systems and cellular models
  • Structural optimization of this compound to enhance ICMT specificity while reducing Hsp90 affinity
  • Derivative synthesis focusing on improving drug-like properties and metabolic stability
  • In vivo efficacy studies in relevant cancer and inflammation models
  • Combination therapy approaches leveraging dual Hsp90/ICMT inhibition

The unique dual-site binding mechanism predicted for this compound represents a promising starting point for structural optimization. Unlike previously reported ICMT inhibitors that typically target either the SAM cofactor pocket or the prenyl substrate tunnel, this compound's potential capacity to bridge both sites could lead to more potent and effective inhibition. Additionally, the known stability limitations of natural this compound, which have prompted the development of stabilized analogs such as 6,7-dihydro-10α-hydroxy this compound for other applications, should inform future medicinal chemistry efforts focused on ICMT inhibition. [1] [6]

Recent advances in ICMT inhibitor development provide valuable reference points for this compound optimization. Structure-activity relationship studies of triazole-based inhibitors have demonstrated that specific structural features, particularly biphenyl moieties and specific pre-nyl modifications, contribute significantly to inhibitory potency. These findings, coupled with this compound's distinct chemotype, suggest that hybrid approaches incorporating favorable structural elements from different inhibitor classes may yield compounds with improved potency and drug-like properties. The ultimate goal would be to develop this compound-derived inhibitors that maintain the advantageous dual-site binding mechanism while achieving enhanced specificity for ICMT relative to other targets like Hsp90. [8]

Conclusion

References

Comprehensive In Vitro Application Notes and Protocols for Radicicol in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol and Its Mechanism of Action

This compound (also known as Monorden) is a macrocyclic lactone antifungal antibiotic originally isolated from the fungus Monosporium bonorden and later from other fungal species including Nectria radicicola and Pochonia chlamydosporia [1] [2]. This natural product has gained significant importance in biomedical research due to its potent and specific inhibition of heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in oncogenic signaling, cell cycle regulation, and viral replication [1] [2]. This compound binds competitively to the N-terminal ATP-binding pocket of Hsp90, adopting a bent conformation that mimics the structure of ATP/ADP, thereby inhibiting the ATPase activity essential for Hsp90's chaperone function [2] [3].

The molecular structure of this compound features several key elements: a resorcylic acid core incorporated into a 14-membered macrolactone, a reactive cis-dienone system, and an epoxide moiety [1] [4]. While this compound exhibits remarkable potency in vitro with IC₅₀ values in the nanomolar range against Hsp90, its therapeutic application is limited by chemical instability in physiological conditions due to the susceptibility of the epoxide and conjugated dienone to nucleophilic attack [1] [2] [3]. This has prompted the development of more stable derivatives such as oxime-based compounds (KF25706, KF55823) and cyclopropylthis compound, which retain potent Hsp90 inhibitory activity while showing improved in vivo efficacy [5] [2] [3].

Key Research Applications and Quantitative Data Summary

Anticancer Research Applications

In cancer research, this compound has demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines, including breast carcinoma (MX-1, MCF-7), colon carcinoma (DLD-1), and vulval carcinoma (A431) [5]. The compound exerts its antitumor effects through selective depletion of Hsp90 client proteins that are essential for oncogenic signaling and cell cycle progression. Treatment with this compound results in the degradation of key signaling molecules such as p185erbB2 (HER-2), Raf-1, cyclin-dependent kinase 4 (Cdk4), and mutant p53 [5] [6]. Additionally, this compound effectively inhibits v-src and K-ras-activated signaling pathways, further contributing to its antiproliferative effects [5].

The inhibition of Hsp90 by this compound leads to cell cycle arrest and induction of apoptosis through multiple mechanisms. In thyroid cancer cells, this compound analogs induce G2/M phase arrest with downregulation of CDK1 and increase expression of pro-apoptotic proteins including Bim and activated Caspase-3 [3]. In MCF-7 breast cancer cells, this compound derivatives activate the wild-type p53 pathway, leading to p53-mediated apoptosis [6]. This effect can be synergistically enhanced when combined with MDM2 inhibitors such as Nutlin-3a, suggesting potential for combination therapies [6].

Antiviral Research Applications

Recent research has revealed that this compound possesses significant antiviral activity against Chikungunya virus (CHIKV), a mosquito-borne alphavirus [7]. This compound effectively suppresses CHIKV replication by blocking the synthesis of both positive- and negative-strand viral RNA and subsequent expression of viral proteins [7]. Time-of-addition studies demonstrate that this compound interferes with early post-entry steps of the CHIKV life cycle, particularly viral genome replication [7]. The antiviral mechanism involves targeting the methyltransferase (MT)-like domain of nsP2, a CHIKV nonstructural protein that physically interacts with cytoplasmic Hsp90β chaperone [7]. Mutation at position G641 in the nsP2 MT-like domain confers resistance to this compound, confirming nsP2 as a putative molecular target [7].

Table 1: Quantitative Data Summary of this compound Effects in Various Experimental Systems

Experimental System Measured Parameter Value Reference
In vitro Hsp90 binding Inhibition constant (Kd) ~20 nM [1]
CHIKV antiviral activity EC₅₀ (antiviral) 0.04 ± 0.01 μM [7]
Cytotoxicity (MCF-7 cells) CC₅₀ (cytotoxic) 6.44 ± 0.54 μM [7]
CHIKV titer reduction Maximal reduction 3-log₁₀ PFU/mL [7]
p60v-src kinase inhibition IC₅₀ 0.1 μg/mL (~0.28 μM) [8]
Cancer cell proliferation Effective concentration range 0.05-25 μM [5] [6]

Table 2: Experimental Parameters for this compound Treatment in Different Research Applications

Application Area Cell Lines/Models Concentration Range Treatment Duration Key Readouts
Cancer Biology MCF-7, MX-1, DLD-1, A431 0.1-25 μM 24-72 hours Client protein degradation, Cell viability, Apoptosis markers
Virology CHIKV-infected cells 0.04-2 μM 1-24 hours post-infection Viral titer, RNA synthesis, Protein expression
Kinase Signaling v-src transformed fibroblasts 0.05-0.5 μg/mL 24 hours Kinase activity, Morphological reversion
Hsp90 Mechanism HEK293T, various cancer lines 0.1-10 μM 6-24 hours Hsp90 client protein levels, HSP70 induction

Detailed Experimental Protocols

Protocol 1: Assessing Antiproliferative Effects in Cancer Cell Lines
3.1.1 Materials and Reagents
  • Cell lines: Human cancer cell lines (e.g., MCF-7, MX-1, DLD-1, A431)
  • This compound stock solution: Prepare at 10 mM in DMSO, aliquot and store at -20°C
  • Control compounds: 17-DMAG (1 mM in DMSO) for positive control
  • Cell culture media: Appropriate complete media for each cell line
  • Assay reagents: MTT or WST-1 cell viability assay kits
3.1.2 Cell Viability and Proliferation Assay
  • Cell seeding: Plate cells in 96-well plates at optimal density (3-5×10³ cells/well for MCF-7) in 100 μL complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
  • Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 μM to 25 μM. Include DMSO vehicle control (not exceeding 0.1%) and positive control (e.g., 1-10 μM 17-DMAG).
  • Incubation: Treat cells with this compound or controls for 72 hours at 37°C, 5% CO₂.
  • Viability measurement: Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Subsequently, add 100 μL solubilization solution and incubate overnight. Alternatively, use WST-1 according to manufacturer's instructions.
  • Data analysis: Measure absorbance at 570 nm (MTT) or 440 nm (WST-1). Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis.
3.1.3 Western Blot Analysis of Client Protein Degradation
  • Cell treatment: Seed cells in 6-well plates (5×10⁵ cells/well) and treat with this compound at concentrations of 0.1, 1, and 10 μM for 24 hours.
  • Protein extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
  • Electrophoresis and immunoblotting: Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk for 1 hour.
  • Antibody incubation: Probe membranes with primary antibodies against Hsp90 client proteins (HER-2, Akt, c-RAF, Cdk4) and loading control (β-actin or GAPDH) overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop blots using enhanced chemiluminescence substrate and visualize with imaging system. Quantify band intensities using image analysis software.
Protocol 2: Evaluating Antiviral Activity Against Chikungunya Virus
3.2.1 Virus Infection and Compound Treatment
  • Cell preparation: Seed Vero or HEK293T cells in 24-well plates at 1×10⁵ cells/well and incubate overnight to reach 70-80% confluence.
  • Virus infection: Infect cells with CHIKV at multiplicity of infection (MOI) of 0.1-1 in infection medium for 1 hour at 37°C.
  • Compound treatment: Add this compound at concentrations ranging from 0.04 μM to 2 μM immediately after infection. Include DMSO vehicle control and positive control (e.g., 1-5 μM tanespimycin).
  • Time-course studies: For time-of-addition experiments, add this compound at different time points: during adsorption (co-treatment), immediately after adsorption (0 hpi), or at 1, 4, and 8 hours post-infection (hpi).
3.2.2 Viral Titer Quantification by Plaque Assay
  • Sample collection: Collect culture supernatants at 24 hpi and centrifuge at 3000×g for 10 minutes to remove cell debris.
  • Virus titration: Prepare 10-fold serial dilutions of supernatants in infection medium. Inoculate confluent Vero cell monolayers in 12-well plates with 200 μL of each dilution and incubate for 1 hour at 37°C with gentle rocking every 15 minutes.
  • Overlay and incubation: Replace inoculum with 1.5 mL carboxymethyl cellulose overlay medium (1.5% in maintenance medium). Incubate for 48-72 hours at 37°C, 5% CO₂.
  • Plaque visualization: Remove overlay, fix cells with 10% formalin for 30 minutes, and stain with 0.5% crystal violet for 15 minutes. Count plaques and calculate viral titer as PFU/mL.
3.2.3 Viral RNA Synthesis Analysis
  • RNA extraction: Extract total RNA from infected cells using TRIzol reagent at 6 and 12 hpi.
  • Strand-specific RT-PCR: Perform reverse transcription using primers specific for positive-strand and negative-strand CHIKV RNA followed by quantitative PCR.
  • dsRNA detection: Fix cells at 6 and 12 hpi with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with J2 anti-dsRNA antibody. Analyze by immunofluorescence microscopy.

Mechanism of Action: Hsp90 Inhibition and Downstream Effects

This compound's primary mechanism of action involves competitive inhibition of the ATP-binding pocket in the N-terminal domain of Hsp90 [2] [3]. The resorcinol moiety of this compound penetrates deeply into the ATP-binding pocket, forming water-mediated hydrogen bonds with key residues including Asp93, Ser52, and Thr184 [6]. This binding prevents the ATP-dependent conformational changes necessary for Hsp90's chaperone function, leading to polyubiquitination and proteasomal degradation of Hsp90 client proteins [3] [6].

The inhibition of Hsp90 by this compound disrupts multiple oncogenic signaling pathways simultaneously through depletion of key client proteins. These include receptor tyrosine kinases (HER-2), serine/threonine kinases (Akt, c-RAF, CDK4), transcription factors (mutant p53, HIF-1α), and steroid hormone receptors [1] [6]. The simultaneous disruption of these diverse signaling nodes explains the potent and broad-spectrum antiproliferative activity of this compound against cancer cells. Additionally, Hsp90 inhibition induces heat shock response, characterized by increased expression of Hsp70, which serves as a pharmacodynamic biomarker of Hsp90 inhibition [6].

G cluster_clients Hsp90 Client Proteins cluster_degradation Degradation Pathway cluster_effects Cellular Outcomes compound This compound hsp90 Hsp90 ATPase compound->hsp90 Binds N-terminal ATP pocket her2 HER-2 hsp90->her2 Stabilizes raf1 c-RAF hsp90->raf1 Stabilizes akt Akt hsp90->akt Stabilizes cdk4 CDK4 hsp90->cdk4 Stabilizes mutantp53 Mutant p53 hsp90->mutantp53 Stabilizes ubiquitination Polyubiquitination her2->ubiquitination Targeted for raf1->ubiquitination Targeted for akt->ubiquitination Targeted for cdk4->ubiquitination Targeted for mutantp53->ubiquitination Targeted for proteasome Proteasomal Degradation ubiquitination->proteasome Leads to cycle_arrest Cell Cycle Arrest proteasome->cycle_arrest Results in apoptosis Apoptosis proteasome->apoptosis Results in differentiation Differentiation proteasome->differentiation Results in

Figure 1: this compound Mechanism of Action through Hsp90 Inhibition. This compound binds to the N-terminal ATP pocket of Hsp90, disrupting its chaperone function and leading to polyubiquitination and proteasomal degradation of client proteins, ultimately resulting in cell cycle arrest, apoptosis, and differentiation.

Experimental Workflow and Optimization Guidelines

G cluster_assays Endpoint Assays cluster_analysis Data Analysis stock_prep Stock Solution Preparation (10 mM in DMSO) cell_plat Cell Seeding (24-96 well plates) stock_prep->cell_plat treatment Compound Treatment (0.04-25 μM, 1-72h) cell_plat->treatment viability Viability/Proliferation (MTT/WST-1) treatment->viability western Western Blot (Client proteins) treatment->western pcr qRT-PCR (Viral RNA) treatment->pcr plaque Plaque Assay (Viral titer) treatment->plaque ic50 IC₅₀/EC₅₀ Calculation viability->ic50 western->ic50 pcr->ic50 plaque->ic50 stats Statistical Analysis ic50->stats

Figure 2: Experimental Workflow for this compound In Vitro Studies. The diagram outlines key steps from compound preparation through endpoint assays and data analysis.

Critical Optimization Parameters
  • Solvent controls: DMSO concentration should not exceed 0.1% (v/v) in final treatment medium as higher concentrations may cause cellular stress and confound results.
  • Treatment duration: Optimal treatment times vary by application: 24 hours for client protein degradation studies, 48-72 hours for viability assays, and 6-24 hours for antiviral effects.
  • Cell density: Maintain consistent cell density across experiments as overcrowding can alter compound sensitivity and pathway activation.
  • Serum conditions: Standard assays use 10% FBS, though reduced serum (2-5%) may enhance sensitivity for some cancer cell lines.
  • Validation controls: Always include positive controls (e.g., 17-DMAG, tanespimycin) and vehicle controls to validate experimental conditions.

Important Considerations and Limitations

Chemical Stability and Storage

This compound is chemically unstable in aqueous solutions and serum-containing media due to reactivity of the epoxide and conjugated dienone moieties [1] [2]. The compound undergoes rapid inactivation through nucleophilic attack, particularly at the C7'-C8' epoxide and C6' position of the dienone system [4]. This instability contributes to its lack of in vivo efficacy despite potent in vitro activity. To mitigate degradation:

  • Prepare fresh stock solutions immediately before each experiment
  • Avoid repeated freeze-thaw cycles; store aliquots at -20°C or -80°C
  • Limit exposure of working solutions to ambient temperature
  • Consider using stabilized derivatives (KF25706, KF58333, cyclopropylthis compound) for prolonged assays [5] [2]
Off-Target Effects and Specificity

While this compound is a specific Hsp90 inhibitor at lower concentrations (≤1 μM), higher concentrations (≥10 μM) may produce off-target effects. The compound was initially identified as a potent inhibitor of p60v-src protein kinase both in vivo and in vitro [8]. Additionally, this compound has been reported to affect other kinases and cellular processes independent of Hsp90 inhibition at elevated concentrations. Researchers should:

  • Use the lowest effective concentration determined by dose-response curves
  • Include Hsp90-specific biomarkers (client protein degradation, Hsp70 induction) to confirm on-target effects
  • Consider resistant mutant cells or genetic approaches to validate specificity
Alternative Compounds and Derivatives

Due to the limitations of this compound, several modified derivatives with improved pharmaceutical properties have been developed:

  • Oxime derivatives (KF25706, KF55823): Exhibit potent in vivo antitumor activity via selective depletion of Hsp90 binding signaling molecules [5] [2]
  • Cyclopropylthis compound: Replaces the labile epoxide with a cyclopropyl group, enhancing stability while maintaining potency [2]
  • Pochonins: this compound-related metabolites with similar Hsp90 affinity and improved drug-like properties [1]
  • Ganetespib (STA-9090), Luminespib (NVP-AUY922), Onalespib (AT-13387): Synthetic resorcinol-based Hsp90 inhibitors in clinical development [3]

Conclusion

This compound remains a valuable research tool for studying Hsp90 function and validating Hsp90 as a therapeutic target in various disease contexts. The detailed protocols provided in this application note will enable researchers to effectively utilize this compound in mechanistic studies and preclinical investigations. When applying these methods, careful attention to compound handling, appropriate controls, and validation of on-target effects is essential for generating reliable and interpretable data. For translational research, consideration of more stable this compound derivatives or clinical-stage Hsp90 inhibitors may provide better outcomes in in vivo models and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Studying Radicicol-Mediated Hsp90 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol and Hsp90

This compound is a macrocyclic antifungal antibiotic and a potent, natural product inhibitor of Heat Shock Protein 90 (Hsp90). It functions by specifically binding to the N-terminal ATP-binding pocket of Hsp90, thereby blocking its essential ATPase activity. This inhibition leads to the degradation of numerous Hsp90 client proteins, many of which are oncoproteins, thereby suppressing transformation by diverse oncogenes such as Src, Ras, and Mos [1]. Hsp90 is a molecular chaperone crucial for the stability and function of over 300 client proteins, and it is frequently overexpressed in tumor cells, making it an attractive anticancer target [2] [3] [4].

Key Validation Criteria for Hsp90 Inhibitors

To confidently establish that observed biological effects are due to Hsp90 inhibition, researchers should provide evidence satisfying several key validation criteria, as outlined in Table 1 [2].

Table 1: Essential Validation Criteria for Hsp90 Inhibitors like this compound

Validation Criterion Experimental Approach Expected Outcome for a Bona Fide Inhibitor
Co-crystallography Solve co-crystal structure of inhibitor bound to Hsp90. Shows atomic-level interaction with the N-terminal ATP-binding pocket.
Analog Development Synthesize and test active and inactive structural analogs. Inactive analogs (e.g., with a 3-log reduction in affinity) show no anti-Hsp90 activity.
Affinity Purification Use immobilized this compound (biotinylated or resin-bound) for pull-down assays. Specifically recovers Hsp90 and its paralogs from a cell lysate; recovery is competed by free this compound or ATP.
ATP Competition Perform ATPase assays with increasing concentrations of ATP. This compound's inhibitory effect is reduced by increasing ATP concentrations, confirming competition.
Client Protein Modulation Assess levels of Hsp90 client proteins via Western blot. Reduction in client protein levels (e.g., HER2, EGFR, p-AKT) and induction of HSP70.

Detailed Experimental Protocols

Malachite Green-Based ATPase Inhibition Assay

This protocol describes a high-throughput screening method to quantify the inhibition of Hsp90's ATPase activity by this compound [5].

Materials
  • Recombinant Hsp90 protein
  • ATP, sodium salt (special quality)
  • Malachite Green Reagent:
    • 0.081% (w/v) Malachite Green
    • 5.5% (w/v) Ammonium Molybdate in 6M HCl
    • 0.2% (w/v) Polyvinyl Alcohol (stabilizer)
  • This compound (stock solution in DMSO)
  • Immulon 96-well or Cliniplate 384-well clear, polystyrene, flat-bottomed plates
Procedure
  • Reaction Setup: In a low-volume plate, mix:
    • Hsp90 (final conc. ~50 nM)
    • ATP (final conc. 0.5 mM)
    • This compound (varying concentrations in a suitable range, e.g., 1 nM - 100 µM) or vehicle control (DMSO).
    • Assay Buffer (e.g., 40 mM HEPES, pH 7.4).
    • Final reaction volume: 25 µL.
  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
  • Color Development: Add 100 µL of the Malachite Green reagent to each well to stop the reaction and develop color. Incubate at room temperature for 15-30 minutes.
  • Absorbance Measurement: Measure the absorbance at 620 nm using a plate reader.
  • Data Analysis:
    • Generate a standard curve using known inorganic phosphate (Pi) concentrations.
    • Calculate the amount of Pi released in each well.
    • Determine the percentage inhibition and calculate the IC₅₀ value for this compound.
Optimization Notes
  • The assay demonstrates a linear relationship with Hsp90 concentration and time.
  • Critical: Run controls without enzyme to account for non-enzymatic hydrolysis of ATP. The acidic malachite green conditions can cause background hydrolysis.
  • The Z'-factor for this assay in 384-well format was determined to be 0.7, indicating a robust assay suitable for high-throughput screening [5].
Affinity Purification Using Immobilized this compound

This protocol validates the direct and specific binding of this compound to Hsp90 in a complex cellular environment [2] [1].

Materials
  • Biotinylated this compound or This compound-coupled Sepharose (The tether must be attached to a solvent-accessible region of the molecule to avoid steric hindrance).
  • Cell lysate from the tissue or cell line of interest.
  • Streptavidin-conjugated beads (if using biotinylated this compound).
  • Wash Buffer (e.g., PBS with 0.1% Tween-20).
  • Elution Buffer (e.g., SDS-PAGE sample buffer) or free this compound/ATP for competition.
  • Antibodies against Hsp90, Hsp70, and other potential off-target proteins.
Procedure
  • Pre-clear Lysate: Incubate the cell lysate with naked beads for 30 minutes at 4°C to remove non-specifically binding proteins.
  • Affinity Capture: Incubate the pre-cleared lysate with the biotinylated this compound/streptavidin beads or This compound-Sepharose for 1-2 hours at 4°C.
  • Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with Wash Buffer.
  • Competition for Specificity (Critical Step):
    • In parallel experiments, pre-incubate the lysate with an excess of:
      • Free, native this compound (e.g., 10-100x molar excess)
      • ATP (e.g., 1-10 mM)
      • Another structurally distinct N-terminal Hsp90 inhibitor (e.g., geldanamycin).
    • Then, perform the affinity capture as above.
  • Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform Western blotting with an anti-Hsp90 antibody.
Expected Results
  • Hsp90 should be the predominant protein pulled down by the immobilized this compound.
  • The recovery of Hsp90 should be significantly reduced or abolished in samples pre-treated with free this compound, ATP, or other competitive Hsp90 inhibitors, confirming binding specificity [2] [1].
Cell-Based Validation: Assessing Client Protein Degradation and Apoptosis

This protocol assesses the functional consequences of Hsp90 inhibition in cancer cell lines.

Materials
  • Appropriate cancer cell line (e.g., COLO205 colon cancer cells [3], HCT116/HT29 colon cancer cells [6], or lung adenocarcinoma lines [4]).
  • This compound (stock in DMSO).
  • Antibodies against:
    • Hsp90 Client Proteins: EGFR, HER2, AKT, p-STAT3 [7], RAF-1 [1].
    • Heat Shock Response Marker: HSP70.
    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
    • Loading Control: α-Tubulin.
Procedure
  • Cell Treatment: Seed cells and treat with a range of this compound concentrations (e.g., 0.1 - 10 µM) or DMSO vehicle control for 6 - 48 hours.
  • Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Separate 20-30 µg of total protein by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Probe with the primary and secondary antibodies listed above.
  • Functional Assays (Optional):
    • Cell Viability: Use the MTT assay [3] [6].
    • Apoptosis: Detect DNA laddering [3] or use flow cytometry with Annexin V staining.
    • Mitochondrial Membrane Potential (MMP): Stain cells with DiOC₆(3) and analyze by flow cytometry [3].
Expected Results
  • Dose-dependent decrease in client protein levels (e.g., EGFR, p-STAT3).
  • Induction of HSP70 expression.
  • Activation of apoptosis, evidenced by increased levels of cleaved Caspase-3 and cleaved PARP.
  • Disruption of MMP and reduction in anti-apoptotic Bcl-2 protein [3].

Signaling Pathways Affected by this compound

The following diagram illustrates the core molecular mechanism of this compound and its downstream effects on key signaling pathways.

G cluster_0 Key Functional Outcomes This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds N-terminal ATPase pocket ClientProteins ClientProteins Hsp90->ClientProteins Fails to stabilize HSF1Activation HSF1Activation Hsp90->HSF1Activation  Releases HSF1 Degradation Degradation ClientProteins->Degradation  Ubiquitination & Proteasomal Degradation PathwayInactivation PathwayInactivation Degradation->PathwayInactivation Apoptosis Apoptosis PathwayInactivation->Apoptosis  Caspase-3/9 Activation HSP70 HSP70 HSF1Activation->HSP70  Transactivation HSP70->Apoptosis Biomarker for inhibition

Troubleshooting and Technical Considerations

  • Off-Target Effects: While this compound is highly specific for Hsp90, natural products can have secondary targets. Always use inactive analogs as negative controls where possible [2].
  • Cell Line Variability: Sensitivity to this compound varies significantly between cell lines. It is crucial to determine the IC₅₀ for each new cell line used, as genetic background influences response [4].
  • Combination Therapy: this compound and other Hsp90 inhibitors show synergistic effects with other agents, such as the flavonoid fisetin [3] or hyperthermia [6] [7]. These combinations can lower effective doses and potentially reduce side effects.
  • Biosynthesis: Dechloro-radicicol (monocillin I) and other analogs can be produced via genetic engineering of the biosynthetic pathway in fungi, providing a source for analog development [8].

References

Application Notes and Protocols: Radicicol Molecular Docking Studies for Hsp90 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hsp90 as a Therapeutic Target and Radicicol

Biological Significance of Hsp90 in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in cellular proteostasis under both normal and stress conditions. It facilitates the proper folding, stability, and function of numerous client proteins, many of which are oncogenic signaling proteins that promote cancer cell growth and survival. In neoplastic cells, Hsp90 expression is significantly elevated (4-6%) compared to non-cancerous cells (1-2%), making it an attractive target for oncological therapies. Hsp90 inhibition results in a combinatorial blockade of multiple cancer-causing pathways simultaneously through the degradation of its client proteins, which include p53, Akt kinase, Raf-1 kinase, and various steroid receptors [1] [2].

This compound as a Potent Hsp90 Inhibitor

This compound is a 14-membered macrolide natural product first identified as a potent Hsp90 inhibitor. Despite its potent in vitro activity, this compound demonstrates limited in vivo efficacy due to metabolic instability and rapid degradation. This limitation has inspired the development of this compound derivatives and analogues with improved pharmacological properties, including oxime-based compounds that maintain potent Hsp90 inhibition while exhibiting enhanced metabolic stability and in vivo activity [3]. This compound binds to the N-terminal ATP-binding pocket of Hsp90, despite lacking structural similarity to ATP, and inhibits its chaperone function by preventing ATP hydrolysis [4].

Table 1: Key Properties of Natural Hsp90 Inhibitors

Property This compound Geldanamycin 17-AAG (Tanespimycin)
Source Chaetomium chiversii fungus Streptomyces hygroscopicus Semi-synthetic derivative of geldanamycin
Binding Site N-terminal ATP-binding pocket N-terminal ATP-binding pocket N-terminal ATP-binding pocket
IC₅₀ Low nanomolar range Low nanomolar range Low nanomolar range
Clinical Status Preclinical (metabolic instability) Discontinued (hepatotoxicity) Phase II/III clinical trials
Key Limitation Metabolic instability Hepatotoxicity Limited solubility

Computational Workflow for Molecular Docking Studies

System Preparation
2.1.1 Protein Preparation
  • Source: Obtain the crystal structure of Hsp90 from the Protein Data Bank (recommended entry: 3OWD for human Hsp90 or corresponding yeast homolog) [1] [5]
  • Processing: Remove all water molecules, ions, and co-crystallized ligands except for water molecules that mediate protein-ligand interactions
  • Optimization: Add hydrogen atoms and compute Kollman partial charges using AutoDockTools
  • Format Conversion: Save the final prepared structure in PDBQT format for compatibility with docking software
2.1.2 Ligand Preparation
  • Structure Construction: Draw the 3D structure of this compound or its derivatives using chemical sketching software (e.g., Marvin Sketch v5.7)
  • Geometry Optimization: Perform energy minimization using molecular mechanics (MM+ force field) followed by semi-empirical methods (PM3)
  • Charge Assignment: Calculate partial atomic charges using the Gasteiger-Marsili method
  • Conformational Sampling: For flexible ligands, generate multiple conformations using parallel tempering simulations or molecular dynamics [3]
Molecular Docking Protocol
2.2.1 Grid Generation
  • Dimensions: Set grid box size to 90 × 90 × 90 Å with spacing of 0.375 Å
  • Placement: Center the grid box on the N-terminal ATP-binding pocket of Hsp90
  • Mapping: Calculate affinity maps for all relevant atom types using AutoGrid
2.2.2 Docking Parameters
  • Algorithm: Employ the Lamarckian Genetic Algorithm (LGA)
  • Runs: Perform 100 independent docking runs per ligand
  • Population Size: Set population size to 150 individuals
  • Evaluation Limit: Use maximum of 25 × 10⁵ energy evaluations
  • Cluster Analysis: Group results based on RMSD tolerance (typically 2.0 Å)

The following workflow diagram illustrates the complete molecular docking process:

G cluster_prep System Preparation cluster_docking Docking Execution cluster_analysis Results Analysis Start Start Docking Study PDB Retrieve Hsp90 Structure (PDB: 3OWD) Start->PDB Prep1 Protein Preparation: - Remove waters/ions - Add hydrogens - Calculate charges PDB->Prep1 Format Save as PDBQT Format Prep1->Format Prep2 Ligand Preparation: - Build 3D structure - Energy minimization - Calculate charges Prep2->Format Grid Grid Generation: 90×90×90 Å box 0.375 Å spacing Format->Grid Params Set Parameters: LGA algorithm 100 runs 150 population Grid->Params Execute Execute Docking Params->Execute Cluster Cluster Results (RMSD 2.0 Å) Execute->Cluster Analyze Analyze Binding: - Binding energy - Binding mode - Key interactions Cluster->Analyze Output Generate Report Analyze->Output End Complete Analysis Output->End

Post-Docking Analysis
  • Binding Energy: Identify poses with the most favorable (most negative) binding energies
  • Cluster Analysis: Group similar conformations and determine the most representative binding mode
  • Interaction Mapping: Identify specific interactions between this compound and key Hsp90 residues (Asp93, Lys58, etc.)
  • Visualization: Use molecular visualization software (PyMOL, Discovery Studio) to analyze and present results

Experimental Validation and Binding Mode Analysis

Multi-Technique Validation Framework

Validating the binding mode predicted by molecular docking requires complementary experimental and computational approaches:

3.1.1 NMR Chemical Shift Validation
  • Backbone Assignment: Measure ¹⁵N and ¹H chemical shifts of Hsp90 backbone in the presence and absence of this compound
  • QM/MM Calculations: Compute chemical shifts for docking poses using quantum mechanics/molecular mechanics methods
  • Correlation Analysis: Compare calculated and experimental chemical shifts to identify the most accurate binding mode [3]
3.1.2 Molecular Dynamics Simulations
  • System Setup: Solvate the Hsp90-radicicol complex in explicit water with appropriate ions
  • Equilibration: Perform stepwise equilibration under NVT and NPT conditions (500 ps each)
  • Production Run: Conduct extended MD simulation (50-100 ns) at 300 K
  • Stability Analysis: Calculate RMSD, RMSF, and radius of gyration to assess complex stability [1] [5]
3.1.3 Structure-Activity Relationship (SAR) Correlation
  • Derivative Testing: Evaluate inhibitory activity of this compound derivatives with systematic structural modifications
  • Interaction Validation: Confirm critical ligand-protein interactions predicted by docking through functional assays
  • Binding Mode Refinement: Use SAR data to refine and validate the proposed binding mode [3]

The following diagram illustrates the comprehensive validation framework:

G Docking Molecular Docking (Predicted Binding Mode) MD Molecular Dynamics (50-100 ns simulation) Stability assessment via RMSD/RMSF Docking->MD NMR NMR Chemical Shifts Experimental measurements QM/MM calculations Docking->NMR SAR SAR Studies Derivative testing Functional validation Docking->SAR Validation Binding Mode Validation MD->Validation NMR->Validation Synthesis Derivative Synthesis Structure modification Activity testing SAR->Synthesis Design based on predicted interactions SAR->Validation Synthesis->SAR Activity data Refined Validated Binding Mode Validation->Refined

Key Interactions of this compound with Hsp90

Research has identified critical interactions between this compound and Hsp90 that contribute to its potent inhibition:

  • Asp93 Interaction: Carbonyl oxygen of this compound forms hydrogen bond with Asp93 side chain
  • Water-Mediated Interactions: Structural water molecules bridge between this compound and Hsp90 backbone atoms
  • Hydrophobic Contacts: Macrocyclic ring system interacts with hydrophobic residues in the binding pocket
  • Epoxide Interaction: The epoxide group forms specific interactions that contribute to binding affinity

Table 2: Experimental and Computational Methods for Validating Hsp90 Inhibitor Binding

Method Application Key Parameters Information Gained
Molecular Docking Initial binding mode prediction Binding energy, Cluster size, Intermolecular interactions Proposed binding orientation and key residues
Molecular Dynamics Binding stability assessment RMSD, RMSF, Rg, Hydrogen bond persistence Complex stability, flexibility, interaction durability
NMR Chemical Shifts Experimental validation of binding mode ¹⁵N/¹H chemical shift perturbations Ligand-induced structural changes, binding site identification
QSAR Studies Activity-property relationship Molecular descriptors, Statistical correlation Structural features critical for inhibitory activity
X-ray Crystallography Definitive binding mode determination Electron density, B-factors, Interaction distances Atomic-level structural details of complex

Implementation Guide and Practical Considerations

Software and Tools
4.1.1 Recommended Software Suite
  • Docking: AutoDock 4.2 or AutoDock Vina for flexible ligand docking
  • Visualization: PyMOL and Discovery Studio Visualizer for structure analysis
  • Simulation: GROMACS for molecular dynamics simulations
  • Quantum Calculations: Gaussian for QM/MM calculations of NMR chemical shifts
  • Descriptor Calculation: DRAGON for QSAR descriptor generation [5]
4.1.2 Computational Requirements
  • Hardware: Multi-core processors with sufficient RAM (16 GB minimum, 64 GB recommended for MD)
  • Storage: Fast storage solution for trajectory files (100 GB - 1 TB depending on system size)
  • Time Considerations: Docking studies typically require hours to days, while MD simulations may require days to weeks
Troubleshooting Common Issues
  • Poor Cluster Convergence: Increase the number of docking runs (100-250) and population size
  • Inconsistent Binding Energies: Verify partial charge calculation methods and force field parameters
  • Unrealistic Binding Poses: Apply appropriate constraints based on known SAR data
  • Validation Failures: Consider multiple validation techniques to confirm binding mode
Applications in Drug Discovery

The molecular docking protocol for this compound and Hsp90 has enabled several key advances in anticancer drug discovery:

  • Rational Design of this compound derivatives with improved metabolic stability and maintained potency
  • Scaffold Hopping to identify novel chemotypes that maintain key interactions with Hsp90
  • Selectivity Optimization through understanding of binding mode differences between Hsp90 isoforms
  • Combination Therapy design based on understanding of effects on Hsp90 client proteins [1] [3] [5]

Conclusion

Molecular docking studies of this compound with Hsp90 provide valuable insights for anticancer drug development. The integrated computational and experimental approach outlined in these application notes allows researchers to accurately characterize the binding mode of this important natural product inhibitor and its derivatives. The combination of molecular docking with validation techniques including molecular dynamics simulations, NMR chemical shift analysis, and structure-activity relationship studies creates a robust framework for structure-based drug design targeting Hsp90. As computational methods continue to advance, these protocols will facilitate the development of novel Hsp90 inhibitors with improved therapeutic potential for cancer treatment.

References

Radicicol solubility and stock preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

Radicicol is a macrolactone antibiotic isolated from various fungi [1] [2]. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90) [1] [2] and has shown activity against other targets like Isoprenylcysteine Carboxyl Methyltransferase (ICMT) [3] and Chikungunya virus [4].

A primary concern is its chemical instability. The molecule contains a reactive epoxide and a conjugated dienone system (α, β, γ, δ-unsaturated ketone), which is susceptible to nucleophilic attack and rapid degradation in serum, leading to poor in vivo activity [5] [1] [2].

This compound Properties and Standard Stock Preparation
Property / ParameterDetailsRationale & ConsiderationsReferences
Primary SolventDimethyl Sulfoxide (DMSO)Standard solvent for cell-based assays; ensures compound solubility and stability in concentrated stocks. [4] [5]
Reported Stock Concentration20 mM (in DMSO)Commonly used concentration for in vitro studies (e.g., antiviral assays). [4]
Storage Conditions-20°C or -80°C; protected from light and moisturePrevents hydrolysis and chemical degradation of the reactive epoxide and dienone moieties. [5] [1] [2]
Aliquot RecommendationSingle-use aliquotsAvoids repeated freeze-thaw cycles, which accelerate decomposition.Best Practice

Experimental Protocols

Stock Solution Preparation
  • Equipment and Reagents: this compound powder, anhydrous DMSO, analytical balance, sterile glass vials or microcentrifuge tubes, pipettes, and personal protective equipment.
  • Weighing: Bring the this compound powder and DMSO to room temperature in a desiccator to prevent moisture absorption. Accurately weigh the required mass of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh 4.77 mg of this compound (MW = 478.41 g/mol).
  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the final desired concentration (e.g., 20 mM). Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
  • Aliquoting and Storage: Immediately aliquot the solution into single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Cell-Based Antiviral Assay (Example)

This protocol is adapted from a study investigating this compound's inhibition of Chikungunya virus (CHIKV) replication [4].

  • Cell Seeding: Seed appropriate host cells (e.g., Vero or HEK293T) in a multi-well plate and culture until they reach 70-80% confluency.
  • Viral Infection & Compound Addition:
    • Co-treatment: Add this compound (from the DMSO stock) to the cell culture medium during virus adsorption. The final concentration used in the cited study had an EC₅₀ (half-maximal effective concentration) of 0.04 µM [4].
    • Post-treatment: Remove the virus inoculum after adsorption, add fresh maintenance medium containing this compound, and incubate.
  • Incubation: Incubate the infected and treated cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24-48 hours).
  • Downstream Analysis:
    • Plaque Assay: Collect culture supernatants to titrate infectious virus progeny by plaque assay [4].
    • Western Blot: Analyze cell lysates to assess the reduction in viral protein expression (e.g., nsP1, nsP2, capsid) [4].
    • RNA Analysis: Evaluate the synthesis of viral positive- and negative-strand RNA using specific quantitative methods [4].

Key Considerations for Experimental Design

The following diagram outlines the major mechanisms of action and stability considerations for this compound.

G This compound This compound Epoxide Epoxide Group This compound->Epoxide Dienone Conjugated Dienone This compound->Dienone Hsp90 Inhibits Hsp90 ATPase Activity This compound->Hsp90  Well-characterized ICMT Dual-site Inhibition of ICMT This compound->ICMT  Computational study     CHIKV Inhibits CHIKV Replication This compound->CHIKV  Antiviral activity     Inactive Rapid Degradation in Serum Epoxide->Inactive  Susceptible to  Nucleophilic Attack Dienone->Inactive InVivo Loss of Efficacy in In Vivo Models Inactive->InVivo

  • Stability in Assay Buffers: Always include a vehicle control (DMSO) in your experiments. For long-term treatments, consider replacing the medium with a fresh compound-containing medium.
  • Cytotoxicity Controls: Perform parallel assays to determine compound cytotoxicity (e.g., measuring CC₅₀ - 50% cytotoxic concentration) to ensure that observed effects are not due to general cell death [4].
  • Structural Analogs: If instability impedes your research, consider using more stable analogs developed to overcome these limitations, such as oxime derivatives (e.g., KF55823, KF58333) or cyclopropylthis compound [1] [2].

Conclusion

Successful experimentation with this compound hinges on meticulous handling to preserve its integrity. Adherence to the protocols outlined above—particularly the use of anhydrous DMSO, storage at low temperatures, and avoidance of repeated freeze-thaw cycles—is crucial for obtaining reliable and reproducible results.

References

Comprehensive Application Notes and Protocols: Radicicol Thermal Shift Assay for Hsp90 Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thermal Shift Assay Principles

The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a powerful biophysical technique that detects molecular interactions between proteins and ligands by monitoring protein thermal stabilization. This method leverages the fundamental principle that most proteins undergo cooperative unfolding when heated, and ligand binding typically increases thermal stability by shifting this unfolding transition to higher temperatures. The TSA approach has gained widespread adoption in pharmaceutical research and basic science due to its medium-throughput capability, minimal sample consumption, and versatile application across various protein systems and conditions [1] [2].

For researchers studying molecular chaperones like Hsp90, TSA provides invaluable insights into inhibitor binding mechanisms and affinity. The assay is particularly useful for characterizing tight-binding interactions with dissociation constants (Kd) in the nanomolar range, which are difficult to measure accurately using direct methods like isothermal titration calorimetry (ITC) [1] [3]. When applied to the Hsp90-radicicol system, TSA reveals profound thermal stabilization that can be quantified to determine binding affinity and understand the thermodynamic basis of this biologically significant interaction.

Experimental Protocol: Radicicol-Hsp90 Thermal Shift Assay

Materials and Reagents
  • Protein samples: N-terminal domain of human Hsp90α (Hsp90αN) at 0.1-0.5 mg/mL concentration in appropriate buffer [3].
  • Ligand solution: this compound (A.G. Scientific, Inc.) dissolved in DMSO at 50 mM concentration, stored at -20°C [3].
  • Fluorescent dye: SYPRO Orange dye (Sigma Aldrich) at 5x concentration, protected from light [4].
  • Buffer components: 25 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, though optimal buffer should be determined for specific protein constructs [5].
  • Equipment: Real-time PCR Detection System (e.g., CFX96 Touch from Bio-Rad Laboratories) [4].
Sample Preparation Protocol
  • Prepare protein solutions: Dilute Hsp90αN to 0.1 mg/mL in selected buffer. For a standard 25 μL reaction, use 20 μL of protein solution [4].

  • Add ligand: Introduce this compound to achieve final concentrations spanning a broad range (e.g., 0.1 nM to 100 μM). Maintain constant DMSO concentration across all samples (typically ≤1%) [3].

  • Include dye: Add SYPRO Orange to achieve final 1x concentration. Protect from excessive light exposure [4].

  • Set up controls: Include protein-only control (no ligand) and dye-only control (no protein) to establish baseline signals.

  • Plate preparation: Dispense 25 μL aliquots into PCR plates, seal with optical-quality film, and centrifuge briefly to remove bubbles.

Instrumentation and Data Acquisition
  • Program thermal cycler: Set a thermal gradient from 20°C to 95°C with incremental increases of 0.5°C and 30-second hold intervals at each temperature [4].

  • Configure detection: Monitor fluorescence using the FRET channel with excitation at approximately 470 nm and emission at approximately 570 nm [4].

  • Execute run: Initiate the temperature ramp and fluorescence monitoring. Typical assay duration is 60-90 minutes.

  • Replicate experiments: Perform minimum of three independent replicates for each condition to ensure statistical significance.

Table 1: Key Parameters for Thermal Shift Assay of this compound-Hsp90 Binding

Parameter Specification Notes
Protein concentration 0.1 mg/mL Can be optimized from 0.05-0.5 mg/mL
This compound concentration range 0.1 nM - 100 μM Essential to include sub-stoichiometric concentrations
SYPRO Orange concentration 1x From commercial 5x stock solution
Temperature gradient 20°C to 95°C May adjust based on protein stability
Temperature increment 0.5°C Smaller increments provide higher resolution
Hold time 30 seconds Allows for fluorescence signal equilibration
Detection channels Excitation ≈470 nm, Emission ≈570 nm FRET configuration

Data Analysis and Interpretation

Melting Temperature Determination

The primary data obtained from TSA is the fluorescence intensity as a function of temperature. As the protein unfolds, hydrophobic regions are exposed, allowing the dye to bind and resulting in fluorescence enhancement. Analysis typically involves these steps:

  • Data normalization: Normalize raw fluorescence data between pre-transition (folded) and post-transition (unfolded) baselines.
  • Derivative analysis: Calculate the first derivative of the fluorescence vs. temperature curve to identify the point of maximum slope, which corresponds to the melting temperature (Tm) [4].
  • Tm determination: Identify the Tm as the temperature at which the first derivative peak occurs using instrument software (e.g., CFX Manager) or external analysis packages.

For the Hsp90-radicicol system, a characteristic biphasic denaturation behavior is often observed when ligand concentration is approximately half the protein concentration, showing two distinct unfolding transitions corresponding to unbound protein and protein-ligand complex [1].

Binding Constant Determination

The dissociation constant (Kd) for the this compound-Hsp90 interaction can be determined from the concentration dependence of Tm values. The following approaches are recommended:

  • Tm vs. log[L] plot: Plot Tm values versus the logarithm of ligand concentrations and fit the data to an equation derived from the van't Hoff equation [6].

  • Two-transition model: For biphasic denaturation curves, apply a specialized fitting model that accounts for both transitions using the equation:

    ( y(T) = y_F + (y_U - y_F)((1-n)P_{U_free} + nP_{U_bound}) )

    where ( y_F ) and ( y_U ) are fluorescence intensities for folded and unfolded protein, n is the fraction of ligand-bound protein, and ( P_{U_free} ) and ( P_{U_bound} ) are unfolding probabilities for free and bound protein [1].

  • Nonlinear regression: Use appropriate fitting algorithms to extract Kd values from the melting curves, with reported Kd for this compound binding to Hsp90αN approximately 1 nM [1].

Table 2: Thermodynamic Parameters for this compound Binding to Hsp90 Isoforms

Parameter Hsp90αN Hsp90β Notes
Kd (dissociation constant) 1 nM [1] 0.38 μM [3] TSA measurement
ΔTm (max thermal stabilization) >10°C [1] >10°C [1] Ligand concentration-dependent
IC50 (cell-based) ~20 nM [3] ~150 nM [3] Varies with cellular context
Protonation linkage Yes [3] Yes [3] Binding linked to protonation event

Methodological Considerations and Optimization

Critical Experimental Parameters

Several factors significantly impact the quality and interpretation of TSA results for the this compound-Hsp90 system:

  • Buffer composition: The presence of Mg²⁺ ions dramatically stabilizes KRAS (a model GTPase), increasing Tm from 48.9°C to 60.1°C at 1 mM and 64.7°C at 10 mM concentration [5]. While this specifically references KRAS, it highlights the importance of optimizing buffer components for each protein system.

  • Dye selection: SYPRO Orange is most common, but alternatives like ANS or Protein-Probe offer different advantages. The novel Protein-Probe enables studies with non-covalent and covalent drugs at nanomolar level due to enhanced sensitivity [5].

  • Protein concentration: Must be carefully controlled relative to ligand concentration, especially for tight binders. When [ligand] < [protein], two unfolding transitions are typically observed [1].

  • Dye-protein ratio: Optimization is essential to achieve sharp transitions with high amplitude. Current methodologies suffer from relatively low sensitivity with standard dyes [2] [5].

Troubleshooting and Validation
  • Biphasic transitions: When two melting transitions are observed, this indicates simultaneous presence of bound and unbound protein populations, which actually provides more information about the binding equilibrium rather than representing a problem [1].

  • Validation with orthogonal methods: Confirm TSA results with complementary techniques like ITC, which provides full thermodynamic characterization including enthalpy, entropy, and heat capacity of binding [3].

  • Cellular context confirmation: Consider following up purified protein studies with cellular thermal shift assays (CETSA) to validate binding in physiological environments [7].

Applications in Drug Discovery and Development

The this compound-Hsp90 TSA protocol has significant applications in multiple aspects of drug discovery:

  • Hit identification and validation: TSA serves as an efficient primary screening method for identifying novel Hsp90 inhibitors from compound libraries, with this compound as a reference compound [1] [3].

  • Structure-activity relationship studies: The method efficiently ranks analogs based on thermal stabilization effects, providing quantitative data on binding affinity [3].

  • Mechanistic studies: TSA helps elucidate binding mechanisms, such as the role of specific amino acid residues. For example, the difference in this compound binding between Hsp90α and Hsp90β isoforms is attributed to Ser52 [3].

  • Biomarker development: Cellular thermal shift assays using this principle can detect drug-target engagement in physiological environments, as demonstrated in protocols for assessing amino acid sites involved in drug-target interactions [7].

Visualizing Experimental Workflows and Signaling Pathways

radicicol_tsa_workflow This compound TSA Experimental Workflow node1 Protein Preparation Hsp90αN (0.1 mg/mL) node2 Ligand Addition This compound (0.1 nM - 100 μM) node1->node2 Mix node3 Dye Incorporation SYPRO Orange (1X) node2->node3 Incubate node4 Temperature Ramp 20°C to 95°C, 0.5°C increments node3->node4 Dispense to plate node5 Fluorescence Monitoring Ex: 470 nm, Em: 570 nm node4->node5 Thermal cycling node6 Data Analysis Tm and Kd Determination node5->node6 Process data

Figure 1: this compound TSA Experimental Workflow. This diagram illustrates the step-by-step procedure for performing thermal shift assay with this compound and Hsp90, from sample preparation through data analysis.

hsp90_signaling Hsp90 Signaling and this compound Mechanism hsp90 Hsp90 Chaperone client_proteins Oncogenic Client Proteins hsp90->client_proteins Stabilizes tumor_growth Tumor Progression client_proteins->tumor_growth Promotes This compound This compound Inhibitor atp_pocket N-terminal ATP-binding Pocket This compound->atp_pocket Binds to stabilization Thermal Stabilization ΔTm > 10°C This compound->stabilization Causes atp_pocket->hsp90 Part of degradation Client Protein Degradation stabilization->degradation Leads to anticancer Anticancer Effect degradation->anticancer Results in

Figure 2: Hsp90 Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the biological context of Hsp90 inhibition by this compound, showing how binding to the ATP-pocket leads to client protein degradation and anticancer effects.

Conclusion

The thermal shift assay for this compound binding to Hsp90 represents a robust, quantitative method for characterizing this therapeutically relevant protein-ligand interaction. The protocol detailed in these application notes provides researchers with a comprehensive framework for implementing this technique, from basic setup to advanced data analysis. The ability of TSA to accurately measure tight binding affinities in the nanomolar range, combined with its medium-throughput capacity, makes it particularly valuable for drug discovery applications targeting Hsp90 and other challenging protein targets.

As the field advances, emerging technologies like the Protein-Probe method offer promising enhancements in sensitivity, potentially enabling more detailed studies of mutant proteins and weakly-binding compounds [5]. When properly executed and validated with orthogonal methods, the this compound TSA protocol continues to provide critical insights into chaperone-inhibitor interactions that support ongoing drug development efforts in cancer and other diseases.

References

Radicicol isothermal titration calorimetry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Binding Challenge

Radicicol is a natural product that acts as a potent, specific inhibitor of the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone that is a promising anticancer target [1] [2]. Its dissociation constant (Kd) is in the low nanomolar range [3] [4].

For such tight binding interactions, direct ITC titration often fails to yield an accurate binding constant. The titration curve becomes too steep because the c-value (c = n*[M_t]/Kd) is very high, making the data difficult to fit reliably [1] [4]. The following table summarizes the quantitative binding data for this compound from the literature.

Protein Target Reported Kd Method Used Key Findings
N-terminal domain of human Hsp90α (Hsp90αN) [1] [4] 1 nM Thermal Shift Assay (TSA) Profound protein stabilization; melting temperature (Tm) increased by >10°C.
Human Hsp90α (full-length) [3] 0.04 nM ITC & TSA Binding is strongly exothermic and linked to a protonation event.
Human Hsp90β (full-length) [3] 0.15 nM ITC & TSA Slightly weaker affinity compared to Hsp90α, potentially due to a single amino acid difference (Ser52).

Protocol 1: Displacement (Competitive) ITC

This method involves titrating this compound into a solution containing Hsp90 that is pre-saturated with a weaker-binding, well-characterized ligand.

Materials and Reagents
  • Protein: Purified N-terminal domain of human Hsp90α (or full-length). Concentration must be accurately determined.
  • Ligands:
    • This compound: Prepare a high-concentration stock solution in DMSO. Determine concentration spectrophotometrically using an extinction coefficient of 14,700 M⁻¹ cm⁻¹ at 265 nm in methanol [3].
    • Weak Binder: A known, weaker inhibitor of Hsp90 (e.g., a resorcinol-based compound with a Kd in the micromolar range).
  • Buffer: A suitable buffer such as 40 mM KP (Potassium Phosphate), pH 7.5. Note that this compound binding to Hsp90 has been shown to be linked to protonation, so buffer selection is critical [3].
Experimental Procedure
  • Prepare the Sample Cell: Fill the ITC sample cell with Hsp90 (e.g., 10-20 µM) that has been pre-mixed with a saturating concentration (e.g., 2-3 times its Kd) of the weak-binding ligand.
  • Prepare the Titration Syringe: Load the syringe with a solution of this compound (e.g., 100-200 µM) prepared in the same buffer as the protein solution. The concentration of this compound should be significantly higher than that of the protein-weaker binder complex.
  • Perform ITC Experiment:
    • Set the reference cell with degassed buffer or water.
    • Set the temperature to 25°C.
    • Program the instrument for a series of injections (e.g., 20-25 injections of 2 µL each) with a duration of 4 seconds and a spacing of 180 seconds between injections.
    • Run the experiment, including a control titration of this compound into buffer to subtract the heat of dilution.
Data Analysis
  • Integrate the raw heat peaks to obtain a plot of heat released per mole of injectant versus the molar ratio.
  • Fit the resulting isotherm using a competitive binding model available in ITC data analysis software. The model will use the known Kd of the weak binder to calculate the Kd for this compound.
  • The fit will directly provide the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) for this compound binding.

The workflow for this multi-stage experiment is outlined below.

start Start Experiment prep1 Prepare Hsp90 with Weak Binder start->prep1 prep2 Prepare this compound in Syringe prep1->prep2 run_itc Run ITC Titration prep2->run_itc data_raw Obtain Raw Thermogram run_itc->data_raw integrate Integrate Heat Peaks data_raw->integrate control Subtract Control (Dilution Heat) integrate->control fit Fit Data with Competitive Binding Model control->fit results Obtain Kd, ΔH, and n fit->results

Protocol 2: Thermal Shift Assay (TSA)

TSA measures the stabilization of a protein against thermal denaturation upon ligand binding. For very tight binders like this compound, this method can accurately determine the Kd.

Materials and Reagents
  • Protein: Purified Hsp90αN (e.g., 5 µM for the experiment).
  • Ligand: this compound stock in DMSO. Prepare a dilution series where the concentration spans from well below to above the expected Kd (e.g., 0.1 nM to 10 µM).
  • Fluorescent Dye: 1,8-anilinonaphthalene sulfonate (ANS), 50 µM final concentration [1] [4].
  • Buffer: 40 mM KP, pH 7.5.
  • Equipment: Real-time PCR instrument or other thermal gradient-capable fluorometer.
Experimental Procedure
  • Sample Preparation: In a 96-well PCR plate, prepare a series of samples containing a fixed concentration of Hsp90 (e.g., 5 µM), a fixed concentration of ANS dye (e.g., 50 µM), and varying concentrations of this compound. Include a protein-only control (no this compound).
  • Fluorescence Measurement:
    • Place the plate in the instrument and set the fluorescence parameters (excitation ~370 nm, emission ~470 nm for ANS).
    • Program a thermal ramp from 25°C to 95°C with a slow ramp rate (e.g., 1°C per minute) while continuously monitoring fluorescence.
  • Data Collection: The instrument will generate fluorescence vs. temperature curves for each this compound concentration.
Data Analysis
  • For each curve, determine the melting temperature (Tm), which is the temperature at the inflection point of the transition (where the fluorescence signal is halfway between the baselines of the folded and unfolded states).
  • Plot the observed Tm against the logarithm of the this compound concentration. The data will form a sigmoidal curve.
  • Fit the data to a model derived from the following relationship to obtain the Kd [1]:
    • Key Observation: At subsaturating ligand concentrations ([L] < [P]), you may observe two distinct melting transitions—one for the unbound protein and one for the protein-ligand complex [1] [4]. This is a hallmark of very tight binding.
  • The fraction of ligand-bound protein (n) at each point is related to the total protein and ligand concentrations and the Kd. The fitting procedure, which accounts for the separate transitions, will yield the Kd for this compound and the parameters of protein stability (ΔG of unfolding, ΔH of unfolding) [1].

The conceptual diagram below illustrates the two-transition phenomenon observed in TSA with tight binders.

cluster_1 [this compound] << [Hsp90] cluster_2 [this compound] ~ [Hsp90] cluster_3 [this compound] >> [Hsp90] Unfolded_State Unfolded Protein (High Fluorescence) Folded_State Folded Protein (Low Fluorescence) F1 Mostly Unbound Hsp90 F2 Mixed Population: Bound & Unbound Hsp90 F3 Fully Bound Hsp90 U1 Two clear Tm values: Low Tm (Unbound) High Tm (Bound) F1->U1 Heating U2 Biphasic transition is most pronounced F2->U2 Heating U3 Single high Tm value (Stabilized Complex) F3->U3 Heating

Method Comparison and Selection

The choice between the two methods depends on the experimental goals and available resources.

Feature Displacement ITC Thermal Shift Assay (TSA)
Primary Output Direct thermodynamic parameters (Kd, ΔH, ΔS, n). Dissociation constant (Kd) and protein stability parameters.
Throughput Low (one condition per run). High (96-well or 384-well plate format).
Key Advantage Provides a full thermodynamic profile of the binding reaction. Does not require a secondary ligand; can be used as a primary screen.
Key Limitation Requires a well-characterized weak binder with a known Kd. Requires an optimized protein-dye system; does not directly measure binding enthalpy.
Sample Consumption Relatively high. Very low.

Conclusion and Best Practices

For accurately determining the binding affinity of the very tight binder this compound to Hsp90:

  • Displacement ITC is the method of choice when a full thermodynamic characterization is required and a suitable weak competitor is available.
  • TSA is an excellent alternative for high-throughput screening or when a competitor ligand is not available, and it uniquely reveals the two-transition behavior indicative of ultra-tight binding.

Best Practices:

  • Always use high-purity, freshly prepared this compound solutions, as the compound can degrade in DMSO over time [3].
  • Accurately determine the concentration of both protein and this compound stocks.
  • For ITC, ensure thorough degassing of all solutions to prevent bubble formation.
  • For TSA, include controls (protein alone, dye alone) and perform replicates to ensure data robustness.

I hope these detailed application notes and protocols empower your research on Hsp90 inhibitors. Should you require further clarification on any of the steps, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Radicicol in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol and Its Molecular Mechanism

This compound (also known as monorden) is a macrocyclic lactone natural product originally isolated from the fungus Monosporium bonorden that has emerged as a significant therapeutic candidate in cancer research due to its potent inhibition of heat shock protein 90 (Hsp90). Hsp90 represents a promising molecular target in oncology because it serves as essential chaperone for the stability and function of numerous oncogenic client proteins that drive cancer progression, including transcription factors, receptors, and kinases. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle required for maintaining the structural integrity and biological activity of these client proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This unique mechanism positions this compound as a potential multi-pathway intervention strategy that simultaneously disrupts multiple oncogenic signaling cascades in a manner that resembles combination therapy but through a single molecular target.

The molecular interactions between this compound and Hsp90 have been extensively characterized through structural biology approaches. This compound binds to the N-terminal domain of Hsp90 with high affinity (dissociation constant Kd ≈ 17 nM) and adopts a bent conformation that mimics the natural ATP structure, effectively competing with ATP binding and inhibiting the essential ATPase activity of Hsp90. This binding interaction induces conformational changes that prevent Hsp90 from adopting the closed state necessary for proper client protein maturation. Despite its impressive in vitro potency, the clinical translation of this compound has been challenged by its metabolic instability in physiological systems, particularly the reactivity of its α,β,γ,δ-unsaturated ketone and allylic epoxide moieties, which has prompted the development of various analogs and formulation strategies to enhance its pharmaceutical properties.

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Formula C~18~H~17~ClO~6~
Molecular Weight 364.78 g/mol
IUPAC Name (1aR,2E,4E,14R,15aR)-8-Chloro-9,11-dihydroxy-14-methyl-1a,14,15,15a-tetrahydro-6H-oxireno[e][2]benzoxacyclotetradecine-6,12(7H)-dione
Primary Target Heat Shock Protein 90 (Hsp90) N-terminal domain
Binding Affinity (Kd) ~17 nM for Hsp90
Mechanism Competitive inhibition of ATP binding, disruption of chaperone function
Solubility Soluble in DMSO, ethanol, DMA (for experimental use)

Molecular Mechanisms and Therapeutic Applications

Hsp90 Inhibition and Client Protein Degradation

This compound exerts its anticancer effects primarily through the inhibition of Hsp90, a molecular chaperone that plays a critical role in the conformational maturation, stability, and functional regulation of numerous client proteins that are essential for oncogenic signaling. The Hsp90 chaperone cycle involves a complex sequence of events beginning with client protein loading via the Hsp70/Hsp40 system and HOP (Hsp70-Hsp90 organizing protein), followed by ATP-dependent conformational changes in Hsp90 that facilitate proper client protein folding. When this compound binds to the N-terminal ATP-binding pocket of Hsp90, it prematurely terminates this folding cycle, leading to the polyubiquitination of client proteins and their subsequent degradation by the proteasome system. This mechanism effectively depletes multiple oncogenic proteins simultaneously, potentially overcoming the redundancy and adaptive resistance that often limit targeted therapies in cancer treatment.

The client proteins affected by this compound-mediated Hsp90 inhibition play diverse roles in cancer cell survival, proliferation, and metastasis. Significant research has demonstrated that this compound treatment reduces levels of HER2/ERbB2 (critical in HER2-positive breast cancers), Akt (a central kinase in PI3K/Akt survival signaling), Raf-1 (component of MAPK signaling pathway), and mutant p53 (accumulated in many cancers). Additionally, this compound has been shown to impact metabolic regulators through inhibition of pyruvate dehydrogenase kinase 1 (PDK1), which plays a crucial role in the metabolic switch to glycolysis (Warburg effect) observed in many cancers, including prostate cancer. This multi-client targeting effect explains the broad anticancer activity observed across various cancer types and makes Hsp90 inhibition an attractive strategy for tackling tumor heterogeneity and adaptive resistance mechanisms.

G This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds N-terminal ATP pocket ClientProteins ClientProteins Hsp90->ClientProteins Folding cycle interruption Ubiquitination Ubiquitination ClientProteins->Ubiquitination Unstable conformation ProteasomalDegradation ProteasomalDegradation Ubiquitination->ProteasomalDegradation Polyubiquitination OncogenicPathways OncogenicPathways ProteasomalDegradation->OncogenicPathways Disruption of multiple pathways

Diagram 1: Molecular mechanism of this compound-mediated Hsp90 inhibition and subsequent degradation of oncogenic client proteins. This compound binds the N-terminal ATP-binding pocket of Hsp90, disrupting the chaperone cycle and leading to proteasomal degradation of client proteins critical for oncogenic signaling.

Therapeutic Applications Across Cancer Types

Research has demonstrated the efficacy of this compound across various cancer types, with particular promise in specific contexts. In prostate cancer, this compound emerged as the most potent among six screened PDK1 inhibitors, effectively inhibiting cell proliferation and migration at low concentrations (1-10 μM) in both androgen-sensitive LNCaP and androgen-negative PC-3 cells. The conjugation of this compound with lactoferrin nanoparticles significantly enhanced its inhibitory effects on prostate cancer cell proliferation, migration, and invasion compared to the non-conjugated form, highlighting the importance of delivery systems for optimizing this compound's therapeutic potential. In anaplastic thyroid carcinoma (ATC), an aggressive malignancy with limited treatment options, this compound decreased cell viability and induced cell death through modulation of PI3K/Akt signaling, with parallel decreases in client proteins including Akt and Raf-1.

The anti-tumor effects of this compound extend beyond direct cancer cell cytotoxicity to include anti-angiogenic activity. Early research demonstrated that this compound inhibits embryonic angiogenesis in the chorioallantoic membrane (CAM) assay, though its efficacy in vivo was limited until the development of more stable analogs. The analog 14,16-dipalmitoyl-radicicol potently suppressed tumor angiogenesis and growth in experimental models, including transplantable M5076 tumors and autochthonous DMBA-induced rat mammary tumors, significantly prolonging survival rates in tumor-bearing mice. This demonstrates that with appropriate chemical modification to address pharmacokinetic limitations, this compound-derived compounds can achieve potent anti-angiogenic effects that contribute to their overall anti-tumor efficacy.

Table 2: this compound Applications in Preclinical Cancer Models

Cancer Type Experimental Model Key Findings Effective Concentration
Prostate Cancer LNCaP, PC-3 cells Inhibited proliferation, migration; enhanced effect with lactoferrin nanoparticles 1-10 μM [1]
Anaplastic Thyroid Carcinoma 8505C, CAL62 cells Induced cell death via PI3K/Akt pathway; synergistic with Hsp70 inhibition 1-10 μM [2]
Triple-Negative Breast Cancer MDA-MB-231, MDA-MB-468 cells Nano-engineered with taxanes to overcome drug tolerance and enhance NK cell immunity Varies by formulation [3]
Various Cancers (via Angiogenesis Inhibition) Mouse dorsal air sac assay, CAM assay Suppressed tumor angiogenesis; improved efficacy with dipalmitoyl analog 23 μg/egg (ID~50~ in CAM) [4]

Limitations and Pharmaceutical Challenges

Despite its impressive in vitro potency, this compound faces significant pharmaceutical challenges that have limited its clinical translation. The compound exhibits metabolic instability in physiological systems due to reactive moieties in its structure, particularly the α,β,γ,δ-unsaturated ketone and the allylic epoxide. These structural features make this compound susceptible to degradation and rapid metabolism in serum, resulting in poor in vivo efficacy despite strong cell-based activity. This instability has been attributed to the compound's macrocyclic structure with electrophilic sites that may undergo nucleophilic attack by cellular components or enzymatic degradation. Early in vivo studies demonstrated that systemic administration of unmodified this compound had little to no effect on neovascularization or tumor growth in various models, highlighting the disconnect between its in vitro potency and in vivo performance.

To address these limitations, several structural analogs have been developed with improved pharmaceutical properties. Oxime derivatives of this compound (such as KF55823) demonstrated potent activity in both in vitro and in vivo settings without the serious liver toxicity observed with some other Hsp90 inhibitors, suggesting that the hepatotoxicity of earlier Hsp90 inhibitors was not mechanism-based. Similarly, 14,16-dipalmitoyl-radicicol exhibited significantly enhanced in vivo stability and potent suppression of tumor angiogenesis and growth. Another promising analog, cyclopropylthis compound, has been developed as a highly promising preclinical anticancer agent targeting Hsp90, with efficient large-scale synthesis achieved through a novel Diels-Alder cycloaddition approach. These structural modifications preserve the core resorcinol moiety that is critical for Hsp90 binding while addressing the metabolic liabilities of the native compound.

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

Purpose: To evaluate the concentration-dependent and time-dependent effects of this compound on cancer cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (androgen-sensitive LNCaP and androgen-negative PC-3) or other relevant cancer cell lines
  • RPMI-1640 media supplemented with 5% fetal bovine serum (FBS)
  • This compound stock solution (10 mM in DMSO)
  • 96-well tissue culture plates
  • CCK-8 assay kit or MTS reagent

Procedure:

  • Culture cells in appropriate medium at 37°C in a humidified 5% CO2 atmosphere.
  • Seed cells in 96-well plates at a density of 5×10³ cells/100 μL per well and incubate overnight.
  • Prepare serial dilutions of this compound (typically 1-10 μM range) in complete medium.
  • Treat cells with this compound or vehicle control (DMSO, not exceeding 0.1% final concentration).
  • Incubate for 24, 48, and 72 hours to assess time-dependent effects.
  • Add CCK-8 or MTS reagent according to manufacturer's protocol and incubate for 1-4 hours.
  • Measure absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.
  • Calculate cell viability as percentage relative to vehicle-treated controls.

Notes: Include replicates (n≥3) for each condition and perform at least three independent experiments. For trypan blue exclusion assays, mix cell suspension with 0.4% trypan blue solution and count unstained (viable) and stained (non-viable) cells using a hemocytometer. [1] [2]

Cell Migration and Invasion Assays

Purpose: To assess the anti-migratory and anti-invasive properties of this compound in cancer cells.

Materials:

  • Transwell or Boyden chambers with appropriate membranes (8 μm pores)
  • Matrigel (for invasion assays)
  • Cell culture medium with chemoattractant (e.g., FBS)
  • Crystal violet staining solution or calcein-AM for quantification

Procedure:

  • For invasion assays, coat Transwell membranes with Matrigel (100 μg/mL) and allow to solidify.
  • Serum-starve cells for 24 hours prior to experiment.
  • Harvest cells and resuspend in serum-free medium at 1×10⁵ cells/mL.
  • Pre-treat cells with this compound or vehicle for 1 hour.
  • Add cell suspension to upper chamber and complete medium with chemoattractant to lower chamber.
  • Incubate for 24-48 hours at 37°C to allow migration/invasion.
  • Remove non-migrated cells from upper membrane surface with cotton swab.
  • Fix migrated cells on lower membrane surface with 4% formaldehyde and stain with crystal violet.
  • Count cells in multiple fields under microscope or extract dye for spectrophotometric quantification.

Notes: Run parallel viability assays to ensure observed effects are not due to cytotoxicity. Include positive and negative controls for migration stimulation and inhibition. [1]

Lactoferrin Nanoparticle Conjugation Protocol

Purpose: To enhance this compound delivery and targeting through lactoferrin-based nanoformulation.

Materials:

  • Lactoferrin (from bovine or human milk)
  • This compound stock solution
  • Cross-linking agents (e.g., glutaraldehyde or natural cross-linkers)
  • Probe sonicator
  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Dissolve lactoferrin in PBS (10 mg/mL) under gentle stirring.
  • Add this compound (drug-to-polymer ratio typically 1:10 to 1:20) dissolved in DMSO.
  • Emulsify using probe sonication (3-5 cycles of 30 seconds pulse at 40-50 W).
  • Add cross-linking agent (0.1% v/v) and stir for 4-6 hours to form stable nanoparticles.
  • Dialyze against distilled water for 24 hours to remove unencapsulated drug and cross-linker.
  • Characterize nanoparticles for size (dynamic light scattering), zeta potential, and drug loading (HPLC).
  • Assess in vitro drug release in PBS (pH 7.4) and acetate buffer (pH 5.0) to simulate physiological and acidic tumor microenvironment conditions.

Notes: Lactoferrin nanoparticles target transferrin receptors overexpressed on cancer cells. This formulation significantly enhanced this compound's inhibitory effects on prostate cancer cell proliferation, migration, and invasion compared to non-conjugated this compound. [1]

G Lactoferrin Lactoferrin NanoparticleFormulation NanoparticleFormulation Lactoferrin->NanoparticleFormulation Conjugation This compound This compound This compound->NanoparticleFormulation Encapsulation TransferrinReceptor TransferrinReceptor NanoparticleFormulation->TransferrinReceptor Targeted binding CellularUptake CellularUptake TransferrinReceptor->CellularUptake Receptor-mediated endocytosis EnhancedEfficacy EnhancedEfficacy CellularUptake->EnhancedEfficacy Improved drug delivery

Diagram 2: Lactoferrin nanoparticle conjugation enhances this compound delivery through transferrin receptor-mediated endocytosis, improving cellular uptake and anticancer efficacy.

Western Blot Analysis of Client Protein Degradation

Purpose: To validate Hsp90 inhibition by this compound through detection of client protein degradation and compensatory Hsp70 upregulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies against Hsp90, Hsp70, Hsc70, Akt, Raf-1, HER2, and β-actin
  • HRP-conjugated secondary antibodies
  • ECL Plus Western Blotting Detection System

Procedure:

  • Treat cells with this compound (typically 10 μM) for 24-72 hours.
  • Lyse cells in RIPA buffer and quantify protein concentration (Bradford assay).
  • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels).
  • Transfer to PVDF membranes and block with 5% non-fat milk.
  • Incubate with primary antibodies overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies (1-2 hours, room temperature).
  • Detect bands using ECL reagent and visualize with chemiluminescence imaging system.
  • Quantify band intensity using ImageJ software and normalize to β-actin loading control.

Notes: Expected results include decreased levels of client proteins (Akt, Raf-1), increased Hsp70 expression (compensatory response), and cleavage of PARP in apoptosis assays. [2]

Combination Protocol with Hsp70 Inhibition

Purpose: To enhance this compound-induced cell death through concomitant inhibition of Hsp70.

Materials:

  • Hsp70 inhibitor VER155008
  • This compound stock solution
  • Annexin V/propidium iodide apoptosis detection kit

Procedure:

  • Seed cells and allow to adhere overnight.
  • Treat with this compound (10 μM) alone, VER155008 (20-50 μM) alone, or combination.
  • Incubate for 24-72 hours based on cell doubling time.
  • Assess cell viability using CCK-8 assay as described in Protocol 4.1.
  • For apoptosis analysis, harvest cells and stain with Annexin V-FITC and PI.
  • Analyze by flow cytometry within 1 hour of staining.
  • Quantify apoptotic cells (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis).

Notes: Combination therapy significantly enhances cell death compared to single agents, with parallel decreases in Hsc70, Akt, and survivin protein levels. [2]

Emerging Research Applications and Future Directions

Nano-Engineered Formulations for Improved Delivery

Recent advances in nanotechnology have opened new avenues for overcoming this compound's pharmacological limitations. Researchers have developed innovative 'chimeric' nano-therapeutic platforms comprising taxanes and a cholesterol-tethered this compound derivative designed to target tumors, reduce drug tolerance, and re-prime natural killer (NK) cells through temporal control of drug release. This approach demonstrated promising results in triple-negative breast cancer (TNBC) models, where it helped overcome drug-induced resistance by modulating the NKG2D-MICA/B immune surveillance axis. The nano-formulation strategy enhanced this compound's stability and bioavailability while simultaneously addressing multiple resistance mechanisms, representing a significant advancement in Hsp90 inhibitor delivery.

The lactoferrin-conjugated this compound nanoparticles described in Protocol 4.3 represent another promising targeted delivery approach. Lactoferrin binds to transferrin receptors that are frequently overexpressed on cancer cells, enabling selective drug delivery to malignant tissues while minimizing off-target effects. This targeted strategy enhanced cellular uptake and cytotoxicity in prostate cancer models compared to non-conjugated this compound, with improved inhibitory effects on cancer cell proliferation, migration, and invasion in both 2D and 3D cellular assays. These nano-delivery systems highlight the potential of formulation science to revitalize promising but pharmaceutically challenged compounds like this compound by addressing their pharmacokinetic limitations.

Immunomodulatory Applications and Combination Strategies

Emerging research has revealed that this compound and other Hsp90 inhibitors can sensitize tumors to cancer immunotherapy by modulating multiple aspects of the tumor-immune interface. Hsp90 inhibition enhances antigen presentation, reduces immune checkpoint expression, remodels the tumor microenvironment, and promotes innate immune activation. Specifically, in the context of combination with immunotherapy, Hsp90 inhibitors have been shown to enhance the efficacy of immune checkpoint blockade in preclinical models, potentially helping to overcome resistance mechanisms in immunologically "cold" tumors. These immunomodulatory effects position this compound-derived compounds as promising components of combination regimens in the evolving landscape of cancer immunotherapy.

The development of Hsp90β-selective inhibitors represents an important direction for improving the therapeutic index of this compound-based approaches. While pan-Hsp90 inhibitors like this compound have faced challenges with on-target toxicities (particularly ocular and cardiotoxicity attributed to Hsp90α inhibition), isoform-selective inhibitors offer the potential to modulate immunoregulatory pathways without eliciting these deleterious effects. Preclinical data support the integration of such selective inhibitors with immune checkpoint blockade and other immunotherapeutic modalities. The continued refinement of this compound analogs with improved isoform selectivity and pharmacological properties may therefore unlock the full potential of Hsp90 inhibition as a strategy to potentiate cancer immunotherapy.

Table 3: Current Challenges and Future Directions for this compound Applications

Challenge Current Status Future Directions
Metabolic Instability Limited in vivo efficacy despite potent in vitro activity Development of stabilized analogs (oxime derivatives, cyclopropylthis compound)
Formulation Limitations Poor aqueous solubility, rapid clearance Nano-engineering approaches (lactoferrin conjugation, chimeric nanoparticles)
Toxicity Concerns On-target toxicities with pan-Hsp90 inhibition Isoform-selective inhibitors (Hsp90β-selective compounds)
Therapeutic Resistance Potential compensatory mechanisms (Hsp70 upregulation) Rational combination strategies (Hsp70 inhibition, immunotherapy combinations)
Immunomodulatory Potential Emerging understanding of effects on tumor-immune interactions Combination with immune checkpoint inhibitors, NK cell therapies

Conclusion

This compound remains a valuable research tool and promising therapeutic candidate despite challenges in clinical translation. Its potent inhibition of Hsp90 and subsequent degradation of multiple oncogenic client proteins provides a compelling multi-target approach to cancer therapy. The experimental protocols outlined in this document provide robust methodologies for investigating this compound's mechanisms and therapeutic potential in various cancer models. Recent advances in nano-formulation strategies and the development of structural analogs with improved pharmacological properties have addressed many of the limitations associated with the native compound. Furthermore, emerging research on the immunomodulatory potential of Hsp90 inhibition suggests new applications for this compound-derived compounds in combination with immunotherapy. As research continues to refine the targeting specificity and delivery of this compound-based therapeutics, this natural product and its derivatives remain promising candidates for addressing the complex challenges of cancer treatment.

References

Radicicol's Mechanism of Action at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of Radicicol based on the available literature.

Property Description
Primary Target Heat Shock Protein 90 (Hsp90) [1] [2] [3].
Mechanism Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the depletion of its client proteins [1] [3] [4].
Key Limitation Poor stability and inactivity in vivo, limiting its direct clinical use [3] [5].
Relevant Derivatives Oxime derivatives (e.g., KF55823) and cyclopropylthis compound were developed to overcome instability and showed improved in vivo activity [3] [5].

Advanced Models in Neurodegenerative Disease Research

Although not linked to this compound in the search results, several cutting-edge models are being used to study neurodegeneration. These models represent ideal testbeds for investigating compounds like this compound.

  • Brain Organoids: These 3D structures derived from human pluripotent stem cells self-organize and mimic the developing brain's complexity. They are invaluable for modeling diseases like Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD), allowing for the investigation of pathological hallmarks such as protein aggregation and neuroinflammation in a human-derived context [6].
  • Pre-formed Fibrils (PFFs): PFFs are synthetic, fibrillar aggregates of proteins like alpha-synuclein (for PD) or tau (for AD). When introduced into cells or animal models, they act as "seeds" that recruit endogenous proteins, inducing a pathology that closely mimics the spread and aggregation seen in human disease. This model is particularly useful for studying the cell-to-cell transmission of pathology [7].
  • iPSC-Derived Neurons & High-Content Imaging: Neurons differentiated from patient-derived induced pluripotent stem cells (iPSCs) preserve the patient's genetic background. When combined with High-Content Imaging (HCI)—automated, high-throughput microscopy and analysis—researchers can perform detailed quantitative analyses of neurite outgrowth, mitochondrial function, and protein aggregation in a human neuronal context [8].

Proposed Research Directions and Workflow

Based on the separate findings, a novel research program can be designed to test the hypothesis that Hsp90 inhibition via this compound or its analogs can mitigate pathology in neurodegenerative models. The following diagram outlines a potential experimental workflow integrating the models and compound.

Start Project Start ModelSel Model System Selection Start->ModelSel Organoid Brain Organoid (e.g., iPSC-derived) ModelSel->Organoid PFFModel PFF-Induced Model (e.g., α-syn or Tau) ModelSel->PFFModel Treatment Compound Treatment Organoid->Treatment PFFModel->Treatment CompoundSel Compound Selection This compound This compound CompoundSel->this compound Analogs Stable Analogs (e.g., Oxime derivatives) CompoundSel->Analogs Analysis High-Content Analysis (HCI) This compound->Analysis Analogs->Analysis Treatment->CompoundSel Phenotype1 Neurite Outgrowth & Morphology Analysis->Phenotype1 Phenotype2 Protein Aggregation (e.g., p-α-syn, AT8-tau) Analysis->Phenotype2 Phenotype3 Neuronal Viability & Synaptic Markers Analysis->Phenotype3 Mech Mechanistic Validation Phenotype1->Mech Phenotype2->Mech Phenotype3->Mech Client Client Protein Depletion (e.g., via Western Blot) Mech->Client End Data Synthesis & Next Steps Client->End

Experimental Protocol Outline

Here is a detailed methodology for a key experiment based on the workflow above, investigating this compound in a PFF-induced model using iPSC-derived neurons.

Title: Assessing the Efficacy of this compound Analogs in Attenuating α-Synuclein PFF-Induced Pathology in Human iPSC-Derived Dopaminergic Neurons.

1. Key Materials

  • Cells: Human iPSC-derived dopaminergic neurons (e.g., from a healthy donor or PD patient with relevant mutations).
  • Induction Agent: Sonicated α-synuclein Pre-formed Fibrils (PFFs) [7].
  • Test Compounds: this compound and a more stable oxime derivative (e.g., from commercial suppliers or synthesized as in [3]). Prepare stock solutions in DMSO.
  • Controls: Vehicle (DMSO), and a reference Hsp90 inhibitor like Tanespimycin (17-AAG).

2. Neuronal Culture and PFF Seeding

  • Plate iPSC-derived dopaminergic neurons in 96-well imaging plates suitable for High-Content Analysis (HCA).
  • At a pre-determined maturation stage (e.g., day 30-40), treat cells with α-syn PFFs (e.g., 2 µg/mL) using a standard transfection reagent to promote intracellular uptake [7].
  • Control wells: Receive transfection reagent alone (vehicle for PFFs).

3. Compound Treatment

  • 24 hours post-PFF seeding, treat the cultures with the test compounds. A suggested dosing scheme is below.
  • Include DMSO vehicle controls and wells with no PFFs for baseline measurements.
Treatment Group Concentration Range Notes
Vehicle (DMSO) 0.1% v/v Control for solvent toxicity.
This compound 0.01 µM - 1 µM Based on antiviral EC₅₀ [2].
This compound Oxime (e.g., KF55823) 0.01 µM - 1 µM Potent analog with in vivo activity [3].
Tanespimycin (17-AAG) 0.1 µM Reference Hsp90 inhibitor.

4. High-Content Imaging and Analysis (at 7-14 days post-treatment)

  • Fix and immunostain the neurons for key markers [8]:
    • Phosphorylated α-synuclein (pS129) to label pathological aggregates.
    • MAP2 to visualize neuronal morphology.
    • TH to identify dopaminergic neurons.
    • DAPI for nuclear counterstaining.
  • Image plates using a high-throughput confocal microscope (e.g., Opera Phenix or ImageXpress) with a 20x or 40x objective [8].
  • Use automated image analysis software (e.g., CellProfiler or custom pipelines in ImageJ) to quantify [8]:
    • The number and area of pS129-positive aggregates per neuron.
    • Neurite length and branching complexity from the MAP2 channel.
    • Overall neuronal survival (number of MAP2+ or TH+ cells).

5. Mechanistic Validation (Biochemical Assay)

  • In parallel, treat and culture neurons in a 6-well plate.
  • Harvest cell lysates and perform Western blotting to confirm Hsp90 inhibition by analyzing the depletion of known Hsp90 client proteins and the upregulation of Hsp70, a classic response to Hsp90 inhibition [2] [4].

References

Comprehensive Application Notes and Protocols for Radicicol-Mediated Protein Aggregation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol and Protein Aggregation Inhibition

This compound (CAS 12772-57-5), also known as Monorden, is a macrocyclic antifungal compound originally isolated from the fungus Monosporium bonorden that has emerged as a potent inhibitor of protein aggregation through its specific targeting of heat shock protein 90 (Hsp90). This natural product belongs to the ansamycin family and has demonstrated significant potential as both a research tool and a therapeutic candidate in various protein aggregation models. This compound operates by binding to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function and leading to the degradation of Hsp90 client proteins, many of which are implicated in oncogenic signaling pathways and protein misfolding disorders [1] [2]. The compound has shown promising activity in multiple experimental systems, from cancer models to neurodegenerative contexts, making it a valuable asset for researchers investigating protein homeostasis mechanisms.

The significance of this compound in biomedical research stems from its ability to selectively modulate cellular stress response pathways that are frequently dysregulated in disease states. Unlike some broader-spectrum inhibitors, this compound exhibits specific binding to Hsp90 with minimal off-target effects at appropriate concentrations, though it also demonstrates activity against other targets including SRC kinase and Cox-2 under certain conditions [1]. This specificity profile makes it particularly useful for dissecting the relative contributions of different chaperone systems to protein aggregation processes. Recent studies have further elucidated its potential applications in combination therapies, where it can sensitize resistant cell lines to conventional treatments, highlighting its multifaceted role in experimental and potential clinical settings [3].

Mechanism of Action and Molecular Targets

Primary Molecular Targets and Binding Characteristics

This compound's primary mechanism of action involves competitive inhibition of the ATP-binding site in the N-terminal domain of Hsp90, a critical molecular chaperone required for the stability and function of numerous client proteins. Structural analyses using density functional theory (DFT) calculations and molecular dynamics simulations have revealed that this compound binds with substantial affinity, characterized by a binding free energy of -28.9 ± 4.5 kcal/mol for the Hsp90 N-terminal domain [2]. This binding interaction disrupts the ATP-dependent chaperone cycle of Hsp90, leading to the proteasomal degradation of its client proteins, many of which are directly involved in oncogenic signaling and cellular proliferation. The key residues mediating this interaction include Gly 97, Asp 93, and Thr 184, which form crucial hydrogen bonds and van der Waals contacts with the compound's macrocyclic structure [2].

Beyond its primary target, this compound demonstrates inhibitory activity against other biologically relevant proteins. Notably, it was initially identified as a potent inhibitor of p60v-src protein kinase, with studies showing that it reduces intracellular levels of autophosphorylation of p60v-src and other tyrosine-phosphorylated proteins in a dose-dependent manner [4]. Additional targets include Cox-2 and various other kinases, though with generally lower affinity compared to its interaction with Hsp90 [1]. This multi-target profile contributes to this compound's diverse cellular effects while simultaneously necessitating careful experimental design to distinguish primary from secondary effects in aggregation inhibition studies.

Table 1: Primary Molecular Targets of this compound and Their Functional Consequences

Molecular Target Binding Affinity/IC₅₀ Functional Consequences Biological Impact
Hsp90 (N-terminal) -28.9 ± 4.5 kcal/mol (binding free energy) Disruption of chaperone function, client protein degradation Inhibition of oncogenic signaling, reduction of aggregated protein load
p60v-src kinase 0.1 μg/ml (in vitro) Reduced autophosphorylation and transphosphorylation Reversion of transformed phenotypes in fibroblasts
Cox-2 Not fully quantified Anti-inflammatory effects Modulation of inflammation-associated aggregation
FTO (Fat mass and obesity-associated protein) Potent inhibition demonstrated Altered RNA methylation patterns Potential impact on stress granule formation and aggregation
Downstream Effects on Protein Folding and Aggregation

The inhibition of Hsp90 by this compound triggers a cascade of cellular events that ultimately impact protein aggregation dynamics. As Hsp90 function is compromised, client proteins fail to achieve their native conformations and are instead targeted for degradation via the ubiquitin-proteasome system. Concurrently, cells activate a compensatory stress response characterized by increased expression of heat shock factor 1 (HSF1) and subsequent upregulation of other chaperones, including Hsp70 and Hsp40 [1]. This coordinated response enhances the cell's capacity to manage misfolded proteins through alternative folding pathways or targeted clearance mechanisms, thereby reducing the accumulation of aggregation-prone species.

The net effect on protein aggregation depends on the specific cellular context and the identity of the aggregating species. In models of neurodegenerative disease, this compound has been shown to rescue yeast cell death triggered by expression of human α-synuclein and its A53T mutant, but not by human βA4 peptide or the proapoptotic protein Bax [1]. This selectivity highlights the importance of understanding which pathological aggregators are Hsp90 clients versus those dependent on other chaperone systems. Furthermore, this compound's ability to inhibit kinase targets such as p60v-src contributes to its anti-aggregation profile, as kinase signaling often influences phosphorylation states that can either promote or inhibit aggregation of specific substrates.

Diagram: this compound-Mediated Inhibition of Hsp90 and Impact on Protein Aggregation

RadicicolMechanism This compound Inhibition of Hsp90 and Aggregation Pathways This compound This compound Hsp90_ATP Hsp90 N-terminal ATP-binding site This compound->Hsp90_ATP Binds to Hsp90_Client Hsp90 Client Proteins (Unfolded/Misfolded) Hsp90_ATP->Hsp90_Client Fails to stabilize HSF1_Activation HSF1 Activation Hsp90_ATP->HSF1_Activation Releases Client_Degradation Client Protein Degradation Hsp90_Client->Client_Degradation Ubiquitin-Proteasome Pathway Aggregation Protein Aggregation Hsp90_Client->Aggregation Accumulates Client_Degradation->Aggregation Prevents Hsp70_Upregulation Hsp70 Upregulation HSF1_Activation->Hsp70_Upregulation Transactivates Hsp70_Upregulation->Aggregation Reduces Proteostasis Proteostasis Restoration Hsp70_Upregulation->Proteostasis Promotes

Experimental Protocols for Assessing Anti-Aggregation Activity

Protocol 1: In Vitro Hsp90 Inhibition Assay

Purpose: This protocol measures the direct inhibition of Hsp90 ATPase activity by this compound in a cell-free system, providing a quantitative assessment of its primary molecular target engagement. The assay employs recombinant Hsp90 protein and measures ATP hydrolysis as an indicator of chaperone function, allowing researchers to establish baseline potency before proceeding to cellular models [2].

Materials and Reagents:

  • Recombinant human Hsp90 N-terminal domain (commercially available)
  • This compound (CAS 12772-57-5, ≥97% purity, prepare 10 mM stock in DMSO)
  • ATP solution (100 mM)
  • ATPase assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 mM KCl)
  • Malachite Green Phosphate Detection Kit or alternative phosphate detection system
  • Positive control: 17-AAG (known Hsp90 inhibitor)
  • DMSO vehicle control

Procedure:

  • Prepare reaction mixtures containing 2 μg recombinant Hsp90 in 80 μL assay buffer.
  • Add this compound at concentrations ranging from 0.01 μM to 10 μM (including serial dilutions) or vehicle control (DMSO, final concentration ≤0.1%).
  • Pre-incubate samples for 15 minutes at 37°C to allow compound binding.
  • Initiate reactions by adding 20 μL ATP solution (final ATP concentration 1 mM).
  • Incubate for 60 minutes at 37°C.
  • Terminate reactions by adding the malachite green reagent according to manufacturer's instructions.
  • Measure absorbance at 620 nm after 20 minutes of color development.
  • Calculate phosphate release using a potassium phosphate standard curve.
  • Express results as percentage inhibition relative to vehicle control.

Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) should be calculated using non-linear regression analysis of the concentration-response data. High-quality this compound preparations typically yield IC₅₀ values in the range of 50-200 nM for Hsp90 ATPase inhibition. Researchers should ensure that the positive control (17-AAG) demonstrates expected potency, and that the DMSO vehicle does not significantly affect basal ATPase activity [2].

Protocol 2: Cellular Protein Aggregation Suppression Assay

Purpose: This protocol evaluates this compound's ability to prevent the formation or promote the clearance of protein aggregates in cultured cells, typically using models of protein aggregation diseases. The assay can be adapted for various aggregation-prone proteins and employs either endogenous expression or transient transfection of aggregation-prone constructs, with detection via filter trap or immunofluorescence methods [1].

Materials and Reagents:

  • Appropriate cell line (e.g., neuroblastoma lines for neurodegenerative disease models)
  • This compound (prepare 1 mM working solution in DMSO)
  • Expression vectors for aggregation-prone proteins (e.g., mutant huntingtin, α-synuclein)
  • Proteasome inhibitor (e.g., MG-132) for certain applications
  • Filter trap apparatus and cellulose acetate membrane
  • Primary antibodies against target aggregating protein
  • Secondary antibodies conjugated to fluorescent dyes or HRP
  • Detergents (SDS, Triton X-100) for fractionation
  • Fixation and permeabilization reagents for immunofluorescence

Procedure:

  • Plate cells in appropriate growth medium at 50-60% confluence in multi-well plates.
  • After 24 hours, transfect with plasmids expressing aggregation-prone proteins if using exogenous expression models.
  • Allow protein expression for 24 hours, then treat with this compound (typically 0.1-5 μM) or vehicle control.
  • For clearance assays, include a proteasome inhibitor during the last 6 hours of treatment to distinguish between aggregation prevention and enhanced clearance.
  • After treatment (typically 24-48 hours), harvest cells for analysis:
    • For filter trap assay: Lyse cells in buffer containing 1% SDS, then dilute in PBS with 2% SDS. Heat samples at 98°C for 5 minutes. Apply to cellulose acetate membrane under vacuum. Wash with 0.1% SDS-PBS. Detect aggregates using specific primary and secondary antibodies.
    • For immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with appropriate serum, and incubate with primary antibody overnight. Detect with fluorescent secondary antibody and image using confocal microscopy.
  • Quantify aggregate burden using densitometry (filter trap) or particle counting algorithms (immunofluorescence).

Data Interpretation: Effective this compound concentrations for reducing cellular aggregation typically range from 0.5-2 μM, with higher concentrations potentially inducing compensatory stress responses. Researchers should normalize aggregate measures to total protein or cell number and include appropriate controls for transfection efficiency and non-specific antibody binding. The assay should demonstrate dose-dependent reduction in aggregation for valid interpretation [1] [3].

Table 2: this compound Efficacy in Various Protein Aggregation Models

Experimental Model This compound Concentration Range Aggregation Reduction Key Observations Reference Support
α-synuclein yeast model 0.1-1 μM 40-60% Rescue of cell death for A53T mutant [1]
v-src transformed fibroblasts 0.1 μg/ml (~0.27 μM) Not quantified Reversal of transformed phenotypes [4]
Cisplatin-resistant tumor cells 0.1-0.5 μM Not directly measured 1.6-fold increased cisplatin sensitivity in MLH1-proficient cells [3]
Hsp90 in vitro binding 0.05-0.5 μM N/A Binding free energy: -28.9 ± 4.5 kcal/mol [2]
Protocol 3: Co-immunoprecipitation for Client Protein Dissociation

Purpose: This protocol assesses this compound-induced dissociation of client proteins from the Hsp90 chaperone complex, providing mechanistic insight into its effects on protein folding pathways. The approach combines immunoprecipitation of Hsp90 with detection of associated clients, demonstrating target engagement in a cellular context [5].

Materials and Reagents:

  • Cells appropriate for study (cancer cell lines often used)
  • This compound (prepare working solutions as described previously)
  • IP lysis buffer (40 mM HEPES, pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, protease inhibitors)
  • Antibody against Hsp90 (recommend antibody 5 from [5] for effectiveness)
  • Protein A/G agarose beads
  • Wash buffer (IP lysis buffer with 0.1% CHAPS)
  • Laemmli sample buffer for elution
  • Electrophoresis and immunoblotting equipment
  • Antibodies against candidate client proteins (kinases, transcription factors)

Procedure:

  • Culture cells to 70-80% confluence in appropriate medium.
  • Treat with this compound (0.1-2 μM) or vehicle control for 4-16 hours.
  • Harvest cells by gentle scraping and centrifuge at 500 × g for 5 minutes.
  • Lyse cell pellet in IP lysis buffer (200-500 μL depending on pellet size) for 30 minutes at 4°C with gentle agitation.
  • Clarify lysates by centrifugation at 16,000 × g for 15 minutes at 4°C.
  • Pre-clear supernatant with protein A/G beads for 30 minutes at 4°C.
  • Incubate pre-cleared lysate with Hsp90 antibody (1-2 μg per 500 μg total protein) overnight at 4°C.
  • Add protein A/G beads and incubate for 2-4 hours at 4°C.
  • Pellet beads and wash 3-4 times with wash buffer.
  • Elute bound proteins by boiling in Laemmli buffer for 5 minutes.
  • Analyze eluates by SDS-PAGE and immunoblotting for Hsp90 and candidate client proteins.

Data Interpretation: Successful this compound treatment should demonstrate reduced co-precipitation of known client proteins with Hsp90 without affecting Hsp90 recovery in the IP. The extent of dissociation provides insight into the efficiency of Hsp90 inhibition. Researchers should include both known clients (positive controls) and non-clients (negative controls) to establish assay specificity [5].

Diagram: Experimental Workflow for Assessing this compound Anti-Aggregation Activity

ExperimentalWorkflow Experimental Workflow for this compound Aggregation Studies Start Start InVitro In Vitro Hsp90 Inhibition Assay Start->InVitro Primary screening Concentration Determine Effective Concentrations InVitro->Concentration IC₅₀ determination Cellular Cellular Aggregation Suppression Assay Mechanism Establish Mechanism in Cellular Context Cellular->Mechanism Aggregation reduction confirmed? CoIP Co-Immunoprecipitation Client Dissociation Specificity Confirm Target Specificity CoIP->Specificity Client dissociation confirmed? Validation Pathway Validation (PLA, MS) DataIntegration Data Integration and Analysis Validation->DataIntegration Comprehensive analysis Concentration->Cellular Proceed to cellular models Mechanism->Start No - optimize conditions Mechanism->CoIP Yes Specificity->Cellular No - revisit mechanism Specificity->Validation Yes

Data Analysis and Interpretation Guidelines

Statistical Analysis and Quality Control

Robust statistical analysis is essential for interpreting this compound-mediated aggregation inhibition data. Researchers should implement appropriate normalization strategies to account for experimental variability, typically expressing aggregation measures as percentages of vehicle-treated controls. For concentration-response studies, non-linear regression should be used to calculate IC₅₀ values with 95% confidence intervals, with a minimum of three independent experiments performed in technical duplicate. Data should be assessed for normality using Shapiro-Wilk or Kolmogorov-Smirnov tests before selecting parametric or non-parametric statistical tests for group comparisons [2] [6].

Quality control measures should include regular validation of key reagents, particularly this compound stocks which can degrade over time. The use of positive controls (such as established Hsp90 inhibitors in target engagement assays) and negative controls (vehicle-only treatments) is mandatory for experimental validity. Additionally, researchers should implement strategies to detect potential off-target effects, particularly at higher concentrations, through counter-screening against unrelated targets or the use of orthogonal assay systems. For cellular aggregation models, verification that this compound treatments do not simply reduce aggregate formation by decreasing overall expression of the aggregating protein is critical, which can be assessed by measuring total protein levels in parallel experiments [1] [3].

Troubleshooting Common Experimental Issues

Several technical challenges may arise when working with this compound in aggregation inhibition studies. Poor solubility can limit effective dosing in cellular assays; this can be addressed by ensuring proper stock preparation in DMSO followed by dilution in aqueous buffers with brief sonication if necessary. Rapid degradation of this compound in culture medium has been reported, requiring fresh preparation of working solutions for each experiment and potential medium replacement during prolonged treatments. For detection issues in aggregation assays, particularly with the filter trap method, optimization of antibody concentrations and detection conditions may be necessary, with verification using positive control samples known to contain aggregates [1].

Research Applications and Therapeutic Potential

Basic Research Applications

This compound serves as a valuable experimental tool for probing Hsp90 function in protein homeostasis pathways. In basic research settings, it enables researchers to:

  • Dissect the relative contributions of Hsp90 versus other chaperone systems to specific protein folding pathways
  • Investigate compensatory mechanisms that activate when Hsp90 function is compromised
  • Study the kinetics of protein aggregation in various disease models
  • Identify novel Hsp90 client proteins through proteomic approaches following this compound treatment
  • Explore crosstalk between chaperone systems and cellular stress response pathways

The compound has been particularly useful in combination studies where its ability to modulate chaperone function reveals synthetic lethal relationships or mechanisms of resistance. For example, research has shown that this compound's potential to sensitize tumor cells to cisplatin is aggravated by the presence of MLH1 protein, suggesting a functional relationship between Hsp90 and DNA mismatch repair pathways [3]. Such findings illustrate how this compound can uncover novel biological connections beyond its direct molecular target.

Therapeutic Implications and Combination Strategies

The therapeutic potential of this compound stems from its ability to simultaneously disrupt multiple oncogenic pathways by promoting the degradation of Hsp90 client proteins that are often overexpressed or mutated in cancer. Additionally, its activity in models of neurodegenerative disease suggests potential applications in protein aggregation disorders, though this area requires further development. Key considerations for therapeutic development include:

  • Optimization of pharmacokinetic properties through structural modifications
  • Tissue-specific delivery approaches to enhance efficacy and reduce toxicity
  • Rational combination strategies with other therapeutic modalities
  • Biomarker development to identify responsive patient populations

Table 3: Research and Therapeutic Applications of this compound

Application Area Experimental Evidence Potential Utility Limitations/Considerations
Cancer therapeutics Reversion of transformed phenotypes in fibroblasts; sensitization to cisplatin Multi-target approach against oncogenic pathways Potential toxicity due to broad client protein degradation
Neurodegenerative disease Rescue of α-synuclein-induced toxicity in yeast Reduction of aggregation-prone species Blood-brain barrier penetration may be limited
Anti-infective applications Inhibition of Chikungunya virus replication Broad-spectrum antiviral potential Limited in vivo validation
Chemical biology Probe for Hsp90 function in various cellular processes Understanding protein homeostasis networks Off-target effects at higher concentrations

This compound's utility in combination therapies is particularly promising, as evidenced by its ability to increase sensitivity to platinum-based chemotherapeutics. The 1.6-fold higher increase in cisplatin sensitivity observed in MLH1-proficient versus MLH1-deficient cells illustrates how molecular context influences this compound's therapeutic effects [3]. Such findings emphasize the importance of patient stratification strategies for future clinical development of this compound-based therapies.

References

Why is Radicicol Metabolically Unstable?

Author: Smolecule Technical Support Team. Date: February 2026

The metabolic instability of radicicol is primarily due to the presence of highly reactive functional groups in its chemical structure [1]. The table below summarizes the key unstable moieties and the associated challenges.

Unstable Moiety Associated Problem Outcome
Epoxide group [1] Highly reactive ring susceptible to nucleophilic attack [1]. Metabolic deactivation and loss of Hsp90 inhibitory activity in vivo [1] [2].
α,β-unsaturated carbonyl system (conjugated diene) [1] Acts as a Michael acceptor, prone to reaction with cellular nucleophiles [1]. Poor activity in animal models despite significant in vitro anti-cancer properties [1].

Solutions and Workarounds

Researchers have developed several strategies to overcome these limitations, primarily through chemical modification of the this compound structure.

Strategy Approach Example Compounds & Outcomes
Oxime Derivatives [1] [2] Modifying the reactivity of the conjugated diene by inserting an oxime group [1] [2]. KF55823, KF58333 [1]; This compound Oxim (e.g., Compound 9) [1] [2]. Showed highly promising activity with less toxicity in cell-based assays and xenograft models [1] [2].
Stable Analog Development Replacing the epoxide with a less reactive group or developing fully synthetic resorcinol-containing analogs [1]. Cyclopropyl derivative (replacement for epoxide) [1]; Ganetespib (STA-9090) [1]. Ganetespib exhibited potent antitumor activity in vivo with acceptable safety profiles, justifying its entry into clinical trials [1].
Prodrug Strategy Masking reactive sites with protective groups that are cleaved in vivo. 14,16-Dipalmitoyl-radicicol [3]. This analogue reduced tumor size in mice models of mammary carcinoma and suppressed VEGF secretion [3].

Experimental Protocols for Evaluation

When developing new this compound analogs, you can use the following established experimental approaches to evaluate metabolic stability and binding.

1. Objective: To determine the in vitro metabolic stability of a novel this compound analog and identify its metabolites. 2. Principle: Incubate the compound with liver microsomes (e.g., from mouse, rat, dog, or human) which are a rich source of drug-metabolizing enzymes like cytochrome P450s (CYP450s) [4]. Sample at time points to measure the disappearance of the parent compound and the appearance of metabolites. 3. Key Measured Outcomes: * Half-life (t₁/₂) and Intrinsic Clearance: Calculated from the decay curve of the parent compound [4]. * Metabolite Identification: Using LC-MS/MS to identify metabolic "soft spots" for further structural optimization [4].

workflow Start Start: Test Compound Prep Preparation Start->Prep HLM Incubate with Human Liver Microsomes Prep->HLM Sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) HLM->Sample LCMS LC-MS/MS Analysis Sample->LCMS Data Data Analysis LCMS->Data Output1 Calculate Half-life and Clearance Data->Output1 Output2 Identify Metabolites and Soft Spots Data->Output2

1. Objective: To confirm that a stabilized analog maintains its binding mode to Hsp90. 2. Principle: This combined computational and experimental approach is used when a crystal structure is unavailable. It involves sampling ligand conformations, docking to Hsp90, and comparing calculated NMR chemical shifts with experimental data to validate the binding pose [5]. 3. Key Steps: * Conformational Sampling: Use molecular dynamics (e.g., parallel tempering) to generate an ensemble of ligand conformations [5]. * Molecular Docking: Dock low-energy conformations into the Hsp90 N-terminal ATP-binding pocket [5]. * Binding Mode Validation: Estimate binding free energy and calculate backbone 15N NMR chemical shifts (QM/MM) for comparison with experimental data to identify the most probable binding mode [5].

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and specific inhibitor of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins that are critical for cancer cell survival, such as ErbB2 and Bcr-Abl [1] [2] [6].

Q2: Why is this compound not used directly in clinical trials? A2: this compound itself has shown little or no activity in animal models due to its rapid metabolic inactivation, a problem linked to its chemically reactive epoxide and conjugated diene moieties [1] [2]. Research efforts have therefore focused on developing more stable analogs.

Q3: Have any this compound analogs progressed to clinical trials? A3: Yes, stable derivatives inspired by the this compound structure have entered clinical trials. Notably, ganetespib (STA-9090) has been evaluated in several clinical trials for various cancers [1].

References

Stability and Mechanism of Radicicol Oxime Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Derivative Name Key Structural Change Reported Effect on Stability/Activity In Vivo Antitumor Activity
KF25706 (Radicicol 6-oxime) Oxime at C2' position [1] Improved stability and potent activity; depletes Hsp90 client proteins [1] [2] Active against MX-1, MCF-7, DLD-1, and A431 xenografts [1]
KF58333 Oxime derivative (stereospecific) [3] Superior in vivo stability and activity over its stereoisomer KF58332; induces apoptosis [3] Active against KPL-4 breast cancer and K562 CML xenografts [4] [3] [5]
This compound (Parent compound) N/A [6] [7] Lacks in vivo activity due to instability from reactive epoxide and dienone moieties [6] [7] [2] Inactive in animal models [1] [2]

The primary instability of natural this compound originates from its C7'-C8' epoxide ring and the conjugated dienone system (C2'-C6'), which are highly susceptible to attack by cellular nucleophiles and reducing agents [6] [7]. Modifying the C2' carbonyl to an oxime group directly addresses this instability, leading to derivatives with improved pharmacological properties that retain the ability to bind Hsp90 [6] [1] [2].

Experimental Protocol: Evaluating Hsp90 Inhibition

You can assess the biological activity and functional stability of this compound oxime derivatives through the following experimental workflow:

Start Start Experiment Step1 Treat Cells with Compound Start->Step1 Step2 Harvest Cell Lysates Step1->Step2 Step3 Perform Western Blotting Step2->Step3 Step4 Depletion of Client Proteins Observed? Step3->Step4 Step5 Confirm Hsp90 Binding (e.g., Competition Assay) Step4->Step5 Yes Inactive Compound Inactive/Unstable Step4->Inactive No Step6 Evaluate Phenotypic Effects (Proliferation/Apoptosis) Step5->Step6 Active Active & Stable Compound Step6->Active

Objective: To confirm that the oxime derivative successfully targets the Hsp90 complex in cells, a key indicator of its stability and functional activity.

Detailed Methodology:

  • Cell Treatment: Culture appropriate tumor cell lines (e.g., K562 (CML), KPL-4 (breast cancer), or MX-1). Treat with the oxime derivative (e.g., KF58333 at effective concentrations around 10-100 nM based on IC50 values) for a defined period (e.g., 6-24 hours) [1] [4] [3]. Include controls like untreated cells, cells treated with natural this compound, and an inactive stereoisomer (e.g., KF58332) [3].
  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect levels of Hsp90 client proteins and downstream effectors [1] [4] [3].
    • Primary Antibodies: Target proteins like p185ErbB2, Raf-1, mutant p53, Bcr-Abl, CDK4, and CDK6 [1] [4] [5].
    • Loading Controls: Also probe for Hsp90 itself and other stable proteins like Erk to confirm specific inhibition [4] [5].
  • Binding Competition Assay: To confirm direct binding to Hsp90, perform a competition assay. Use Hsp90 immobilized on beads pre-loaded with a known inhibitor (like geldanamycin or this compound). Incubate with your oxime derivative and observe if it competes for binding, for instance, by eluting the pre-bound compound [1] [3].
  • Phenotypic Assays: Correlate molecular changes with biological effects.
    • Cell Proliferation: Use MTT or similar assays to determine IC50 values [3].
    • Apoptosis: Detect using TUNEL assay or by analyzing cleavage of caspases and PARP [4] [3].
    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining. KF58333, for example, was shown to cause G1 phase accumulation in K562 cells [4] [5].

Mechanism of Action Signaling Pathway

Stable this compound oxime derivatives exert antitumor effects by disrupting the Hsp90 chaperone cycle, as illustrated below:

Hsp90 Hsp90 Complex (with Co-chaperones) ClientProteins Oncogenic Client Proteins (ErbB2, Raf-1, Bcr-Abl, CDK4, mutant p53) Hsp90->ClientProteins  Folds and Stabilizes StableCell Cell Survival & Proliferation ClientProteins->StableCell ClientDestab Client Proteins Ubiquitinated & Degraded ClientProteins->ClientDestab  Upon Hsp90 Inhibition Apoptosis Cell Cycle Arrest & Apoptosis RadOxime This compound Oxime (e.g., KF25706, KF58333) RadOxime->Hsp90  Binds to N-terminal ATPase Domain Hspyme Hspyme Hspyme->ClientProteins  Disrupts Complex ClientDestab->Apoptosis

Key Mechanism: The derivative binds to the N-terminal ATP/ADP binding pocket of Hsp90, inhibiting its ATPase activity and disrupting the chaperone complex. This leads to the ubiquitination and proteasomal degradation of client proteins, many of which are crucial for tumor growth and survival. The subsequent depletion of these proteins causes cell cycle arrest and induction of apoptosis [1] [2] [4].

Frequently Asked Questions

Q1: Why is the stereochemistry of the oxime moiety important? A1: The biological activity is highly stereospecific. For example, KF58333 shows potent in vivo activity, depletes Hsp90 client proteins, and induces apoptosis, while its stereoisomer KF58332 is significantly less active in achieving these effects, even at similar plasma concentrations [3].

Q2: What is the evidence for the in vivo efficacy of these derivatives? A2: Studies in mouse xenograft models show:

  • KF25706 inhibited the growth of human breast (MX-1), colon (DLD-1), and vulval (A431) carcinomas [1].
  • KF58333 demonstrated potent activity against ErbB2-overexpressing breast cancer (KPL-4) and prolonged survival in SCID mice inoculated with K562 CML cells [4] [3] [5].

Q3: How do I confirm the compound is working in my in vivo model? A3: Perform ex vivo Western blotting on tumor specimens extracted from treated mice. Successful and stable compounds will show a significant depletion of Hsp90 client proteins (like Raf-1 and CDK4) in the tumor tissue compared to controls [1].

References

Radicicol blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does radicicol naturally cross the blood-brain barrier? No. Current literature indicates that this compound, along with other Hsp90 inhibitors like geldanamycin, does not cross the blood-brain barrier and therefore has limited direct clinical utility for treating central nervous system (CNS) disorders [1].

  • What is the main challenge with using this compound for CNS diseases? The primary challenge is its inability to efficiently penetrate the BBB to reach therapeutic targets in the brain [1]. Furthermore, early studies noted that this compound suffers from metabolic instability in vivo, which also limits its systemic application [1].

  • Are there any strategies to deliver this compound to the brain? Yes. Recent research has focused on engineered drug delivery systems to overcome this barrier. One promising approach involves formulating this compound into a supramolecular cationic prodrug [2]. One such formulation, SCI-101, was designed to be BBB-permissive and demonstrated a more than two-fold increase in relative BBB penetration compared to less cationic formulations in organoid models [2].

Experimental Protocols & Data

Assessing BBB Penetration with a Cationic Prodrug

This protocol is adapted from studies on SCI-101, a supramolecular formulation of this compound [2].

  • Objective: To evaluate the enhancement of this compound's BBB penetration using a cationic supramolecular prodrug.
  • Materials:
    • This compound (purity >95%)
    • Cationic excipients for supramolecular assembly
    • In vitro BBB organoid models or Transwell systems
    • Brain microvascular endothelial cells (e.g., hCMEC/D3 line)
    • Analytical method for quantifying drug concentration (e.g., LC-MS)
  • Method:
    • Synthesis of SCI-101: Formulate the supramolecular prodrug by combining this compound with cationic excipients to create nanoparticles.
    • In Vitro BBB Model Setup: Use a validated in vitro BBB model, such as a brain organoid or a Transwell system with a confluent monolayer of brain microvascular endothelial cells. Measure the Transendothelial Electrical Resistance (TEER) to confirm barrier integrity.
    • Permeability Study: Apply SCI-101 and an equivalent dose of unformulated ("naked") this compound to the apical (blood) side of the model.
    • Sample Collection and Analysis: Collect samples from the basolateral (brain) side at predetermined time points. Use a sensitive analytical method to quantify the concentration of this compound that has crossed the barrier.
    • Data Calculation: Calculate the effective permeability (Pₑ) and compare the relative penetration of the formulated versus unformulated drug.
  • Expected Outcome: The cationic prodrug (SCI-101) is expected to show significantly higher (e.g., >2-fold) penetration across the BBB model compared to naked this compound [2].
General Protocol for Predicting BBB Permeability (PAMPA-BBB)

For preliminary screening of new this compound analogs or formulations, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a high-throughput method [3].

  • Objective: To rapidly estimate the intrinsic passive diffusion permeability of a compound across a brain-lipid-mimicking membrane.
  • Materials:
    • PAMPA 96-well filter plates (hydrophobic PVDF membrane)
    • Porcine Brain Lipid (PBL) in dodecane (2% w/v)
    • Test compounds (e.g., this compound and its analogs)
    • Phosphate Buffered Saline (PBS, pH 7.4) with 1% DMSO
    • UV plate reader or LC-MS for concentration analysis
  • Method:
    • Membrane Preparation: Coat the filter of each well with 4 µL of the PBL-dodecane solution to create the artificial membrane.
    • Compound Application: Add the test compound dissolved in PBS (pH 7.4) with 1% DMSO to the donor plate.
    • Incubation: Place the acceptor plate on top and incubate for a set period (e.g., 30 minutes to 18 hours, depending on protocol) at room temperature.
    • Analysis: Quantify the concentration of the compound in the acceptor and donor wells after incubation.
    • Calculation: Calculate the effective permeability (Pₑ) using the standard PAMPA equation.
  • Data Interpretation: A higher Pₑ value indicates greater passive permeability. This assay can help rank different compounds or formulations based on their potential to cross the BBB [3].

Experimental Data Summary

The table below summarizes key quantitative findings from recent studies on enhancing this compound's BBB penetration.

Compound / Formulation Key Finding Experimental Model Reference
Unformulated this compound Does not cross the BBB Literature review [1]
Cationic Prodrug (SCI-101) >2-fold increase in relative BBB penetration In vitro BBB organoids [2]
Cationic Prodrug (SCI-101) Induced MICA/B protein & ULBP mRNA up to 200% in residual tumor cells In vitro 2D/3D GBM models [2]
General PAMPA-BBB Model R² = 0.71 (measured vs. predicted permeability) Computational & in vitro assay [3]

Troubleshooting Guide

Problem Potential Cause Solution
Low BBB penetration of this compound in studies Inherent physicochemical properties of the molecule Employ a drug delivery strategy, such as formulating it into a cationic nanoparticle or prodrug to enhance uptake [2].
Inconsistent results in PAMPA-BBB assay Incorrect incubation time for compound's properties For less soluble/stabile chemicals (e.g., environmental compounds), extend the incubation time (e.g., to 18 hours) to achieve accurate measurements [3].
Poor correlation between in vitro and in vivo neurotoxicity PAMPA only measures passive diffusion, excluding active transport and metabolism Integrate PAMPA data with other models that account for active transport (e.g., cell-based models) and use PBPK modeling for in vivo extrapolation [3].

This compound BBB Penetration Enhancement Strategy

The following diagram visualizes the strategy of using a cationic prodrug to enhance the brain delivery of this compound, as demonstrated by the SCI-101 formulation.

Start This compound Prodrug (SCI-101) Step1 1. Systemic Administration Start->Step1 Step2 2. BBB Targeting Step1->Step2 Step3 Cationic Carrier interacts with BBB Endothelium Step2->Step3 Step4 3. Endocytosis and Acid-Triggered Cleavage Step3->Step4 Acid-responsive cleavage of targeting group Step5 4. Drug Release and Microglia Targeting Step4->Step5 Active this compound released End Therapeutic Action in Brain Step5->End

Key Takeaways for Researchers

  • Native this compound is Not BBB-Permeable: This is a critical starting point for any experimental design involving CNS targets [1].
  • Formulation is Key: The most promising path to using this compound for CNS diseases is through advanced drug delivery systems, such as cationic nanocarriers, which can significantly enhance brain uptake [2].
  • Use Tiered Testing: Begin with high-throughput, cost-effective methods like PAMPA-BBB for initial screening of new analogs or formulations, and then validate hits in more complex, cell-based models [3].

References

Comprehensive Technical Support Guide: Troubleshooting Radicicol In Vivo Inactivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radicicol Properties and Inactivity Challenges

This compound is a macrocyclic antifungal antibiotic initially isolated from Monosporium bonorden that functions as a potent Hsp90 inhibitor by binding to the N-terminal ATP-binding domain with high affinity (approximately 40 nanomolar). Despite its strong in vitro activity against various tumor cell lines, this compound consistently demonstrates limited efficacy in in vivo models, particularly in mammalian systems. This guide addresses the primary challenges associated with this compound's in vivo performance and provides evidence-based troubleshooting approaches for researchers and drug development professionals.

The fundamental issue stems from this compound's metabolic instability and pharmacokinetic limitations. The compound contains reactive moieties—specifically a metabolically labile epoxide and conjugated diene system—that are rapidly degraded in biological systems [1] [2]. Additionally, this compound exhibits poor blood-brain barrier penetration and may not reach therapeutic concentrations at target sites [1]. Understanding these limitations is crucial for developing appropriate experimental strategies either to stabilize this compound or to consider alternative compounds.

Troubleshooting Guide: Systematic Approach to this compound In Vivo Inactivity

Problem: Metabolic Instability
  • Root Cause: this compound contains chemically reactive epoxide and conjugated diene moieties that are susceptible to metabolic degradation and nucleophilic attack in biological systems [2] [3].
  • Confirmation Experiments:
    • Conduct metabolic stability assays using liver microsomes or hepatocytes
    • Perform plasma stability studies across relevant species
    • Analyze metabolic profiles using LC-MS/MS
  • Potential Solutions:
    • Utilize stabilized analogs (14,16-dipalmitoyl-radicicol, oxime derivatives)
    • Employ alternative delivery systems (liposomal encapsulation, nanoparticle formulation)
    • Consider prodrug approaches that mask reactive functionalities
Problem: Insufficient Target Engagement
  • Root Cause: Despite high in vitro affinity, this compound may not achieve sufficient concentrations at target sites due to rapid clearance, protein binding, or tissue distribution limitations [1].
  • Confirmation Experiments:
    • Conduct pharmacokinetic studies measuring plasma and tissue concentrations
    • Implement target engagement biomarkers (client protein degradation, HSP70 induction)
    • Perform PD studies at multiple time points after administration
  • Potential Solutions:
    • Optimize dosing regimens (more frequent administration, loading doses)
    • Consider alternative routes of administration (continuous infusion, localized delivery)
    • Increase dose while monitoring for off-target toxicity
Problem: Species-Specific Differences
  • Root Cause: Differences in metabolic pathways, plasma protein binding, or Hsp90 complex organization between species may affect this compound activity [4].
  • Confirmation Experiments:
    • Compare metabolic stability in microsomes/hepatocytes from different species
    • Evaluate plasma protein binding across species
    • Assess Hsp90 affinity in different species using binding assays
  • Potential Solutions:
    • Select appropriate animal models based on metabolic similarity
    • Use humanized models or xenografts where relevant
    • Adjust dosing based on species-specific PK/PD data

Experimental Protocols for Key Validation Experiments

Metabolic Stability Assay Protocol

Purpose: To quantitatively evaluate this compound's metabolic stability in liver preparations [2] [3].

  • Materials Required:

    • This compound (test compound) and positive control compounds
    • Liver microsomes (human and relevant animal species)
    • NADPH regenerating system
    • LC-MS/MS system for analysis
    • Incubation buffer (100 mM phosphate buffer, pH 7.4)
  • Procedure:

    • Prepare incubation mixtures containing liver microsomes (0.5 mg/mL) and this compound (1 μM) in buffer
    • Pre-incubate for 5 minutes at 37°C
    • Initiate reaction by adding NADPH regenerating system
    • Aliquot samples at 0, 5, 15, 30, and 60 minutes
    • Terminate reactions with ice-cold acetonitrile containing internal standard
    • Analyze samples by LC-MS/MS to determine parent compound remaining
  • Data Interpretation:

    • Calculate half-life (t₁/₂) and intrinsic clearance (CLint)
    • Compare values across species and against stable reference compounds
    • Identify major metabolites for structural insight
In Vivo Efficacy Study Design

Purpose: To properly evaluate this compound analogs in tumor models [4] [5].

  • Materials Required:

    • Stabilized this compound analog (e.g., 14,16-dipalmitoyl-radicicol)
    • Appropriate tumor model (xenograft, syngeneic, or genetically engineered)
    • Vehicle control (5% HCO60, 5% DMA in physiological saline)
    • Formulation components for test articles
  • Procedure:

    • Implant tumor cells subcutaneously or use orthotopic models
    • Randomize animals when tumors reach 100-200 mm³
    • Administer treatments via appropriate route (intraperitoneal recommended for this compound)
    • Use appropriate sample size (typically 8-10 animals per group based on power analysis)
    • Monitor tumor volume 2-3 times weekly and body weight daily
    • Collect plasma and tumor samples for PK/PD analysis at endpoint
  • Key Parameters:

    • Dose selection based on prior dose-range finding studies
    • Inclusion of appropriate controls (vehicle, free drug, standard-of-care)
    • Tumor growth inhibition calculation and statistical analysis
    • Assessment of toxicity (body weight loss, clinical observations)
Target Engagement Biomarker Analysis

Purpose: To verify Hsp90 inhibition in target tissues [3] [6].

  • Materials Required:

    • Tissue homogenates from treated animals
    • Antibodies for Hsp70, Hsp90 client proteins (e.g., HER2, RAF-1, ERBB2)
    • Western blot or ELISA equipment
    • PCR equipment for heat shock response genes
  • Procedure:

    • Collect tumor and normal tissues after treatment
    • Prepare protein lysates and determine concentrations
    • Perform Western blotting for Hsp70 induction and client protein degradation
    • Analyze heat shock response gene expression by qRT-PCR
    • Correlate biomarker changes with drug concentrations
  • Interpretation:

    • Successful target engagement shows dose-dependent Hsp70 induction
    • Client protein degradation should be observed in tumor tissues
    • Biomarker response should correlate with drug exposure and efficacy

Quantitative Data Summary

Table 1: Comparison of this compound and Stabilized Analogs in Preclinical Models

Compound In vitro IC₅₀ (nM) In vivo Efficacy Metabolic Stability Key Advantages Reported Limitations
This compound 20-40 nM [2] Limited/inactive [1] Low (labile epoxide) [2] High Hsp90 affinity, established mechanism Rapid metabolism, insufficient in vivo exposure
14,16-dipalmitoyl-radicicol Similar to this compound [5] Potent suppression of tumor growth and angiogenesis [5] Improved (protected phenol) Effective in multiple tumor models, antiangiogenic activity Synthetic complexity, formulation challenges
Oxime derivatives Improved affinity in some cases [2] Tumor regression in xenograft models [2] High (stable oxime replacement) Improved therapeutic window, clinical potential Not yet in clinical trials [2]
Pochonins Slightly lower than this compound [2] Reduced tumor development in xenografts [2] Moderate to high Structural diversity, completely synthetic Limited in vivo data available

Table 2: Experimental Models for Evaluating this compound Analogs

Model Type Specific Examples Utility for this compound Testing Key Endpoints Considerations
Subcutaneous Xenografts LS174T colon, MDA-MB-231 breast, HCT116 colon [4] Initial efficacy screening Tumor growth inhibition, tumor volume May not replicate tumor microenvironment
Orthotopic Models MDA-MB-231 breast, 4T1 breast, U87 glioma [4] Improved relevance for metastasis Primary tumor growth, metastasis, survival Technically challenging, requires imaging
Metastatic Models B16-F10-Luc lung metastasis, MDA-MB-231-Luc [4] Assessment of anti-metastatic activity Metastatic burden, survival Requires specialized cell lines, imaging capability
Angiogenesis Models Dorsal air sac assay, CAM assay [5] Evaluation of antiangiogenic effects Neovessel formation, angiogenesis index Specific for antiangiogenic mechanism

Frequently Asked Questions (FAQs)

Q1: Why does this compound show excellent in vitro potency but fail in in vivo models?

This compound's in vivo inactivity is primarily attributed to its metabolic instability and pharmacokinetic limitations. The compound contains a highly reactive epoxide moiety and conjugated diene system that undergo rapid metabolic degradation in biological systems [1]. Additionally, this compound exhibits poor pharmacokinetic properties, including rapid clearance and limited tissue distribution. While it binds Hsp90 with high affinity (approximately 40 nM) in cellular systems, it fails to achieve and maintain therapeutic concentrations at target sites in vivo [2].

Q2: What are the most promising strategies to overcome this compound's limitations?

The most effective approaches include:

  • Chemical modification: Creating analogs with improved stability, such as 14,16-dipalmitoyl-radicicol (which shows potent in vivo activity against tumor growth and angiogenesis) or oxime derivatives that replace reactive functionalities [2] [5].
  • Alternative delivery systems: Liposomal encapsulation, nanoparticle formulations, or conjugation to targeting moieties that enhance stability and tissue delivery.
  • Prodrug approaches: Developing precursors that are converted to active this compound at the target site, minimizing systemic exposure and degradation.
Q3: How can I confirm whether this compound is engaging its target (Hsp90) in my in vivo model?

Confirmation of target engagement requires biomarker analysis in relevant tissues:

  • Hsp70 induction: Hsp90 inhibition typically activates heat shock factor 1 (HSF1), leading to increased Hsp70 expression [3].
  • Client protein degradation: Monitor levels of Hsp90 client proteins (e.g., HER2, ERBB2, RAF-1) in tumor tissues after treatment [3] [6].
  • Pharmacodynamic correlation: Measure drug concentrations in the same tissues and correlate with biomarker changes.
  • Ex vivo assays: Confirm maintained potency of recovered drug from plasma/tissues.
Q4: Are there validated this compound analogs that show improved in vivo performance?

Yes, several analogs demonstrate significantly improved in vivo efficacy:

  • 14,16-dipalmitoyl-radicicol: Shows potent suppression of tumor angiogenesis and growth in multiple models, including M5076 tumors and DMBA-induced mammary carcinomas [5].
  • Oxime derivatives: Exhibit improved metabolic stability and tumor regression in xenograft models at doses below the maximum tolerated dose [2].
  • Pochonins and pochoximes: Demonstrate high affinity for Hsp90 and efficacy in breast cancer xenograft models [2].
Q5: What are the critical control experiments when testing this compound analogs?

Essential controls include:

  • Vehicle control: To account for effects of formulation components.
  • Free drug control: Unformulated this compound for comparison.
  • Stable analog controls: Well-characterized analogs with known in vivo activity.
  • Targeting controls: For targeted formulations, include non-targeted versions.
  • Species-specific controls: Especially important for biological therapies or when using orthologs.

Solution Pathways and Future Directions

The following diagram illustrates the recommended troubleshooting pathway for addressing this compound inactivity:

radicicol_troubleshooting Start This compound In Vivo Inactivity P1 Metabolic Stability Assessment Start->P1 P2 Tissue Distribution & Target Engagement Start->P2 P3 Chemical Modification Strategies P1->P3 Low stability P4 Formulation Optimization P1->P4 Moderate stability P2->P3 Poor exposure P2->P4 Adequate exposure P5 Validated Analogs P3->P5 P4->P5 End Improved In Vivo Efficacy P5->End

Diagram 1: Systematic troubleshooting pathway for this compound in vivo inactivity

Future research should focus on developing more stable and less toxic this compound analogs and exploring alternative Hsp90 targeting strategies to overcome the pharmacokinetic limitations of the parent compound. The dual role of Hsp90 inhibitors in inducing protective heat shock responses while promoting degradation of pathogenic proteins offers a valuable avenue for therapeutic intervention, particularly in cancer and neurodegenerative disorders [1]. As research progresses, combination therapies that target multiple nodes in the cellular proteostasis network may enhance the clinical potential of Hsp90 inhibition while mitigating compensation by other network components [3].

Conclusion

References

Radicicol epoxide moiety metabolic lability

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Analysis & Troubleshooting

When your experiments show a disconnect between Radicicol's promising cellular activity and its failure in animal models, the epoxide moiety is the primary suspect. The diagram below outlines the pathway from metabolic attack to the observed experimental outcomes.

radicicol_metabolism This compound This compound LabileEpoxide Labile Epoxide Moiety This compound->LabileEpoxide MetabolicAttack Phase I Metabolism (Unstable Oxygenation) LabileEpoxide->MetabolicAttack InactivatedMetabolite InactivatedMetabolite MetabolicAttack->InactivatedMetabolite ExperimentalResult Failed In Vivo Efficacy Poor Pharmacokinetics InactivatedMetabolite->ExperimentalResult

To confirm this is the issue in your experimental context, you can use the following approaches:

  • In Silico Metabolism Prediction: Use computational tools to predict sites of metabolism. The epoxide ring in this compound would be classified under "Unstable Oxygenation" in models like Rainbow XenoSite [1]. A high prediction score for this site confirms its metabolic lability.
  • In Vitro Metabolic Incubation: Perform liver microsome assays. Incubate this compound with human or animal liver microsomes and use HPLC or LC-MS to analyze the mixture. The rapid disappearance of the this compound peak and the appearance of new metabolite peaks indicates high metabolic instability [1].
  • Analyze Structural Analogs: Test or research epoxide-modified analogs. If analogs where the epoxide is replaced or stabilized show improved efficacy in your in vivo models, it strongly confirms the moiety's role in the instability of the parent compound [2] [3].

Solution Pathways: Designing Stable Analogs

The main strategy to overcome this compound's limitation is to synthesize analogs that modify or replace the labile epoxide. The following diagram and table outline this rational drug design process.

analog_design Problem This compound: Metabolically Labile Epoxide Strategy1 Strategy 1: Modify the Epoxide Problem->Strategy1 Strategy2 Strategy 2: Replace the Epoxide Problem->Strategy2 Example1 14,16-Dipalmitoyl-radicicol (Improved in vivo efficacy) [2] Strategy1->Example1 Example2 Radanamycin (Geldanamycin hybrid) [3] Strategy2->Example2 Outcome Stable Analog Retained Hsp90 Affinity Improved In Vivo Performance Example1->Outcome Example2->Outcome

Strategy Approach Example Compound & Key Finding
Acylation of Phenols Chemically protect other reactive sites to improve stability and bioavailability. 14,16-Dipalmitoyl-radicicol: Potently suppressed tumor angiogenesis and growth in mouse models, which this compound failed to do [2].
Create Hybrid Molecules Fuse structural features of this compound with other scaffolds to create new compounds. Radanamycin: A this compound-Geldanamycin hybrid. Showed potency in degrading oncogenic proteins in cells [3].
Develop Oxime Derivatives Synthesize novel analogs designed to overcome the inherent instability of the natural product. Oxime Derivatives: Developed for therapeutic applications to address metabolic instability [3].

References

Technical Guide: Storing Radicicol in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions you might encounter when preparing and storing radicicol solutions.

FAQ 1: What is the best way to store a this compound stock solution? For long-term stability, this compound should be stored as a solid at -20°C [1]. When dissolved in DMSO, prepare aliquots of the solution and store them at or below -20°C. Using airtight glass vials is preferred for long-term storage, as glass is chemically inert and does not interact with DMSO [2].

FAQ 2: How should I handle DMSO to ensure the stability of my solutions? DMSO is hygroscopic (absorbs water from the atmosphere) and can facilitate the entry of other substances into the body. To protect your compound and ensure safety [3]:

  • Keep it Dry: Always keep DMSO containers tightly sealed in a dry environment to prevent water absorption, which can degrade your compound.
  • Use Safe Handling Practices: Wear appropriate personal protective equipment (PPE) as DMSO can rapidly transport dissolved chemicals through the skin.
  • Store Properly: Store DMSO in a cool, dry place away from direct sunlight. Note that DMSO freezes at about 18.5°C (65°F); this is normal and does not affect its quality. Thaw frozen DMSO at room temperature or in a warm water bath, never with a direct heat source [2].

FAQ 3: What is the shelf-life of a this compound-DMSO solution? No specific study on this compound's stability in DMSO was found. However, general stability data for compounds in DMSO solution provides a useful reference. One study monitoring ~7,200 different compounds in DMSO at room temperature found that the probability of the compound remaining intact decreases over time [4].

The table below summarizes the generalized findings:

Storage Duration at Room Temperature Probability of Compound Being Observed
3 months 92%
6 months 83%
1 year 52%

This highlights the importance of cold storage and minimizing the time solutions are kept at room temperature to maximize the lifespan of your this compound stock.

FAQ 4: Are there any known chemical incompatibilities for this compound or DMSO I should know about? While a comprehensive incompatibility list for this compound is not available, general lab rules and specific DMSO hazards should be followed:

  • DMSO Incompatibilities: DMSO can form dangerous mixtures with certain compounds. For example, it reacts violently with chromium trioxide and can form explosive mixtures with sodium azide [5].
  • General Storage Rules: The common practice of storing "acids separate from bases" and "oxidizers separate from organics" applies to the solid this compound and its solutions [5].

Experimental Workflow for Stock Solution Preparation

The following diagram outlines a recommended protocol for creating and using your this compound-DMSO stock solution to ensure maximum stability and experimental consistency.

G Start Start: Prepare this compound Stock A Bring DMSO to room temp. (if frozen, thaw in warm water) Start->A B Weigh this compound solid (Store source at -20°C) A->B C Dissolve in DMSO to desired concentration B->C D Vortex or sonicate for complete dissolution C->D E Aliquot into small, sterile glass vials D->E F Store aliquots at -20°C or below E->F G For use: Thaw one aliquot at room temperature F->G H Use immediately and avoid repeated freeze-thaw G->H End Discard aliquot after use H->End

Key Takeaways for Researchers

  • Prioritize Cold Storage: Both solid this compound and its DMSO solutions require storage at -20°C to maintain integrity [1].
  • Minimize Exposure: Aliquot your stock solution to avoid repeated freeze-thaw cycles and exposure to room temperature, which significantly degrades compounds in DMSO over time [4].
  • Choose Glass Containers: For long-term storage, opt for glass vials over plastic to prevent potential interactions and maintain purity [2].

References

Radicicol specificity validation Hsp90

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Considerations
What is the primary mechanism by which radicicol inhibits Hsp90? This compound is a potent, natural macrocyclic lactone that binds competitively to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity and disrupting chaperone function [1] [2] [3].
My cellular assays show a weak phenotype despite using this compound. What could be wrong? This is a classic sign of potential off-target effects or insufficient validation. This compound is known to also bind the ATP-binding Bergerat fold of other proteins, such as bacterial sensor kinase PhoQ [4]. Always use multiple validation methods.
How can a single point mutation in Hsp90 confer resistance to this compound? A L34I mutation in the ATP-binding pocket can cause selective resistance to this compound. This mutation alters the pocket's hydration state, creating an unfavorable environment for this compound's chlorine substituent without affecting ATP hydrolysis or sensitivity to other inhibitors like geldanamycin [5].
Why is this compound potent in vitro but often shows poor in vivo activity? The compound suffers from metabolic instability and a short half-life in vivo. This has driven the development of more stable analogs, such as oxime derivatives, which replace the 2'-ketone to reduce electrophilicity [2] [3].

Troubleshooting Common Experimental Issues

Problem 1: Inconsistent Inhibition of Client Proteins

Potential Cause: Off-target effects or alternative resistance mechanisms are confounding your results.

Validation Protocol:

  • Monitor Multiple Hallmarks: Since Hsp90 inhibition simultaneously disrupts all six hallmarks of cancer, confirm the effect by monitoring the degradation of several unrelated client proteins (e.g., kinases, transcription factors) [5].
  • Measure Induction of Heat Shock Response: Use western blotting to detect the upregulation of Hsp70 and Hsp27, a well-established compensatory cellular response to specific Hsp90 inhibition [5].
  • Test in a Resistant Model: If possible, use cell lines or engineered models with the known L34I Hsp90 mutation. Your this compound treatment should show significantly reduced efficacy in these systems compared to wild-type [5].
Problem 2: Low Binding Affinity in Biophysical Assays

Potential Cause: The measured affinity may be confounded by assay conditions or protein construct issues.

Validation Protocol:

  • Isothermal Titration Calorimetry (ITC): This is the gold standard for characterizing binding thermodynamics. Note that this compound binding to Hsp90 is linked to a protonation event, so the buffer choice and pH are critical. A typical dissociation constant (Kd) for this compound binding to the human Hsp90α N-terminal domain is in the low nanomolar range (e.g., ~0.04 nM) [6].
  • Thermal Shift Assay (TSA): This high-throughput method can be used to determine binding constants by measuring the ligand-induced stabilization of the protein against thermal denaturation. It complements ITC data well [6].

The following workflow summarizes the key steps for a robust validation of this compound specificity:

G cluster_p1 Troubleshooting Path 1 cluster_p2 Troubleshooting Path 2 Start Start: Suspected Specificity Issue P1 P1: Inconsistent Client Protein Inhibition Start->P1 P2 P2: Unexpectedly Low Binding Affinity Start->P2 A1 Monitor degradation of multiple client proteins P1->A1 B1 Perform ITC with careful control of buffer/pH P2->B1 S1 Confirm Downstream Effects S2 Check for Off-target Binding S1->S2 Final specific action S3 Validate Binding Assay Conditions A2 Measure induction of Hsp70/Hsp27 response A1->A2 A3 Test in Hsp90 L34I mutant model A2->A3 A3->S1 If issues persist B2 Run complementary Thermal Shift Assay (TSA) B1->B2 B2->S3 If affinity is low

Problem 3: Uncertain Binding Mode for Novel this compound Analogs

Potential Cause: The macrocyclic scaffold of this compound and its analogs is flexible and can adopt multiple conformations.

Validation Protocol: A combination of computational and experimental methods can determine the binding mode:

  • Computational Docking & Free Energy Estimation: Sample the ligand's conformational space and dock low-energy conformations to Hsp90. Evaluate poses using binding free energy estimations (e.g., Linear Interaction Energy method) [7].
  • QM/MM NMR Chemical Shift Calculation: For selected protein backbone residues, calculate 15N NMR chemical shifts using a QM/MM Hamiltonian for the top candidate binding modes [7].
  • Experimental NMR Validation: Compare the computationally predicted chemical shifts with experimentally measured shifts. The binding mode that yields the best correlation with experimental data is the most likely [7].

Key Experimental Data for Reference

For your experimental design and data interpretation, here is a summary of critical quantitative data from the literature:

Hsp90 Protein / System Measured Affinity (Kd) / IC50 Experimental Method Key Finding / Context
Human Hsp90α N-terminal domain 0.04 nM [6] Isothermal Titration Calorimetry (ITC) Binding is strongly exothermic and linked to a protonation event.
Human Hsp90β N-terminal domain 0.15 nM [6] Isothermal Titration Calorimetry (ITC) Slightly weaker binding than Hsp90α, potentially due to Ser52.
Yeast Hsp90 (Hsc82) 19 nM (full-length) 2.7 nM (N-terminal domain) [6] Isothermal Titration Calorimetry (ITC) Used as a model system; confirms high affinity.
Bacterial Sensor Kinase (PhoQ) Binds this compound [4] NMR & Crystallography Critical off-target warning: Demonstrates this compound can bind other proteins with the Bergerat fold.

I hope this technical support guide helps you troubleshoot and validate your experiments with this compound effectively.

References

Radicicol off-target effects identification

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of Radicicol

The table below summarizes the primary documented off-target effect of this compound.

Target Protein Effect of this compound Reported Ki or IC50 Binding/Catalytic Site Key Experimental Evidence
Hsp90 (Primary Target) Inhibition of chaperone function [1] IC50 < 1 μM [2] N-terminal ATP-binding pocket [3] [1] Affinity purification using biotinylated derivatives; Co-crystal structures [3]
ATP Citrate Lyase (ACLY) (Off-target) Non-competitive enzyme inhibition [4] Ki of 13 μM (citrate) and 7 μM (ATP) [4] Binds at a site distinct from substrates [4] Affinity purification; Activity assays; Kinetic analysis [4]

Experimental Methods for Identifying Off-Targets

To identify or confirm these off-target effects in your experiments, you can employ the following validated methodologies.

Affinity Purification with Biotinylated Derivatives

This method uses modified this compound to pull down and identify its binding partners directly from cell extracts [4] [1].

  • Key Consideration: The point of attachment for the biotin tag is critical. Research shows that a derivative biotinylated at the C-17 position (BR-1) pulled down the 120-kDa ACLY, while a C-11-biotinylated derivative (BR-6) bound to the 90-kDa Hsp90 [4].
  • Detailed Protocol:
    • Synthesize or source biotinylated this compound derivatives with different tether points (e.g., C-17 for ACLY identification) [4].
    • Incubate the derivative with a prepared cell extract (e.g., from HeLa cells or rabbit reticulocyte lysate).
    • Add streptavidin-coated beads to the mixture to capture the biotinylated complex.
    • Wash the beads thoroughly to remove non-specifically bound proteins.
    • Elute the bound proteins and separate them by SDS-PAGE.
    • Identify the proteins through Western blotting (using antibodies against suspected targets like Hsp90 or ACLY) or by mass spectrometry for unknown targets [4] [3].
    • Confirm specificity by repeating the experiment with an excess of free, non-biotinylated this compound, which should compete for binding and reduce or eliminate the recovery of the target proteins [4] [1].
Kinetic Analysis of Enzyme Inhibition

This approach characterizes the mechanism and potency of inhibition on enzymatic targets like ACLY [4].

  • Detailed Protocol:
    • Purify the enzyme of interest (e.g., ACLY from rat liver) [4].
    • Set up a series of enzyme activity assays with varying concentrations of the substrate (e.g., citrate or ATP for ACLY).
    • Repeat the assay at several fixed concentrations of this compound.
    • Measure the reaction rates and plot the data (e.g., Lineweaver-Burk plot).
    • Analyze the pattern: For ACLY, this compound is a non-competitive inhibitor, meaning it binds to an allosteric site. This will be evident as a change in the maximum velocity (Vmax) without altering the Michaelis constant (Km) for the substrate, and the lines on the plot will intersect on the x-axis [4].
    • Calculate the inhibition constant (Ki) from the data to quantify the inhibitor's affinity [4].
Functional Validation in Cell-Based Assays

This method observes the downstream phenotypic or signaling consequences of target inhibition.

  • For Hsp90 Inhibition:
    • Monitor the degradation of Hsp90 client proteins (e.g., Raf-1) via Western blot. This compound treatment leads to the proteasomal degradation of these clients [5].
    • Assess disruption of Hsp90-dependent pathways, such as the K-Ras/Raf/MEK/ERK signaling cascade. A decrease in phosphorylated ERK indicates pathway disruption [5].
  • For ACLY Inhibition:
    • Measure cellular lipid accumulation. Since ACLY is key for cytosolic acetyl-CoA production, its inhibition by this compound can reduce lipid accumulation in adipocyte differentiation models [2].

Experimental Workflow & Mechanism

The following diagram illustrates the logical workflow for identifying this compound's off-target effects and the relationship between its primary and secondary targets.

G Start Start: Investigate this compound Affinity Affinity Purification (Pull-down with biotinylated this compound) Start->Affinity MS_WB Identify Proteins (Mass Spectrometry / Western Blot) Affinity->MS_WB Hsp90 Primary Target: Hsp90 MS_WB->Hsp90 Identifies ACLY Off-Target: ATP Citrate Lyase MS_WB->ACLY Identifies Validate Functional Validation Hsp90->Validate Validate with ACLY->Validate Validate with Hsp90_Effect Observed Effects: - Client protein (e.g., Raf) degradation - Disrupted MAPK signaling Validate->Hsp90_Effect ACLY_Effect Observed Effects: - Inhibited enzyme activity - Reduced lipid accumulation Validate->ACLY_Effect

Frequently Asked Questions

Q1: How can I confirm that an observed phenotypic effect in my cells is due to Hsp90 inhibition and not an off-target effect? A1: You can use several strategies to confirm Hsp90-specific action [3]:

  • Use structurally distinct Hsp90 inhibitors (e.g., from the purine or resorcinol scaffold classes). If they produce the same phenotype, it strengthens the case for Hsp90 involvement.
  • Employ inactive analogs of this compound or other Hsp90 inhibitors. If the phenotype is not observed, it supports an on-target effect.
  • Monitor well-established biomarkers of Hsp90 inhibition, such as the induction of Hsp70 expression and the concomitant degradation of known client proteins like HER2 or Raf-1 [3] [5].

Q2: The affinity purification results are noisy with many non-specific bands. How can I improve specificity? A2: To reduce non-specific binding [3]:

  • Include robust controls: Perform parallel experiments with the affinity resin alone (no bait) and with resin loaded with an inactive analog.
  • Competition is key: Pre-incubate your sample with an excess of free this compound. A band that disappears or is significantly reduced in the competition lane is a specific interactor.
  • Optimize buffer conditions: Increase salt concentration (e.g., 150-300 mM NaCl) and include non-ionic detergents (e.g., 0.1% NP-40) in your wash buffers to weaken non-specific interactions.

References

Overview of Radicicol and Key In Vivo Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Radicicol is a natural macrocyclic antifungal antibiotic that functions by binding to and inhibiting the Hsp90 chaperone, leading to the depletion of oncogenic client proteins [1]. Despite its potent in vitro activity, its development as a drug has been hampered by significant in vivo instability, resulting in poor activity in animal models [2] [1]. The main instability issues are related to its structural features, which are prime targets for analog synthesis.

The table below summarizes the core problem and the primary structural sites for modification.

Key Challenge Associated Structural Feature Rationale for Modification
Poor In Vivo Stability & Efficacy [2] [1] C7'-C8' epoxide and C6' of the conjugated dienone The strained epoxide is susceptible to nucleophilic attack, and the dienone system is prone to Michael addition reactions, leading to rapid inactivation in vivo.
Rapid Metabolism/Inactivation [3] Phenolic hydroxyl groups (e.g., at C14 and C16) The presence of free phenolic hydroxyl groups facilitates rapid metabolism, reducing systemic availability.

Established this compound Analogs for In Vivo Use

Researchers have developed several analog series to overcome the limitations of natural this compound. The most promising strategies involve modifying the reactive resorcylate core or the macrocycle to improve stability and pharmacokinetics.

The table below outlines the major classes of this compound analogs developed for in vivo use.

Analog Class / Example Key Structural Modification Primary Goal & Outcome *In Vivo* Efficacy Evidence
Oxime Derivatives (e.g., KF25706) [1] [4] Introduction of an oxime group at the C2' ketone. Improve metabolic stability and in vivo activity. Showed significant growth-inhibitory activity against human tumor xenografts (e.g., breast MX-1) in nude mice; depleted Hsp90 client proteins (Raf-1, CDK4) in vivo [4].
Acylated Derivatives (e.g., 14,16-Dipalmitoyl-radicicol) [3] Esterification of phenolic hydroxyl groups with long-chain fatty acids (e.g., palmitate). Improve bioavailability and systemic exposure by blocking metabolic sites. Potently suppressed tumor angiogenesis and growth in mouse models; prolonged survival of tumor-bearing mice, unlike the inactive parent this compound [3].
Stabilized Core Derivatives (e.g., 6,7-Dihydro-10α-hydroxy this compound) [5] Reduction of the conjugated diene/dienone system. Reduce reactivity and Michael addition susceptibility; improve stability for non-anti-cancer applications (e.g., WNT-5A inhibition). Not explicitly reported for cancer, but the modification was designed for lower toxicity and excellent stability [5].

Troubleshooting Guide: Common Issues in Analog Development

This section addresses potential challenges you might encounter during the development and testing of this compound analogs.

Issue 1: Analog Lacks Antitumor Activity In Vivo Despite Potent In Vitro Effects

  • Potential Cause: Poor chemical stability or rapid metabolic inactivation in the biological system [1].
  • Solution:
    • Block Metabolic Sites: Protect labile functional groups like phenolic hydroxyls through acylation (e.g., with palmitate chains) to create prodrugs with improved pharmacokinetics [3].
    • Reduce Reactivity: Saturate or modify the conjugated dienone system to prevent Michael addition, a common inactivation pathway [2] [5].
    • Modify the C2' Position: Convert the reactive ketone at C2' to a more stable oxime, which can also serve as a handle for further chemical diversification [1] [4].

Issue 2: Analog Fails to Deplete Hsp90 Client Proteins in Tumor Tissue

  • Potential Cause 1: The analog cannot effectively reach its molecular target in vivo due to poor bioavailability or rapid clearance [4].
  • Investigation: Conduct pharmacokinetic (PK) studies to measure the compound's plasma and tissue concentrations over time.
  • Potential Cause 2: The analog has lost its affinity for Hsp90 due to the structural modifications.
  • Investigation: Perform in vitro binding assays (e.g., competitive binding with geldanamycin) to confirm Hsp90 binding affinity. Verify that the analog can deplete client proteins (e.g., Raf-1, ErbB2, CDK4) in cell-based assays before moving to in vivo models [4].

Issue 3: Analog Shows High Toxicity or Non-Selective Effects

  • Potential Cause: Off-target effects or excessive potency leading to toxicity in normal tissues.
  • Solution:
    • Explore Different Analogs: Test other derivatives from the same series. For example, 6,7-dihydro-10α-hydroxy this compound was synthesized with the goal of achieving lower toxicity [5].
    • Adjust Dosing Schedule: Modify the administration route (e.g., intravenous vs. intraperitoneal) or regimen (e.g., frequency and duration) to find a therapeutic window [3] [4].

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a logical workflow for evaluating a novel this compound analog, based on the methodologies described in the literature.

Start Start: Novel this compound Analog InVitroBinding In Vitro Hsp90 Binding Assay Start->InVitroBinding Confirm Target Engagement InVitroPhenotype In Vitro Phenotype (Client Protein Depletion & Cell Viability) InVitroBinding->InVitroPhenotype Validate Mechanism InVivoPK In Vivo Pharmacokinetics (PK) InVitroPhenotype->InVivoPK Assess Bioavailability InVivoEfficacy In Vivo Efficacy (Human Tumor Xenograft Model) InVivoPK->InVivoEfficacy Evaluate Antitumor Activity ExVivoAnalysis Ex Vivo Analysis (Western Blot for Client Proteins in Tumor) InVivoEfficacy->ExVivoAnalysis Verify Target Modulation In Vivo Success Successful Candidate ExVivoAnalysis->Success Proceed to Further Development

Frequently Asked Questions (FAQs)

Q1: Why does this compound have potent in vitro activity but fails in vivo? A1: The primary reason is its chemical instability in vivo. The C7'-C8' epoxide is highly strained and susceptible to nucleophilic attack, and the conjugated dienone system is a target for Michael addition reactions, leading to rapid deactivation [2] [1].

Q2: What is the significance of the oxime modification at C2'? A2: Modifying the C2' ketone to an oxime serves two main purposes: it eliminates a reactive functional group, thereby improving metabolic stability, and it provides a chemical handle for creating a diverse library of analogs for structure-activity relationship (SAR) studies. This modification was key to developing analogs like KF25706 with demonstrated in vivo efficacy [1] [4].

Q3: Are there other potential therapeutic applications for this compound analogs beyond cancer? A3: Yes. While Hsp90 inhibition is primarily pursued in oncology, other activities have been reported. For instance, this compound was found to inhibit adipogenesis (fat cell formation) [6] and suppress inflammatory pathways [7] [8]. Furthermore, a stabilized analog (6,7-dihydro-10α-hydroxy this compound) was developed as an inhibitor of WNT-5A expression for potential use as a hair-growth stimulant [5].

References

Comparative Overview: Radicicol vs. Geldanamycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental data for these two natural product Hsp90 inhibitors.

Feature Radicicol Geldanamycin
Natural Source Fungus (Monocillium nordinii) [1] Actinobacterium (Streptomyces hygroscopicus) [2] [3]
Chemical Class Macrocyclic lactone (monocillin) [1] Benzoquinone ansamycin [2] [3]
Binding Site N-terminal ATP-binding domain [4] [1] N-terminal ATP-binding domain [2] [3]
Key Binding Interactions Binds to the "Bergerat fold" [5], displacing ATP [4] U-shaped conformation; 7+ hydrogen bonds (e.g., Asp93, Gly97) [2]
Reported Kd / IC50 Kd ~17 nM [1] GI50 ~180 nM (NCI-60 panel) [3]
Primary Mechanism Inhibits ATPase activity, disrupts chaperone function [4] Blocks ATPase activity, leads to ubiquitin-proteasome degradation of client proteins [2] [6]
Major Limitation Metabolic instability (epoxide, unsaturated ketone) [1] Hepatotoxicity (quinone moiety), poor solubility [2] [6]
Clinical Status Derivatives (e.g., KF 25706) in preclinical stages [1] Analogs (e.g., 17-AAG, 17-DMAG) entered clinical trials but faced challenges [6] [1]

Binding Mechanisms and Structural Insights

Both inhibitors achieve their effect by competing with ATP for the same binding pocket in the Hsp90 N-terminal domain, but they do so through distinct chemical structures and interactions.

  • Geldanamycin: This inhibitor adopts a U-shaped conformation within the binding pocket, positioning its benzoquinone ring and aliphatic ansa bridge in a nearly parallel orientation [2]. Its binding is stabilized by a network of over seven hydrogen bonds with residues including Asn51, Lys58, and the key Asp93, which is critical for catalytic activity [2]. This binding prevents Hsp90 from adopting the closed conformation necessary for ATP hydrolysis, ultimately leading to the proteasomal degradation of its client proteins [2] [6].

  • This compound: This macrocyclic lactone also targets the Bergerat fold in the N-terminal domain. Computational studies combining docking and molecular dynamics simulations suggest its binding mode is very similar to that observed in this compound-HSP90 crystal structures [4]. While specific hydrogen bonds are less detailed in the search results, its high-affinity binding (Kd ~17 nM) effectively displaces ATP and halts the chaperone cycle [1].

The following diagram illustrates the consequential mechanism of Hsp90 inhibition and client protein fate.

G cluster_normal Normal Pathway Hsp90 Hsp90 Client Client Hsp90->Client Binds Ubiquitination Ubiquitination Hsp90->Ubiquitination ATP ATP ATP->Hsp90 Normal Cycle Inhibitor Inhibitor Inhibitor->Hsp90 Inhibition Inhibitor->Hsp90 FoldedClient Folded Client Protein DegradedClient Degraded Client Protein Proteasome Proteasome Ubiquitination->Proteasome Proteasome->DegradedClient Inhibition Inhibition Pathway Pathway        color=        color=

Key Experimental Methodologies

The data in the comparison table is derived from established experimental techniques in biochemistry and structural biology. Here are the core methodologies used to characterize these inhibitors:

  • Binding Affinity and Thermodynamics

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change during binding to determine dissociation constant (Kd), enthalpy (ΔH), and stoichiometry [1].
    • Surface Plasmon Resonance (SPR): Measures binding kinetics (association/dissociation rates) in real-time without labels.
  • Structural Analysis of Binding Modes

    • X-ray Crystallography: The most direct method for determining high-resolution 3D structures of Hsp90-inhibitor complexes, revealing atomic-level interactions [2].
    • NMR Spectroscopy: Used to study binding by monitoring chemical shift perturbations in protein spectra, valuable for validating binding modes suggested by computational docking [4].
  • Computational Studies

    • Molecular Docking and Dynamics Simulations: Used to predict binding poses and stability. One study combined parallel tempering simulations with docking and binding free energy estimations (Linear Interaction Energy method) to determine the binding mode of a this compound-like oxime [4].
  • Cellular Activity and Toxicity Profiling

    • Cell Viability Assays (e.g., MTT, ATP-lite): Used to determine compound potency (IC50/GI50) across cell lines, such as the NCI-60 panel [3].
    • Western Blotting: Essential for demonstrating the downstream effects of Hsp90 inhibition, such as the depletion of client proteins (e.g., HER2, RAF-1) and induction of other heat shock proteins like Hsp70 [6].

Therapeutic Implications and Modern Context

Understanding the limitations of these natural products has driven drug discovery efforts for years.

  • Overcoming Limitations: The hepatotoxicity of geldanamycin is largely attributed to its quinone moiety, which can undergo metabolic one-electron reduction to form reactive semiquinones and superoxide radicals, causing oxidative stress [2]. The poor metabolic stability of this compound is linked to its reactive epoxide and α,β,γ,δ-unsaturated ketone groups [1].
  • Clinical Legacy and Next-Generation Inhibitors: Derivatives of both compounds were developed to overcome these issues. Geldanamycin analogs like 17-AAG (tanespimycin) entered clinical trials but were hampered by solubility, hepatotoxicity, and formulation challenges [6] [1]. While no this compound derivative has advanced to late-stage clinical trials, its resorcinol-containing scaffold served as a model for synthetic, potent inhibitors like the isoxazole amide ganetespib [1]. The first FDA-approved Hsp90 inhibitor, pimitespib, is a synthetic compound that demonstrates the continued clinical relevance of targeting this chaperone [1].

Conclusion for Research and Development

This compound and geldanamycin serve as foundational tools that validated Hsp90 as a high-value anticancer target. While neither is suitable as a drug itself, their study has been invaluable.

  • For a research program focused on high-affinity, tool-like inhibition in cellular models, this compound offers excellent potency.
  • The geldanamycin family provides a well-characterized preclinical and clinical pathway, albeit with known toxicity profiles that require careful management.

The evolution from these natural products to modern synthetic inhibitors highlights a central challenge in drug discovery: translating potent in vitro activity into safe and effective medicines. Research continues into alternative strategies, including C-terminal inhibition, co-chaperone disruption, and isoform-selective inhibitors, to fully realize the therapeutic potential of Hsp90 modulation [7] [1].

References

Radicicol thermal stabilization Hsp90

Author: Smolecule Technical Support Team. Date: February 2026

Radicicol at a Glance

This compound is a macrocyclic natural product discovered as an antifungal substance and later identified as a specific Hsp90 inhibitor [1] [2]. It functions by binding to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and preventing the conformational changes necessary for its chaperone activity [3] [2]. This leads to the degradation of Hsp90's client proteins, many of which are oncoproteins, positioning this compound as a promising lead for anticancer therapy [2].

Binding Affinity and Thermodynamics

The table below summarizes quantitative data on this compound's binding to Hsp90.

Hsp90 Isoform/Construct Affinity (Kd) Experimental Method Key Thermodynamic Findings Citation
Human Hsp90α (N-terminal domain) 0.04 nM Isothermal Titration Calorimetry (ITC) Binding is strongly exothermic; stronger affinity than Hsp90β due to Ser52 [1]. [1]
Human Hsp90β (N-terminal domain) 0.15 nM Isothermal Titration Calorimetry (ITC) Binding linked to a protonation event; weaker affinity due to Ala52 [1]. [1]
Yeast Hsc82 (full-length) 19 nM Isothermal Titration Calorimetry (ITC) The intrinsic enthalpy of binding is less exothermic than for human Hsp90 [1]. [1]
Yeast Hsc82 (N-terminal domain) 2.7 nM Isothermal Titration Calorimetry (ITC) Confirms the N-terminal domain is sufficient for high-affinity binding [1]. [1]

Comparison with Other Hsp90 Inhibitors

This compound belongs to a class of natural product inhibitors, alongside geldanamycin (GA). The table compares key characteristics.

Feature This compound (and derivatives) Geldanamycin (and derivatives like 17-AAG)
Binding Site N-terminal ATP-binding pocket [1] [2] N-terminal ATP-binding pocket [2]
Core Scaffold Resorcinol-containing macrocycle [3] Benzoquinone ansamycin [2]
Key Advantage Higher binding affinity to the N-terminal domain [3] [2] Was the most advanced inhibitor in clinical trials (Phase II/III for 17-AAG) [4] [2]
Key Limitation Metabolic instability and poor in vivo efficacy [3] [2] Severe hepatotoxicity and poor aqueous solubility [2]
Derivative Example NVP-AUY922 (resorcinylic isoxazole amine) [3] 17-AAG (Tanespimycin), 17-DMAG [4] [2]
Derivative Improvement Improved metabolic stability and potency; multiple clinical trials [3] Improved toxicity profile and solubility compared to GA [2]

Mechanism of Action and Conformational Stabilization

This compound stabilizes Hsp90 in a closed, N-terminally dimerized conformation, trapping the chaperone cycle.

G Start Hsp90 Cycle Starts OpenState Open Conformation (ATP-free, Client-accepting) Start->OpenState ATPBinding ATP Binds to N-Terminal Domain (NTD) OpenState->ATPBinding LidClosure N-Terminal Lid Closes Over ATP ATPBinding->LidClosure NDimerization N-Terminal Domains Dimerize LidClosure->NDimerization ClosedState Closed Conformation 1 & Closed Conformation 2 NDimerization->ClosedState Hydrolysis ATP Hydrolysis ClosedState->Hydrolysis ClientMaturation Client Protein Activated/Released Hydrolysis->ClientMaturation ADPRelease ADP Release Cycle Restarts ClientMaturation->ADPRelease ADPRelease->OpenState Dimer Re-opens This compound This compound Binds NTD Mimics ATP-bound State Inhibition Stabilizes Closed State Blocks ATP Hydrolysis This compound->Inhibition Inhibition->ClosedState  Traps Inhibition->Hydrolysis  Inhibits

This compound binds the N-terminal ATP-binding pocket, mimicking the ATP-bound state and promoting the formation of a tightly closed Hsp90 dimer [5] [3]. This stabilizes Hsp90 in a state that is incompatible with ATP hydrolysis and client protein maturation, leading to the proteasomal degradation of Hsp90 client proteins [4] [2].

Key Experimental Protocols for Studying Inhibition

Researchers use several methods to study how this compound and similar inhibitors affect Hsp90.

Isothermal Titration Calorimetry (ITC)
  • Purpose: Directly measure the thermodynamics of binding (Kd, ΔH, ΔS, stoichiometry) [1].
  • Typical Protocol: this compound is titrated into a solution of the Hsp90 N-terminal domain. The instrument measures the heat released or absorbed with each injection. Data is fitted to a model to determine binding parameters [1].
  • Key Consideration: For very tight binders like this compound, the binding affinity is often too high for direct measurement and may require estimating Kd from a thermal shift assay [1].
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry
  • Purpose: To measure the change in protein thermal stability upon ligand binding and to estimate binding affinity [1] [4].
  • Typical Protocol: Hsp90 is mixed with a fluorescent dye and exposed to a temperature gradient. The dye fluoresces strongly upon binding to hydrophobic patches exposed as the protein unfolds. Data is analyzed to determine the melting temperature (Tm), which increases when a stabilizing ligand like this compound is bound [1] [4].
Thermal Proteome Profiling (TPP)
  • Purpose: To study the cellular response to Hsp90 inhibition globally by quantifying protein thermal stability shifts [4].
  • Typical Workflow:
    • Treatment & Heating: Cells are treated with this compound (or DMSO control). Aliquots are heated at different temperatures.
    • Cell Lysis & Protein Digestion: Heated cells are lysed, and soluble proteins are digested into peptides.
    • Multiplexed Labeling & LC-MS/MS: Peptides from different temperature fractions are labeled with tandem mass tag (TMT) reagents, pooled, and analyzed by mass spectrometry.
    • Data Analysis: Identify proteins with shifted thermal stability in treated vs. control cells, revealing direct targets and downstream effects [4].

Clinical Context and Derivative Development

Despite its high potency, this compound itself has not advanced to clinical use due to metabolic instability and poor in vivo efficacy [3] [2]. This has driven the development of synthetic derivatives, such as NVP-AUY922, which retain the core resorcinol moiety but feature an isoxazole scaffold for improved stability and potency [3]. NVP-AUY922 has entered multiple clinical trials [3].

The clinical development of Hsp90 inhibitors has faced challenges, including cellular toxicity and compromised efficacy [4]. However, research continues to focus on improving their pharmacodynamic profiles and understanding cellular responses to inhibition [4] [6].

References

The D93 Hotspot in Hsp90 Inhibitor Binding

Author: Smolecule Technical Support Team. Date: February 2026

The aspartic acid residue D93 (in Hsp90α numbering) is a universally conserved energetic hot-spot for inhibitor binding across the Hsp90 family of chaperones [1]. A large-scale structural analysis of over 200 Hsp90 N-terminal domain complexes found that D93 forms a direct or water-mediated hydrogen bond with inhibitors in 94.5% of structures, a frequency that surpasses other common residues [1]. This interaction is a dominant feature for inhibitors from diverse structural classes, including resorcinols (like Radicicol), geldanamycins, purines, and pyrimidines [1].

The table below compares key binding interactions for different Hsp90 inhibitor classes:

Inhibitor Class Example Compound Key Hydrogen Bond Donor to D93 Binding Affinity Impact of D93 Interaction pH-Dependent Binding
Resorcinol-based Macrocycles This compound, AUY922 Aromatic OH group (titratable) [1] Contributes 3–6 kcal/mol (35–60% of total ΔG) [1] Yes, for compounds with titratable hydroxyls [1]
Ansamycins Geldanamycin Nitrogen-associated substituent [1] Severely impaired in D93N mutant [1] No [1]
Nucleotides ADP Nitrogen-associated amine group [1] Abolished in D93N mutant [1] No [1]

This compound's Binding Mode and Energetics

This compound is a 14-membered macrolactone that fits into the N-terminal ATP-binding pocket of Hsp90 [2]. Its binding is characterized by a high-affinity, pH-dependent interaction with D93.

  • Specific Interaction: The key interaction involves one of the aromatic hydroxyl groups on this compound's resorcinol ring acting as a hydrogen bond donor to the carboxylate side chain of D93 [1].
  • Energetic Contribution: For this compound binding to the mitochondrial Hsp90 paralog TRAP1, the hydrogen bond to the equivalent of D93 provides 3–6 kcal/mol of binding energy stabilization, accounting for 35–60% of the total binding energy [1].
  • pH Dependence: Because the interacting hydroxyl group on this compound is titratable, its ability to form this crucial hydrogen bond is pH-dependent. This leads to a linked protonation event upon binding, which rationalizes the observed pH-dependent stabilization of Hsp90 in thermal shift assays [1]. This pH dependence is abolished in the D93N mutant, confirming D93 as the responsible group [1].

Key Experimental Protocols for Characterization

The following are core methodologies used to generate the data cited above.

Thermal Shift Assay (TSA)
  • Purpose: To monitor the stabilization of the Hsp90 N-terminal domain (NTD) upon inhibitor binding and serve as an indicator of binding affinity [1].
  • Workflow:
    • Setup: Purified Hsp90 NTD is mixed with a fluorescent dye (e.g., SYPRO Orange) that emits signal upon binding to hydrophobic patches exposed during protein unfolding.
    • Melting: The sample is heated gradually while fluorescence is continuously measured.
    • Analysis: The melting temperature ((T_m)) is determined from the resulting sigmoidal curve. A positive shift in (T_m) (Δ(T_m)) upon adding an inhibitor indicates stabilization and successful binding.
    • Application: This method can demonstrate the severe impairment of binding for the D93N Hsp90 variant and the pH-dependent binding of resorcinols like this compound [1].
X-ray Crystallography
  • Purpose: To provide high-resolution atomic structures of the Hsp90 NTD in complex with inhibitors, revealing precise bonding geometries [1].
  • Workflow:
    • Crystallization: The Hsp90 NTD is co-crystallized with the inhibitor (e.g., this compound).
    • Data Collection: X-ray diffraction data is collected from the crystal.
    • Structure Solution: The electron density map is calculated, and the atomic model is built and refined.
    • Analysis: The structure reveals that this compound's resorcinol oxygen forms a hydrogen bond with D93, and that the geometry of this interaction is distinct from that of inhibitors with nitrogen-based donors [1].
Molecular Docking and Dynamics (MD) Simulations
  • Purpose: To computationally predict and analyze the stability and detailed residue interactions of inhibitor-protein complexes, such as this compound bound to its targets [3].
  • Workflow:
    • System Preparation: The protein structure (from PDB) and inhibitor 3D structure are prepared (e.g., adding hydrogens, assigning charges).
    • Docking: The inhibitor is docked into the protein's binding pocket to generate potential binding poses, which are scored for affinity.
    • MD Simulation: The top-ranked docked complex is subjected to a simulation (e.g., 100 ns) in a solvated, near-physiological environment to assess the stability of interactions over time.
    • Analysis: Metrics like Root-Mean-Square Deviation (RMSD) and interaction frequency are analyzed. For this compound, simulations show persistent hydrogen bonds with key residues, validating a stable binding mode [3].

This compound's Mechanism of Action Pathway

The following diagram illustrates the functional consequence of this compound binding to the D93 hotspot on Hsp90, leading to the degradation of client proteins.

G This compound This compound Hsp90_Radicocol Hsp90_Radicocol This compound->Hsp90_Radicocol Binds D93 Hotspot (Key H-bond) Hsp90 Hsp90 Hsp90_this compound Hsp90:this compound Complex Hsp90->Hsp90_this compound Conformational Shift Client_Proteins Oncogenic Client Proteins (e.g., HIF-1α, Her2, Raf-1) Hsp90_this compound->Client_Proteins Disrupts Chaperone Function Client_Degradation Client Protein Degradation Client_Proteins->Client_Degradation Mislocalized & Unstable Cancer_Pathways Inhibition of Cancer Pathways (Growth arrest, Apoptosis) Client_Degradation->Cancer_Pathways

Research Implications and Comparisons

  • Fragment-Based Drug Discovery (FBDD): The D93 region is a classic "energetic hot-spot," meaning that incorporating chemical groups designed to make optimal hydrogen bonds with it is a highly validated strategy for developing high-affinity Hsp90 inhibitors [1].
  • Resorcinol Derivative Optimization: For resorcinol-based inhibitors like this compound and its analogs, the pKa of the critical hydroxyl group is a major determinant of binding affinity. Spectrophotometric measurement of this pKa is recommended for rational drug optimization [1].
  • Paralog and Species Selectivity: While D93 is universally conserved, subtle differences in the surrounding binding pocket among cytosolic (Hsp90α/β), endoplasmic reticulum (Grp94), and mitochondrial (Trap1) Hsp90 paralogs can be exploited to design more selective inhibitors [1] [4].

The data confirms that the this compound-D93 hydrogen bond is a critical, high-value interaction for inhibiting Hsp90. This makes it a key consideration in the structure-based design of new and optimized Hsp90 inhibitors.

References

Radicicol binding affinity nanomolar range

Author: Smolecule Technical Support Team. Date: February 2026

Radicicol Binding Affinity at a Glance

Protein Target Dissociation Constant (Kd) / Inhibition Constant (Ki) Experimental Method Key Interacting Residues (if characterized)
Hsp90 (N-terminal domain, human) ~1 nM [1] Thermal Shift Assay (TSA) [1] Asp93 [2] [3]
Hsp90 (full-length, yeast) 19 nM [1] Isothermal Titration Calorimetry (ITC) [1] Asp93 (in yeast equivalent) [4]
Hsp90 (N-terminal, yeast) 2.7 nM [1] Isothermal Titration Calorimetry (ITC) [1] -
Carbonic Anhydrase II (hCAII) Not a direct target; used as a reference in affinity studies [1] - -
ATP Citrate Lyase Ki = 7-13 μM (non-competitive inhibitor) [5] Kinetic Analysis [5] -
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Predicted high affinity (Computational study) [6] Molecular Docking & MM-GBSA [6] Val116, His113, His126, Arg125 [6]

Detailed Experimental Protocols

For the critical data on Hsp90 binding, researchers employed sophisticated methods to accurately measure nanomolar-range affinities.

Thermal Shift Assay (TSA) for Ultratight Binders

The TSA, also known as Differential Scanning Fluorimetry (DSF), is particularly useful for measuring very tight binding reactions that are difficult to quantify by direct ITC [1].

  • Principle: A ligand that binds tightly to a protein's native state stabilizes it, leading to an increase in the protein's melting temperature (Tm). The magnitude of this shift depends on the ligand concentration and its binding affinity [1].
  • Workflow:
    • A fluorescent dye (e.g., ANS) is mixed with the protein. This dye is quenched in water but fluoresces brightly upon binding to hydrophobic patches exposed during protein unfolding [1].
    • The protein-ligand mixture is heated gradually while fluorescence is monitored.
    • The melting temperature (Tm) is determined from the inflection point of the fluorescence vs. temperature curve.
    • The dependence of Tm on ligand concentration is fitted to a binding model to derive the dissociation constant (Kd). For very tight binders, a model accounting for two separate unfolding transitions (for free and ligand-bound protein) is often required [1].
Isothermal Titration Calorimetry (ITC) and Displacement Assays

ITC directly measures the heat released or absorbed during a binding event.

  • Direct Titration: For high-affinity binders like this compound, a direct ITC titration results in a steep curve that is difficult to fit accurately [1].
  • Displacement Titration: This method is used to overcome the limitation of direct ITC. A weaker, well-characterized inhibitor is first bound to the protein. The tight-binding ligand (e.g., this compound) is then titrated into the complex, displacing the weaker one. The measured heat signals from the displacement are used to calculate the affinity of the tight-binding ligand [1].

This compound-Hsp90 Binding Mechanism

This compound is a potent, natural macrocyclic lactone that inhibits Hsp90 by binding to its N-terminal ATP-binding pocket, thereby disrupting its chaperone function and leading to the degradation of client oncoproteins [7] [4].

A key structural insight is its interaction with a conserved energetic hot-spot in the Hsp90 binding pocket, primarily through residue Asp93 (in Hsp90α) [2]. This interaction is critical for achieving nanomolar affinity.

G Start Ligand-Free Hsp90 Event1 This compound Binds N-terminal Domain Start->Event1 Event2 Key Hydrogen Bond Forms with Asp93 Event1->Event2 Event3 Hsp90 ATPase Activity Inhibited Event2->Event3 Event4 Client Protein Folding Disrupted Event3->Event4 Event5 Oncoprotein Degradation Event4->Event5 End Anticancer Effect Event5->End

Key Considerations for Researchers

When working with or evaluating this compound's binding data, please consider:

  • pH-Dependent Binding: The affinity of resorcinol-based inhibitors like this compound for Hsp90 is pH-dependent. The hydroxyl group that hydrogen-bonds to Asp93 is titratable, which affects its binding affinity [2].
  • Conformational Flexibility: Computational studies highlight that the macrocyclic scaffold of this compound and its derivatives is flexible in solution. The population of bioactive conformations influences its binding activity [4].
  • Beyond Hsp90: While Hsp90 is its primary high-affinity target, research suggests this compound can also bind other proteins like ATP citrate lyase, though with much weaker (micromolar) affinity [5].

References

Radicicol oxime derivative efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Radicicol Oxime Derivatives

The table below summarizes the experimental data available for several prominent this compound oxime derivatives.

Derivative Name Key Experimental Findings (In Vitro) Key Experimental Findings (In Vivo) Proposed Primary Mechanism of Action
KF25706 (this compound 6-oxime) Potent antiproliferative activity against various human tumor cell lines; depleted Hsp90 client proteins (p185erbB2, Raf-1, Cdk4, mutant p53) [1]. Significant growth-inhibitory activity against human breast (MX-1, MCF-7), colon (DLD-1), and vulval (A431) carcinoma xenografts in mice [1]. Binds to Hsp90, destabilizing Hsp90-associated signaling molecules [1].
KF58333 Induced erythroid differentiation and G1 phase accumulation in K562 CML cells; depleted p210Bcr-Abl and Raf-1; induced apoptosis [2]. More potent than its stereoisomer KF58332 in breast cancer cells [3]. Prolonged survival of SCID mice inoculated with K562 CML cells [2]. Showed significant antitumor activity and induced apoptosis in KPL-4 breast cancer xenografts [3]. Destabilizes Bcr-Abl through disruption of the Hsp90 complex [2]; Hsp90 inhibition [3].
Pochoximes (e.g., NW457) Potent Hsp90 affinity; induced degradation of client proteins (EPHA2, EGFR, BRAF) in HCT116 colorectal cancer cells; synergized with radiotherapy to abrogate clonogenic survival [4] [5]. Improved tumor control in colorectal cancer models when combined with radiotherapy; showed no detectable hepatotoxicity in mice, unlike earlier inhibitors [5]. Hsp90 inhibition, leading to client protein degradation and inhibition of DNA damage response [5].

Detailed Experimental Data & Protocols

For the key derivatives, here is a deeper dive into the experimental models and methodologies used to establish their efficacy.

KF25706
  • In Vivo Antitumor Models: The activity was tested in nude mice bearing transplanted human tumor xenografts, including breast carcinoma (MX-1, MCF-7), colon carcinoma (DLD-1), and vulval carcinoma (A431) cells. KF25706 was administered intravenously at 100 mg/kg, twice daily for five consecutive days [1].
  • Ex Vivo Analysis: To confirm the mechanism, tumor xenografts were excised and analyzed by Western blotting. This demonstrated the depletion of Hsp90 client proteins like Raf-1 and Cdk4 in the tumors of mice treated with KF25706 [1].
KF58333
  • In Vitro Cellular Models:
    • K562 Chronic Myelogenous Leukemia (CML) Cells: Used to study erythroid differentiation (measured by glycophorin A expression), cell cycle analysis (flow cytometry for G1 accumulation), and apoptosis. Western blotting confirmed depletion of p210Bcr-Abl and other proteins [2].
    • KPL-4 Breast Cancer Cells: Used to assess antiproliferative activity, client protein degradation (e.g., erbB2), and induction of apoptosis [3].
  • In Vivo Models:
    • SCID Mouse Model: Mice were inoculated with K562 CML cells, and KF58333 administration significantly prolonged survival time [2].
    • Nude Mouse Xenograft Model: Mice transplanted with KPL-4 breast cancer cells were used to evaluate antitumor activity and apoptosis induction in the tumor tissue [3].
Pochoximes (NW457)
  • In Vitro Radiosensitization Studies:
    • Client Protein Degradation: Treated human HCT116 colorectal cancer cells with NW457 (0-300 nM for 24-48 hours) and measured degradation of HSP90 clients (EPHA2, EGFR) by FACS surface staining and BRAF by Western blot [5].
    • Clonogenic Survival Assay: A standard technique to test the ability of a single cell to proliferate indefinitely. This assay measured the abrogation of survival after NW457 treatment combined with ionizing radiation [5].
  • In Vivo Tolerability and Efficacy:
    • Hepatotoxicity Assessment: Primary murine hepatocytes were treated with NW457 and geldanamycin (a known hepatotoxic HSP90 inhibitor). Viability was measured using Alamar Blue assays, and morphology was assessed by immunofluorescence. NW457 showed no detectable hepatocytotoxicity [5].
    • In Vivo Tumor Control: The efficacy of NW457 combined with radiotherapy was evaluated in models of colorectal cancer, showing improved tumor control [5].

Mechanism of Action: HSP90 Inhibition Pathway

The this compound oxime derivatives discussed primarily function by inhibiting Heat Shock Protein 90 (HSP90). The following diagram illustrates the core mechanism and its consequences for cancer cells.

G Inhibitor This compound Oxime Derivative HSP90 HSP90 Chaperone Inhibitor->HSP90 Binds to ATP-binding site ClientProteins Oncogenic Client Proteins (e.g., Bcr-Abl, erbB2, Raf-1, AKT) HSP90->ClientProteins Fails to stabilize UnfoldedProtein Misfolded/Unstable Client ClientProteins->UnfoldedProtein Degradation Ubiquitination & Proteasomal Degradation Effect Antitumor Effects (Inhibition of proliferation, Induction of apoptosis, Erythroid differentiation) Degradation->Effect UnfoldedProtein->Degradation

Key Findings and Significance

The research highlights several critical advancements achieved through oxime modification of this compound:

  • Overcoming Limitations of this compound: While this compound showed potent in vitro Hsp90 inhibition, it was largely inactive in vivo. Derivatives like KF25706 and KF58333 demonstrated significant in vivo antitumor efficacy, overcoming the major limitation of the parent compound [1] [3] [6].
  • Stereochemical Specificity: The biological activity is highly dependent on stereochemistry. KF58333 was significantly more potent than its stereoisomer KF58332 in depleting client proteins and exerting in vivo antitumor activity, even though both compounds had equivalent plasma concentrations [3].
  • Improved Safety Profile: The pochoxime NW457 was specifically developed with a focus on reduced toxicity. Studies showed it had no detectable hepatotoxicity on primary hepatocytes in vitro, a serious side effect associated with earlier-generation Hsp90 inhibitors like geldanamycin [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.0713660 Da

Monoisotopic Mass

364.0713660 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60EH8GECX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

12772-57-5

Wikipedia

Radicicol

Dates

Last modified: 08-15-2023
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